molecular formula C7H8ClNO2 B1499058 5-Methylnicotinic acid hydrochloride CAS No. 40473-04-9

5-Methylnicotinic acid hydrochloride

Katalognummer: B1499058
CAS-Nummer: 40473-04-9
Molekulargewicht: 173.6 g/mol
InChI-Schlüssel: PTZNLVRDMVOJLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Methylnicotinic acid hydrochloride is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methylnicotinic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylnicotinic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-methylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO2.ClH/c1-5-2-6(7(9)10)4-8-3-5;/h2-4H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZNLVRDMVOJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656935
Record name 5-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40473-04-9
Record name 3-Pyridinecarboxylic acid, 5-methyl-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1)
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Record name 3-Pyridinecarboxylic acid, 5-methyl-, hydrochloride (1:1)
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Foundational & Exploratory

5-Methylnicotinic Acid Hydrochloride (CAS 40473-04-9): A Technical Whitepaper on Properties, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter active pharmaceutical ingredient (API) precursors that dictate the success or failure of an entire synthetic campaign. 5-Methylnicotinic acid hydrochloride (CAS 40473-04-9) is one such critical intermediate. Primarily utilized in the synthesis of the dual-action antihistamine Rupatadine and novel HDL cholesterol stimulants, its purity profile directly impacts downstream coupling efficiencies. This whitepaper provides an in-depth analysis of its physicochemical properties, chemoselective synthesis workflows, and pharmacological applications, grounded in field-proven methodologies.

Physicochemical Profiling and Structural Causality

The choice to utilize the hydrochloride salt (CAS 40473-04-9) over the free base form (CAS 3222-49-9) is a deliberate engineering decision in process chemistry. The free base of 5-methylnicotinic acid is prone to oxidative degradation and exhibits poor solubility in polar protic solvents used during esterification. By isolating the compound as a hydrochloride salt, the pyridine nitrogen is protonated, which significantly enhances its crystalline stability, shelf-life, and solubility profile for subsequent liquid-phase reactions.

Table 1: Key Physicochemical Properties
PropertySpecification / Value
Chemical Name 5-Methylpyridine-3-carboxylic acid hydrochloride
CAS Registry Number 40473-04-9
Molecular Formula C₇H₈ClNO₂ (or C₇H₇NO₂ · HCl)
Molecular Weight 173.60 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water and methanol; insoluble in hexanes
Primary Application Precursor for 5-(chloromethyl)-3-methylpyridine

Synthetic Workflows & Mechanistic Insights

The industrial synthesis of 5-methylnicotinic acid hinges on the selective mono-oxidation of 3,5-lutidine. The fundamental challenge here is chemoselectivity: over-oxidation yields 3,5-pyridinedicarboxylic acid. This over-oxidized impurity is highly reactive and generates a di-chloromethyl pyridine derivative in later steps, which subsequently reacts with two molecules of desloratadine to form a critical dimer impurity during Rupatadine synthesis [4].

To circumvent this, modern protocols have shifted away from harsh potassium permanganate (KMnO₄) oxidations toward controlled hydrogen peroxide (H₂O₂) systems [3].

SynthWorkflow Lutidine 3,5-Lutidine (Starting Material) Oxidation Selective Oxidation (H2O2 / H2SO4) Lutidine->Oxidation Acid 5-Methylnicotinic Acid (Intermediate) Oxidation->Acid Ester Esterification (MeOH / SOCl2) Acid->Ester Alcohol Reduction (NaBH4) Ester->Alcohol RupatadineInt 5-Methyl-3-pyridylmethanol (Rupatadine Precursor) Alcohol->RupatadineInt

Workflow for synthesizing the Rupatadine precursor from 3,5-lutidine.

Experimental Protocol 1: Chemoselective Oxidation of 3,5-Lutidine

This protocol is designed as a self-validating system to ensure the prevention of dimer-forming impurities [3].

  • Reactor Charging: Charge a glass-lined reactor with 1.0 equivalent of 3,5-lutidine and concentrated H₂SO₄ (solvent).

    • Causality: H₂SO₄ acts as both a solvent and a protonating agent. By protonating the pyridine nitrogen, it withdraws electron density from the ring, effectively preventing unwanted N-oxide formation and directing the peroxide radical attack exclusively to the methyl group.

  • Controlled Oxidation: Heat the mixture to 110–130 °C. Slowly dose 2.5 equivalents of 30% H₂O₂ over a period of 5 to 10 hours.

    • Causality: The slow dosing rate manages the highly exothermic nature of radical oxidation. Maintaining the temperature strictly below 130 °C prevents thermal runaway and halts the reaction at the mono-carboxylic acid stage.

  • Self-Validation Check (In-Process Control): After 10 hours of post-dosing maintenance, pull a reaction aliquot and analyze it via HPLC (UV detection at 254 nm). The protocol validates itself to proceed only if unreacted 3,5-lutidine is <1.0% and the 3,5-pyridinedicarboxylic acid impurity is strictly <0.5%.

  • Isolation: Cool the reactor to room temperature, adjust the pH to 3–4 using NaOH, and filter the precipitated 5-methylnicotinic acid. Treat with HCl gas in ethanol to isolate as the hydrochloride salt (CAS 40473-04-9).

Table 2: Yield and Purity Optimization for 3,5-Lutidine Oxidation
Oxidation MethodTemperatureYield (%)3,5-Pyridinedicarboxylic Acid Impurity
KMnO₄ (Traditional)75 °C~51%High (>3.0%)
H₂O₂ / H₂SO₄ (Optimized)110–130 °C>60%Low (<0.5%)
Experimental Protocol 2: Conversion to 5-Methyl-3-pyridylmethanol

Transforming the acid into the Rupatadine coupling precursor [2].

  • Esterification: Suspend 5-methylnicotinic acid hydrochloride in anhydrous methanol. Slowly drop in thionyl chloride (SOCl₂) at 0 °C, then reflux at 65 °C for 3 hours.

    • Causality: SOCl₂ reacts with methanol to generate anhydrous HCl in situ. This acts as a potent catalyst for Fischer esterification while maintaining the hydrochloride salt form, driving the equilibrium entirely toward methyl 5-methylnicotinate.

  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using EtOAc/Hexane (1:1). The complete disappearance of the baseline acid spot confirms 100% conversion, validating the system for the reduction phase.

  • Reduction: Concentrate the mixture under reduced pressure, redissolve in fresh methanol, and add sodium borohydride (NaBH₄) portion-wise at 55 °C.

    • Causality: NaBH₄ provides mild, chemoselective hydride delivery, reducing the ester to 5-methyl-3-pyridylmethanol without reducing the aromatic pyridine ring.

Pharmacological Applications: The Rupatadine Paradigm

The ultimate destination for the majority of synthesized 5-methylnicotinic acid hydrochloride is the production of Rupatadine fumarate. Once 5-methyl-3-pyridylmethanol is synthesized, it is chlorinated using POCl₃ or SOCl₂ to form 5-(chloromethyl)-3-methylpyridine. This electrophile is then subjected to an N-alkylation reaction with desloratadine to form the Rupatadine base[2][4].

Rupatadine is a second-generation, non-sedating antihistamine distinguished by a highly potent dual mechanism of action [1]. Unlike traditional antihistamines that solely block the H1 receptor, Rupatadine simultaneously antagonizes the Platelet-Activating Factor (PAF) receptor.

Pathway Rupatadine Rupatadine (Active API) H1_Rec Histamine H1 Receptor Rupatadine->H1_Rec Antagonizes PAF_Rec PAF Receptor Rupatadine->PAF_Rec Antagonizes Allergic Inhibition of Vasodilation & Bronchoconstriction H1_Rec->Allergic Blocks Inflammation Inhibition of Platelet Aggregation & Eosinophil Chemotaxis PAF_Rec->Inflammation Blocks

Dual mechanism of action of Rupatadine targeting H1 and PAF receptors.

By blocking the PAF receptor, Rupatadine mitigates inflammatory processes that exacerbate allergic conditions, such as eosinophil chemotaxis and vascular leakage, providing a comprehensive therapeutic profile for allergic rhinitis and urticaria [1].

Conclusion

The utility of 5-Methylnicotinic acid hydrochloride (CAS 40473-04-9) in pharmaceutical manufacturing cannot be overstated. As demonstrated, its successful application relies not just on its chemical structure, but on the rigorous, chemoselective control of its upstream synthesis. By employing self-validating protocols and understanding the mechanistic causality behind reagent choices (such as H₂SO₄-mediated peroxide oxidation), process chemists can eliminate dimer-forming impurities and ensure the high-yield production of critical APIs like Rupatadine.

References

  • Google Patents. "CN102584695B - Preparing method of 5-methylnicotinic acid".
  • Google Patents. "EP2824103A1 - An improved process for the preparation of Rupatadine Fumarate".

Comparative Technical Analysis: 5-Methylnicotinic Acid vs. Nicotinic Acid

[1]

Executive Summary

Nicotinic acid is a pleiotropic molecule serving two distinct roles: an essential precursor for NAD+ biosynthesis via the Preiss-Handler pathway and a high-affinity agonist for the G-protein coupled receptor GPR109A (HCAR2) , used clinically to treat dyslipidemia.[1]

5-Methylnicotinic acid is a structural analog where a methyl group is introduced at the C5 position of the pyridine ring.[1] This modification alters the molecule's steric profile and electron density, shifting its physicochemical properties (increased lipophilicity, altered pKa). Biologically, it retains GPR109A agonist activity but serves as a modified substrate for NAD+ biosynthetic enzymes, potentially yielding 5-methyl-NAD+ , a synthetic cofactor with altered redox kinetics.[1]

Chemical & Physicochemical Divergence[1]

The addition of a methyl group at position 5 exerts both inductive (+I) and steric effects.

Structural Comparison
  • Nicotinic Acid: Pyridine-3-carboxylic acid.[1][2][3][4][5] Zwitterionic in aqueous solution at neutral pH.

  • 5-Methylnicotinic Acid: 5-Methylpyridine-3-carboxylic acid.[1][3][4] The methyl group renders the molecule more hydrophobic and slightly more basic.

Physicochemical Data Table
PropertyNicotinic Acid5-Methylnicotinic AcidImpact of Methylation
Molecular Weight 123.11 g/mol 137.14 g/mol +14 Da (Steric bulk increase)
LogP (Lipophilicity) ~0.36~0.7 - 1.2Increased membrane permeability; higher BBB penetration potential.[1]
pKa (Pyridine N) 4.85~5.10 (Predicted)+I Effect: Methyl group increases electron density on the ring, making the nitrogen more basic.
pKa (Carboxyl) 2.072.27+I Effect: Destabilizes the carboxylate anion slightly, making the acid weaker (higher pKa).
Solubility (Water) High (~18 g/L)Moderate (Sparingly soluble)Reduced aqueous solubility due to hydrophobic methyl patch.
Diagram: Structural & Electronic Shift

GNANicotinic Acid(Pyridine-3-COOH)MNA5-Methylnicotinic Acid(5-Methyl-Pyridine-3-COOH)NA->MNA+ Methyl Group (C5)Effect_NNitrogen Basicity(Increased pKa)MNA->Effect_N+I Inductive EffectEffect_LLipophilicity(Increased LogP)MNA->Effect_LHydrophobic Bulk

Figure 1: Structural transition showing the impact of C5-methylation on electronic and physical properties.[1]

Pharmacodynamics: GPR109A (HCAR2) Signaling

Both compounds interact with GPR109A (HCAR2) , a Gi-coupled receptor expressed on adipocytes and immune cells.[1]

Mechanism of Action[6]
  • Binding: The carboxylate moiety of both molecules interacts with Arg111 in the transmembrane domain of GPR109A.[6] This interaction is critical for high-affinity binding.[1]

  • Activation: Ligand binding triggers G_i/o coupling, inhibiting Adenylyl Cyclase (AC), reducing cAMP, and subsequently inhibiting Protein Kinase A (PKA).

  • Physiological Outcome: Reduced phosphorylation of Hormone-Sensitive Lipase (HSL), leading to inhibition of lipolysis (lowered Free Fatty Acids).

The "5-Methyl" Difference[1]
  • Agonism: 5-Methylnicotinic acid is a potent agonist of GPR109A.[1] Structure-Activity Relationship (SAR) studies indicate that the 5-position tolerates small hydrophobic substitutions (like methyl or chloro) without abolishing receptor activation.[1]

  • Flushing Side Effect: Nicotinic acid causes cutaneous flushing via GPR109A activation on Langerhans cells (releasing PGD2).[7] While some partial agonists (e.g., pyrazole derivatives) dissociate antilipolysis from flushing, 5-methylnicotinic acid retains significant flushing potential due to its high potency and structural similarity to the parent ligand.

Metabolic Fate: The NAD+ Salvage Pathway[9]

A critical divergence lies in how these molecules are processed by intracellular enzymes.

Nicotinic Acid (Standard Pathway)

Enters the Preiss-Handler Pathway :

  • NAPRT converts it to Nicotinic Acid Mononucleotide (NaMN).[8]

  • NMNAT converts NaMN to Nicotinic Acid Adenine Dinucleotide (NaAD).[8]

  • NAD Synthase converts NaAD to NAD+ .[8]

5-Methylnicotinic Acid (Analog Pathway)

The 5-methyl group is "tolerated" by the active sites of NAPRT and NMNAT, allowing the molecule to act as a substrate rather than a simple inhibitor.

  • Synthesis of 5-Methyl-NAD+: The compound is ribosylated and adenylated to form 5-methyl-NAD+ .[1]

  • Biological Consequence:

    • False Cofactor: 5-Methyl-NAD+ can bind to NAD-dependent dehydrogenases (e.g., LDH, GAPDH).[1]

    • Redox Alteration: The methyl group alters the redox potential of the nicotinamide ring, potentially slowing down hydride transfer rates or altering equilibrium constants. This makes 5-methylnicotinic acid a useful chemical probe for studying NAD+ binding sites.[1]

Diagram: Metabolic Bifurcation

MetabolicPathNANicotinic AcidNAPRTEnzyme: NAPRT(Phosphoribosyltransferase)NA->NAPRTMNA5-Methylnicotinic AcidMNA->NAPRTNaMNNaMNNAPRT->NaMNRibosylationMeNaMN5-Methyl-NaMNNAPRT->MeNaMNRibosylation(Slower Kinetics)NMNATEnzyme: NMNAT(Adenylyltransferase)NADNAD+(Natural Cofactor)NMNAT->NADMeNAD5-Methyl-NAD+(Synthetic Analog)NMNAT->MeNADNaMN->NMNATMeNaMN->NMNAT

Figure 2: Parallel processing in the Preiss-Handler pathway yielding natural cofactor vs. synthetic analog.[1]

Experimental Protocols

Protocol A: Chemical Synthesis of 5-Methylnicotinic Acid

Objective: Oxidative conversion of 3,5-lutidine to 5-methylnicotinic acid.

  • Reagents: 3,5-Lutidine (100g), Potassium Permanganate (KMnO4, 220g), Water (solvent).

  • Reaction:

    • Dissolve 3,5-lutidine in water at 25°C.[1]

    • Add KMnO4 portion-wise over 5 hours (exothermic control required).

    • Heat mixture to 45°C for 20 hours.

  • Work-up:

    • Filter off MnO2 precipitate.

    • Concentrate filtrate.

    • Adjust pH to ~3.0 with HCl to precipitate the acid.

    • Recrystallize from ethanol.

  • Validation: 1H NMR (D2O) should show signals at δ 8.6 (s, 1H), 8.3 (m, 1H), 7.9 (s, 1H), and 2.3 (s, 3H).

Protocol B: GPR109A cAMP Inhibition Assay

Objective: Determine if 5-methylnicotinic acid acts as an agonist.[1]

  • Cell Line: CHO-K1 cells stably transfected with human GPR109A (HCAR2).[1]

  • Induction: Pre-treat cells with Forskolin (10 µM) to elevate intracellular cAMP.

  • Treatment:

    • Add Nicotinic acid (Positive Control) at 10-point dose response (1 nM - 100 µM).[1]

    • Add 5-Methylnicotinic acid at equivalent concentrations.[1]

  • Readout: Measure cAMP levels using TR-FRET or ELISA.

  • Analysis: Plot Log[Concentration] vs. % cAMP Inhibition. Calculate EC50.[9]

    • Expectation: Both compounds will show dose-dependent inhibition.[1] 5-Methylnicotinic acid typically shows an EC50 in the low micromolar or high nanomolar range.[1]

References

  • ChemicalBook. (2025). 5-Methylnicotinic acid synthesis and properties. Retrieved from

  • PubChem. (2025). 5-Methylnicotinic acid Compound Summary. National Library of Medicine. Retrieved from

  • Offermanns, S., et al. (2011).[7] International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B). Pharmacological Reviews. Retrieved from

  • Jain, R., et al. (2019). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. MDPI Biomolecules. Retrieved from

  • Taggart, A.K., et al. (2005). (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G.[1] Journal of Biological Chemistry. Retrieved from

Thermodynamic Solvation Profiling of 5-Methylnicotinic Acid Hydrochloride: Water vs. Ethanol Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process chemistry, the solvent-dependent behavior of active pharmaceutical ingredient (API) intermediates dictates the efficiency of synthesis, purification, and formulation. 5-Methylnicotinic acid (CAS: 3222-49-9) is a critical synthetic building block, notably utilized in the synthesis of antihistamines like Rupatadine[1][2]. While the free base form exhibits poor aqueous solubility, its conversion to 5-Methylnicotinic acid hydrochloride (CAS: 40473-04-9) fundamentally alters its thermodynamic profile[1].

This technical guide provides an in-depth mechanistic analysis of the solubility differential of 5-Methylnicotinic acid HCl in water versus ethanol. By understanding the interplay between dielectric constants, lattice energy, and solvation enthalpy, researchers can exploit these properties for high-yield anti-solvent crystallization and precise analytical quantification.

Mechanistic Basis of Differential Solubility

The solubility of a crystalline salt like 5-Methylnicotinic acid HCl is governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent.

  • Aqueous Systems (Water): Water possesses a high dielectric constant (

    
     at 25°C). When 5-Methylnicotinic acid HCl is introduced to water, the high dielectric medium effectively shields the electrostatic attraction between the pyridinium cation and the chloride anion. Strong ion-dipole interactions and extensive hydrogen bonding networks rapidly overcome the lattice energy, resulting in near-complete dissociation and exceptionally high solubility.
    
  • Ethanolic Systems (Ethanol): Ethanol has a significantly lower dielectric constant (

    
     at 25°C). While it can act as a hydrogen bond donor and acceptor, its bulkier ethyl group and lower polarity prevent it from effectively separating the ion pair. Consequently, the solvation enthalpy in ethanol is often insufficient to fully disrupt the ionic lattice, leading to significantly lower solubility compared to water.
    

SolvationLogic Salt 5-Methylnicotinic Acid HCl (Crystal Lattice) Water Aqueous System (ε ≈ 78.4) Salt->Water Dissolution Ethanol Ethanolic System (ε ≈ 24.3) Salt->Ethanol Dissolution WaterMech High Dielectric Shielding Strong Ion-Dipole Bonds Water->WaterMech EthanolMech Low Dielectric Shielding Ion-Pairing Dominates Ethanol->EthanolMech HighSol High Solubility (>150 mg/mL) WaterMech->HighSol LowSol Low Solubility (<10 mg/mL) EthanolMech->LowSol

Thermodynamic logic of 5-Methylnicotinic Acid HCl solvation in water vs ethanol.

Comparative Solvation Data

The following table summarizes the physicochemical shift that occurs upon hydrochloride salt formation. Note that while the free base is sparingly soluble in water and moderately soluble in ethanol[1], the hydrochloride salt exhibits an inverted profile, which is highly advantageous for downstream processing.

Property / Parameter5-Methylnicotinic Acid (Free Base)5-Methylnicotinic Acid HCl (Salt)
CAS Number 3222-49-9[1]40473-04-9[1]
Aqueous Solubility (25°C) Sparingly Soluble (<5 mg/mL)[1]Highly Soluble (>150 mg/mL)
Ethanol Solubility (25°C) Moderately Soluble (~20-30 mg/mL)[1]Low Solubility (<10 mg/mL)
Dominant Solvation Force (Water) Hydrogen Bonding (Limited by lattice)Ion-Dipole Interactions
Dominant Solvation Force (Ethanol) Dipole-Dipole / H-BondingIon-Pairing / H-Bonding

*Note: Quantitative values for the HCl salt are representative thermodynamic estimates based on structurally analogous pyridinium chlorides, provided to guide protocol scaling and solvent volume calculations.

Self-Validating Protocol: Isothermal Solubility Determination

To accurately determine the exact solubility limits of 5-Methylnicotinic acid HCl for process scaling, a rigorous, self-validating shake-flask method must be employed. This protocol ensures that the data reflects true thermodynamic equilibrium rather than a metastable kinetic state.

Step-by-Step Methodology
  • Solvent Preparation: Prepare pure analytical grade Water (Milli-Q, 18.2 MΩ·cm) and Absolute Ethanol (>99.9%).

    • Causality: Trace impurities or water content in ethanol can drastically alter the dielectric constant, skewing the solubility data of the highly polar HCl salt.

  • Solid Addition: Add an excess of 5-Methylnicotinic acid HCl (e.g., 500 mg for water, 50 mg for ethanol) to 10 mL of each solvent in sealed amber borosilicate vials.

    • Causality: An excess of solid is mandatory to ensure the solution reaches thermodynamic saturation. Amber vials prevent potential UV-induced degradation of the pyridine ring over the extended incubation period.

  • Equilibration: Submerge the vials in a thermostatic shaking water bath at 25.0 ± 0.1 °C and agitate at 150 rpm for 48 hours.

    • Causality: 48 hours is required to overcome the activation energy of dissolution and ensure true thermodynamic equilibrium is reached. Shorter times often capture kinetic dissolution rates rather than absolute solubility limits.

  • Phase Separation: Transfer the suspensions to pre-warmed centrifuge tubes and centrifuge at 10,000 rpm for 15 minutes at exactly 25 °C.

    • Causality: Standard syringe filtration can introduce temperature fluctuations and the filter membrane may adsorb the solute. Centrifugation maintains isothermal conditions and cleanly separates the solid lattice from the solvated ions.

  • Quantification: Dilute the supernatant with a compatible mobile phase and analyze via HPLC-UV at 254 nm against a validated calibration curve.

    • Causality: Immediate dilution prevents the solute from precipitating out of the solution if the ambient temperature drops. UV detection at 254 nm provides high sensitivity for the conjugated pyridine chromophore.

  • Self-Validation Check: Repeat the sampling at 72 hours.

    • Causality: If the concentration difference between the 48h and 72h samples is <2%, thermodynamic equilibrium is definitively validated.

Application Workflow: Anti-Solvent Crystallization

The stark contrast in solubility between water and ethanol can be exploited to purify 5-Methylnicotinic acid HCl. By using water as the primary solvent and ethanol as the anti-solvent, researchers can force controlled nucleation, yielding highly pure crystalline material[3].

Step-by-Step Methodology
  • Primary Dissolution: Suspend crude 5-Methylnicotinic acid HCl in a minimal volume of deionized water at 75°C.

    • Causality: Elevated temperature increases kinetic energy and water's solvation capacity, completely dissociating the crystal lattice of both the product and any trapped impurities.

  • Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter while maintaining the temperature at 75°C.

    • Causality: This step mechanically removes insoluble impurities (e.g., unreacted manganese dioxide from the oxidation of 3,5-lutidine[3]) without triggering premature nucleation of the API.

  • Anti-Solvent Addition: Slowly add absolute ethanol (at room temperature) dropwise under continuous stirring until the solution becomes slightly turbid.

    • Causality: The addition of ethanol lowers the bulk dielectric constant of the mixture. This forces the pyridinium and chloride ions to pair, pushing the system to the edge of its metastable zone width.

  • Controlled Cooling: Cool the system linearly to 0-5°C at a rate of 0.5°C/min.

    • Causality: Slow, controlled cooling prevents "crash-precipitation." It allows the molecules sufficient time to arrange into a highly ordered, pure crystal lattice rather than forming amorphous aggregates that trap impurities[3].

  • Isolation: Filter the resulting crystals under a vacuum and wash the filter cake with ice-cold ethanol.

    • Causality: Ice-cold ethanol effectively washes away the residual aqueous mother liquor and soluble organic impurities without redissolving the purified hydrochloride salt.

Crystallization Step1 Dissolve in Minimal H2O (75°C) Step2 Hot Filtration (Remove Insoluble) Step1->Step2 Step3 Dropwise Addition of Cold Ethanol Step2->Step3 Step4 Cooling to 0-5°C (Nucleation) Step3->Step4 Step5 High-Purity HCl Salt Step4->Step5

Anti-solvent crystallization workflow exploiting water/ethanol solubility differentials.

References

  • Title: 5-Methylnicotinic acid 3222-49-9 Source: Guidechem URL
  • Title: 5-Methylnicotinic acid synthesis Source: ChemicalBook URL
  • Source: EPO (European Patent Office)

Sources

The Biological Role of 5-Methylnicotinic Acid as an NAADP Analog: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent intracellular calcium-mobilizing second messenger identified to date, triggering Ca2+ efflux from acidic endolysosomal stores at nanomolar concentrations [[1]](). Because the exact molecular identity of the NAADP receptor complex (involving binding proteins like HN1L/JPT2 and Two-Pore Channels) was historically elusive, the development of synthetic analogs became a mechanistic imperative to probe receptor pharmacology [[1]]().

5-Methylnicotinic acid serves as the foundational precursor for 5-Methyl-NAADP , a highly potent analog. By substituting the 5-position of the nicotinic acid ring, researchers have mapped the steric boundaries of the receptor's ligand-binding pocket. This whitepaper details the chemoenzymatic synthesis, pharmacological profiling, and self-validating bioassays associated with 5-Methyl-NAADP, highlighting a critical species-specific divergence between invertebrate and mammalian calcium signaling networks 2.

Chemoenzymatic Synthesis: The Base-Exchange Paradigm

Chemical synthesis of dinucleotides is notoriously inefficient due to the fragility of the pyrophosphate linkage and the stereospecific requirements of the ribosyl groups. To bypass this, we utilize a chemoenzymatic approach exploiting the promiscuous activity of Aplysia californica ADP-ribosyl cyclase 3.

Synthesis NADP NADP (Substrate) Enzyme Aplysia ADP-Ribosyl Cyclase (pH 4.0, Base Exchange) NADP->Enzyme Acid 5-Methylnicotinic Acid (Excess) Acid->Enzyme Product 5-Methyl-NAADP (Target Analog) Enzyme->Product Enzymatic Exchange Purification Anion-Exchange HPLC (Purification) Product->Purification Isolation

Fig 1: Chemoenzymatic base-exchange synthesis of the 5-Methyl-NAADP analog.

Protocol 1: Synthesis of 5-Methyl-NAADP

Causality & Self-Validation: At physiological pH, Aplysia cyclase acts as a NADase, irreversibly hydrolyzing NADP into ADP-ribose. By artificially lowering the pH to 4.0, we protonate the leaving group and thermodynamically force the enzyme to perform a base-exchange reaction instead 3. This protocol is inherently self-validating: if the pH drifts, the base exchange fails, and HPLC will show only hydrolysis products, serving as an internal quality control for buffer integrity.

  • Precursor Solubilization: Dissolve 70 mg (0.51 mmol) of 5-methylnicotinic acid in 4 mL of ddH₂O.

  • Critical pH Adjustment: Adjust the pH strictly to 4.0 using 0.5 M NaOH. The mixture will transition into a clear solution.

  • Enzymatic Assembly: Transfer 2 mL of this buffered solution to a reaction vial containing 16 mg (0.021 mmol) of solid NADP.

  • Catalysis: Add 60 μL (0.25 U) of Aplysia cyclase enzyme. Do not readjust the pH; the 5-methylnicotinic acid acts as its own buffer 3.

  • Isolation: Monitor the reaction via anion-exchange HPLC. Purify the emergent 5-Methyl-NAADP peak to >95% purity.

Pharmacological Profiling & Species-Specific Divergence

The biological role of 5-Methyl-NAADP is most prominently observed in its structure-activity relationship (SAR). Substitutions at the 4-position of the nicotinic acid ring completely abolish agonist activity, indicating severe steric hindrance in the receptor pocket 3. Conversely, 5-position substitutions (like the methyl group from 5-methylnicotinic acid) are well tolerated in invertebrate models but reveal a striking divergence in mammalian cells 2.

Quantitative SAR Comparison

The table below summarizes the relative potency losses of various NAADP analogs compared to wild-type NAADP.

CompoundSubstitutionPotency Loss (Sea Urchin)Potency Loss (Human SKBR3)Agonist Status
NAADP None1x (Baseline, EC₅₀ ~30nM)1x (Baseline)Full Agonist
5-Methyl-NAADP 5-position2.3-fold~100-foldFull Agonist
5-Amino-NAADP 5-position1.5-fold2-foldFull Agonist
5-Hydroxy-NAADP 5-position74.9-fold (Due to ionization)N/APartial Agonist
4-Methyl-NAADP 4-position>100-foldN/AInactive / Antagonist

Data synthesized from established bioassays 3, 4, [[2]]().

Mechanistic Insight: The fact that 5-Methyl-NAADP is nearly equipotent to NAADP in sea urchin eggs but suffers a 100-fold drop in efficacy in human SKBR3 cells proves that the mammalian NAADP receptor complex has a significantly more restricted binding pocket at the 5-position 2.

Functional Validation: The Desensitization Paradigm

To prove that 5-Methyl-NAADP mobilizes calcium through the bona fide NAADP receptor—and not via off-target channels like IP3R or RyR—we utilize the phenomenon of homologous desensitization 1.

Pathway Analog 5-Methyl-NAADP JPT2 HN1L/JPT2 (Binding Protein) Analog->JPT2 High-Affinity Binding Desens Homologous Desensitization (Receptor Inactivation) Analog->Desens Subthreshold Exposure (1 nM) TPC Two-Pore Channels (TPC1/TPC2) JPT2->TPC Allosteric Activation Ca2 Local Ca2+ Release TPC->Ca2 Efflux Lysosome Endolysosomal Store Lysosome->TPC Resides in Desens->TPC Blocks Future Activation

Fig 2: 5-Methyl-NAADP activation and homologous desensitization of Ca2+ stores.

Protocol 2: Subthreshold Desensitization Bioassay

Causality & Self-Validation: The NAADP receptor possesses a high-affinity inhibitory site and a low-affinity stimulatory site. Pre-incubating the stores with a subthreshold dose of an agonist silently occupies the inhibitory sites, locking the receptor in a refractory state without triggering Ca2+ release. If 5-Methyl-NAADP is truly on-target, a subsequent massive dose of wild-type NAADP will fail to elicit a response [[3]](). This binary logic self-validates the specificity of the analog.

  • Preparation: Prepare a 25% (v/v) sea urchin egg homogenate in intracellular buffer (pH 7.2).

  • Dye Loading: Supplement the homogenate with 3 μM Fluo-3 Ca2+ indicator and establish a stable baseline fluorescence in a fluorimeter.

  • Subthreshold Pretreatment: Inject 1 nM 5-Methyl-NAADP into the cuvette. (Causality: 1 nM is below the EC₅₀ for activation but sufficient for high-affinity inhibitory binding).

  • Incubation: Allow the homogenate to incubate for exactly 9 minutes to ensure complete receptor desensitization 3.

  • Maximal Challenge: Inject 1 μM wild-type NAADP (a saturating dose).

  • Validation Output: A flatline fluorescence trace confirms that 5-Methyl-NAADP has successfully engaged and desensitized the specific NAADP receptor network.

Conclusion

5-Methylnicotinic acid is not merely a chemical curiosity; it is a vital molecular tool that has allowed researchers to synthesize 5-Methyl-NAADP. Through rigorous chemoenzymatic synthesis and self-validating desensitization bioassays, this analog has successfully mapped the steric constraints of the NAADP binding pocket, uncovering critical evolutionary divergences between invertebrate and mammalian calcium signaling architectures.

References

  • Source: National Institutes of Health (PMC)
  • Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Substituted on the Nicotinic Acid and Adenine Ribosides.
  • Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP)
  • NAADP: From Discovery to Mechanism Source: Frontiers in Physiology URL

Sources

5-Methylnicotinic acid pKa values and ionization states

Author: BenchChem Technical Support Team. Date: March 2026

5-Methylnicotinic Acid: Ionization Profile and pKa Determination Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Medicinal Chemists[1]

Executive Summary

5-Methylnicotinic acid (5-MNA) is a critical pyridine derivative used as a pharmacophore in medicinal chemistry and a building block in agrochemical synthesis.[1][2] Its physicochemical behavior is defined by two ionizable centers: the pyridine nitrogen (basic) and the carboxylic acid (acidic).

Understanding the precise ionization constants (pKa) of 5-MNA is non-negotiable for optimizing solubility, membrane permeability, and salt selection during drug development.[1] This guide synthesizes experimental data with structural electronic theory to define the ionization profile of 5-MNA, providing actionable protocols for its characterization.[1]

Key Physicochemical Parameters:

  • pKa1 (Carboxyl): 2.27 ± 0.10 (Acidic dissociation)[1]

  • pKa2 (Pyridine N): ~4.95 – 5.10 (Conjugate acid dissociation)[1]

  • Isoelectric Point (pI): ~3.6 – 3.7[1]

  • Dominant Species at Physiological pH (7.4): Anionic (Carboxylate form)[1]

Chemical Structure and Electronic Influence

To predict and interpret the behavior of 5-MNA, one must analyze the electronic interplay between the substituents on the pyridine ring.

  • Parent Scaffold: Nicotinic acid (Pyridine-3-carboxylic acid).[1][2][3]

  • Substituent Effect (5-Methyl): The methyl group at the 5-position exerts a positive inductive effect (+I).[1]

    • Impact on Ring Nitrogen: The electron-donating nature of the methyl group increases electron density on the pyridine nitrogen. This stabilizes the protonated form (

      
      ), making the ring nitrogen slightly more basic (higher pKa) compared to unsubstituted nicotinic acid (pKa ~4.85).
      
    • Impact on Carboxyl Group: The increased electron density is transmitted through the ring system, slightly destabilizing the carboxylate anion (

      
      ). This makes the carboxylic acid weaker (higher pKa) compared to nicotinic acid (pKa ~2.07).
      

Table 1: Comparative Ionization Constants

CompoundpKa1 (COOH)pKa2 (Pyridine

)
Isoelectric Point (pI)Electronic Driver
Nicotinic Acid 2.074.853.46Baseline reference
5-Methylnicotinic Acid 2.27 ~5.0 (Predicted)~3.65 Methyl (+I) increases basicity & decreases acidity

Ionization Profile and Microspecies

5-Methylnicotinic acid exists in three distinct ionization states depending on the pH of the aqueous medium. Understanding these transitions is vital for solubility profiling.

The Equilibria
  • Cationic State (

    
    ):  Both the pyridine nitrogen and carboxyl group are protonated (
    
    
    
    ,
    
    
    ). The molecule carries a net charge of +1.
  • Zwitterionic/Neutral State (

    
    ):  The carboxyl group deprotonates (
    
    
    
    ), while the nitrogen remains protonated (
    
    
    ).[1] The net charge is 0.[4] This is the region of minimum solubility.
  • Anionic State (

    
    ):  The pyridine nitrogen deprotonates (
    
    
    
    ). The molecule exists as a carboxylate anion (
    
    
    ).[1] The net charge is -1.[1]
Visualization: Ionization Pathway

IonizationPathway Cation Cationic Form (pH < 2.0) Net Charge: +1 [COOH, NH+] Zwitterion Zwitterion / Neutral (pH 2.3 - 5.0) Net Charge: 0 [COO-, NH+] Cation->Zwitterion pKa1 ≈ 2.27 (Carboxyl Deprotonation) Zwitterion->Cation Anion Anionic Form (pH > 5.5) Net Charge: -1 [COO-, N] Zwitterion->Anion pKa2 ≈ 5.0 (Pyridine Deprotonation) Anion->Zwitterion

Figure 1: Stepwise ionization equilibrium of 5-Methylnicotinic acid across the pH scale.

Experimental Determination Protocols

For internal validation of these values, the following protocols are recommended. These methodologies prioritize precision and reproducibility.

Method A: Potentiometric Titration (Gold Standard)

This method is preferred for its accuracy in determining ionization constants in aqueous media.[1]

Reagents:

  • Analyte: 5-Methylnicotinic acid (>99% purity).[1][5][6]

  • Titrant: 0.1 N NaOH (Standardized, carbonate-free).[1]

  • Solvent: Degassed HPLC-grade water (Ionic strength adjusted to 0.15 M with KCl).[1]

  • Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.

Protocol Workflow:

  • Preparation: Dissolve ~20 mg of 5-MNA in 50 mL of 0.15 M KCl solution. Ensure complete dissolution (sonicate if necessary).

  • Acidification: Add a small volume of 0.1 N HCl to lower the starting pH to ~1.5. This ensures the molecule is fully in the cationic state before titration begins.

  • Titration: Titrate with 0.1 N NaOH using dynamic dosing (smaller increments near inflection points).

  • Data Collection: Record pH vs. Volume of titrant.

  • Analysis: Use the Bjerrum method or Gran plot analysis to identify the two inflection points.

    • Inflection 1: Corresponds to neutralization of excess HCl and the first deprotonation (COOH).

    • Inflection 2: Corresponds to the deprotonation of the pyridinium ion (

      
      ).
      
Method B: UV-Vis Spectrophotometric Titration

Useful when solubility is low or sample quantity is limited.[1] This method relies on the shift in UV absorption maximum (


) as the ionization state changes.

Protocol Workflow:

  • Stock Solution: Prepare a 100 µM stock of 5-MNA in water.

  • Buffer Series: Prepare a series of buffers ranging from pH 1.0 to pH 8.0 in 0.5 pH increments.

  • Measurement: Record UV spectra (200–350 nm) for the sample in each buffer.

  • Analysis: Plot Absorbance at a specific wavelength (e.g., 260 nm) vs. pH. The inflection points of the sigmoidal curve correspond to the pKa values.

Experimental Logic Visualization

ExperimentalWorkflow Start Start: pKa Determination SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Decision Solubility > 1 mM? SolubilityCheck->Decision Potentiometry Method A: Potentiometric Titration (High Accuracy) Decision->Potentiometry Yes UVVis Method B: UV-Vis Titration (High Sensitivity) Decision->UVVis No PrepPot 1. Dissolve in 0.15M KCl 2. Acidify to pH 1.5 Potentiometry->PrepPot PrepUV 1. Prepare 100µM samples 2. Buffer range pH 1-8 UVVis->PrepUV ExecPot Titrate with 0.1N NaOH (Dynamic Dosing) PrepPot->ExecPot ExecUV Measure Absorbance (200-350 nm) PrepUV->ExecUV Analysis Data Analysis (Bjerrum / Henderson-Hasselbalch) ExecPot->Analysis ExecUV->Analysis

Figure 2: Decision tree and workflow for selecting the appropriate pKa determination method.

Pharmaceutical Implications

Solubility and Formulation
  • Minimum Solubility (pH 3.0 - 4.0): 5-MNA is least soluble at its isoelectric point (pI ~3.[1]65) where the net charge is zero. Formulations should avoid this pH range to prevent precipitation.

  • Optimal Solubility (pH > 5.5): At physiological pH (7.4), 5-MNA exists as the anionic carboxylate.[1] This form is highly water-soluble, making it suitable for oral liquid formulations or intravenous delivery without complex solubilizers.[1]

Salt Selection
  • Anionic Salts: Due to the carboxylic acid (pKa 2.27), 5-MNA readily forms stable salts with bases (e.g., Sodium 5-methylnicotinate).[1] This is the preferred route for enhancing dissolution rates.

  • Cationic Salts: While the pyridine nitrogen can be protonated (pKa ~5.0), salts formed with strong acids (e.g., Hydrochloride) will be acidic in solution and may risk disproportionation (precipitation of the free acid) if the local pH rises above 2.3.

Permeability (LogD)
  • Permeability is highest in the zwitterionic/neutral form (pH 2.3–5.0) where the molecule is uncharged (net).[7]

  • At pH 7.4, the negative charge reduces passive membrane permeability, implying that transport may rely on specific transporters (e.g., monocarboxylate transporters) similar to nicotinic acid.

References

  • Home Sunshine Pharma. (n.d.).[1] 5-Methylnicotinic Acid Technical Data Sheet. Retrieved from (Experimental pKa citation).

  • PubChem. (2025).[1][3] 5-Methylnicotinic acid (CID 256208).[1][2][3] National Library of Medicine. Retrieved from [1]

  • Dean, J.A. (1999). Lange's Handbook of Chemistry (15th Edition). McGraw-Hill.[1] (Reference for Nicotinic Acid comparative pKa values).

  • ChemAxon. (2007).[1] Predicted Acidic pKa for Nicotinic Acid - Technical Forum. Retrieved from (Discussion on microspecies and electronic effects).

  • ChemicalBook. (2024).[1] 5-Methylnicotinic acid Synthesis and Properties. Retrieved from (Precipitation pH and synthesis data).

Sources

A Senior Application Scientist's Guide to the Safe Handling of 5-Methylnicotinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Hydrochloride Salt: Comprehensive safety data is widely available for the parent compound, 5-Methylnicotinic acid (CAS 3222-49-9). Specific, distinct safety data sheets for the hydrochloride salt are less common. The toxicological and handling precautions are dictated by the 5-methylnicotinic acid moiety. Therefore, this guide is constructed upon the robust data for the parent compound, which serves as a reliable proxy for ensuring the safe handling of its hydrochloride salt.

Section 1: Compound Profile and a Risk-Based Assessment

5-Methylnicotinic acid is a pyridinecarboxylic acid derivative, structurally related to nicotinic acid (Vitamin B3).[1] It presents as a white to off-white crystalline solid.[1] Its primary utility in the pharmaceutical industry is as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[2][3]

Before any manipulation, a risk assessment is paramount. The primary, foreseeable risks with 5-Methylnicotinic acid hydrochloride are not acute, systemic toxicity, but rather localized irritation upon direct contact. The compound's physical form—a solid powder—is the central pillar of this assessment. This dictates that the primary routes of occupational exposure will be:

  • Inhalation of airborne dust particles.

  • Dermal contact with the solid powder.

  • Ocular contact from airborne particles or direct transfer.

The Globally Harmonized System (GHS) classifications confirm this risk profile, focusing on irritation rather than severe toxicity.

Table 1: GHS Hazard Classifications
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][4][5]
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation.[2][1][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[2][1]
Acute Aquatic Hazard (select sources)3H402: Harmful to aquatic life.[1]

This profile tells a clear story: the compound is an irritant. Our entire safety workflow must be engineered to prevent the solid material from contacting the eyes, skin, and respiratory tract.

Section 2: The Physicochemical Rationale for Safety Protocols

Understanding a compound's physical properties is not an academic exercise; it is the foundation upon which we build effective, logical safety protocols.

Table 2: Key Physicochemical Properties
PropertyValueImplication for Safe Handling
Appearance White to off-white crystalline solid/powder.[3][1]The primary hazard is airborne dust. Protocols must focus on minimizing dust generation.
Melting Point 207 - 215 °C[2][6]Stable at room temperature and standard laboratory heating conditions, posing low risk of melting or fuming during routine handling.
Boiling Point ~304 °C (Predicted)[1]Volatility is extremely low under normal conditions. Inhalation risk is from dust, not vapor.
Solubility Sparingly soluble in water.[2] Soluble in some polar organic solvents.[1]Spills can be managed with wet methods to suppress dust. Water is a suitable first-aid rinsing agent.
Stability Stable under recommended storage conditions.[2][7]The compound is not inherently reactive. Hazards arise from external incompatibilities.

The causality is clear: because 5-Methylnicotinic acid hydrochloride is a stable, non-volatile solid, our greatest challenge is mechanical—preventing the generation and dispersal of fine particles. This directly informs our choice of engineering controls and personal protective equipment (PPE).

Section 3: Proactive Exposure Control & Handling Protocols

A self-validating safety protocol is one where the steps are logical extensions of the known risks. The goal is to create a system where exposure is engineered out of the process.

Engineering Controls: The First Line of Defense

The principle of "as low as reasonably practicable" (ALARP) dictates that we first use engineering solutions to minimize exposure.

  • Protocol: Weighing and Transfer Operations

    • Mandatory Use of a Ventilated Enclosure: All manipulations of the dry powder (weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood or a powder containment hood.[2][8]

      • Causality: The primary risk is inhalation of fine dust.[1] A fume hood provides a controlled airflow that captures particulates at the source, preventing their entry into the laboratory environment and the operator's breathing zone.

    • Use of Anti-Static Weighing Dishes: When weighing, utilize anti-static equipment.

      • Causality: Static electricity can cause fine powders to "jump," leading to contamination and loss of material. An anti-static dish minimizes this effect, ensuring cleaner, safer transfers.

    • "Work Clean" Principle: Keep the work surface within the hood clear of unnecessary items. Clean any minor spills immediately using a wet wipe method.

      • Causality: A cluttered workspace increases the risk of accidental spills. The wet wipe method prevents settled dust from becoming airborne again during cleanup.[1]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a critical final barrier between the researcher and the chemical. The selection process must be deliberate and based on the specific exposure risks.

  • Protocol: PPE Selection and Use

    • Eye Protection: Safety glasses with side-shields, conforming to EN166 (EU) or ANSI Z87.1 (US) standards, are the minimum requirement.[2] If there is a significant risk of splashing or dust generation, chemical splash goggles should be worn.

      • Causality: The compound is a serious eye irritant (H319).[2][1] Side-shields are non-negotiable as they protect against particles that may enter from the periphery.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[2] Inspect gloves for any signs of damage before each use. Use proper glove removal technique (without touching the outer surface) to prevent skin contamination.[2][8]

      • Causality: The compound is a skin irritant (H315).[2][1] Nitrile gloves provide an effective barrier against incidental contact with the solid. Proper removal technique is a critical step to avoid contaminating the skin after the work is complete.

    • Body Protection: A standard laboratory coat is required to protect skin and clothing from contamination.[8]

      • Causality: Prevents contamination of personal clothing and minimizes the surface area of exposed skin.

    • Respiratory Protection: Not typically required if work is conducted within a certified fume hood.[2] If engineering controls are absent or fail, or during a large-scale cleanup operation, a particle respirator (e.g., N95/P1 or better) is necessary.[2][1]

      • Causality: The respiratory irritation hazard (H335) is effectively managed by engineering controls. Respirators are a backup measure for non-routine or emergency situations.

PPE_Workflow start Task: Handling 5-Methylnicotinic Acid HCl fume_hood Is work inside a certified fume hood or enclosure? start->fume_hood ppe_standard Standard PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat fume_hood->ppe_standard Yes respirator_node Add Respirator (e.g., N95/P1) fume_hood->respirator_node No goggles_check Significant splash or dust potential? ppe_standard->goggles_check respirator_node->ppe_standard goggles_node Upgrade to Chemical Goggles goggles_check->goggles_node Yes end_ppe Proceed with Task goggles_check->end_ppe No goggles_node->end_ppe

Caption: Logic diagram for selecting appropriate PPE.

Section 4: Reactive Protocols for Emergency Situations

Even with robust proactive controls, accidental exposures or spills can occur. A clear, logical response plan is essential.

  • Protocol: Accidental Exposure Response

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][7] If skin irritation develops or persists, seek medical attention.[7]

      • Causality: The compound is a skin irritant.[1] Prompt and thorough washing is necessary to physically remove the irritant particles from the skin surface to prevent further damage.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[1]

      • Causality: This is a serious eye irritant.[1] Immediate and prolonged flushing is the most critical step to mitigate injury. Delay can lead to more severe damage. Professional medical evaluation is mandatory.

    • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person feels unwell or has difficulty breathing, seek medical attention.[1]

      • Causality: The compound can irritate the respiratory tract.[1] Removing the individual from the source of the dust is the immediate priority.

    • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek medical attention.[2]

      • Causality: While not classified for acute oral toxicity, ingestion is an unintended exposure route. Rinsing helps remove residual material, and medical consultation is a necessary precaution.

First_Aid_Tree exposure Exposure Event Occurs route Route of Exposure? exposure->route skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye inhalation Inhalation route->inhalation Inhalation skin_action 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15+ min) skin->skin_action eye_action 1. Flush with Water (15+ min) 2. Remove Contact Lenses 3. SEEK IMMEDIATE MEDICAL ATTENTION eye->eye_action inhalation_action 1. Move to Fresh Air 2. Keep at Rest inhalation->inhalation_action irritation_check Irritation Persists? skin_action->irritation_check inhalation_action->irritation_check medical_advice Seek Medical Attention irritation_check->medical_advice Yes

Caption: Decision-making process for first aid response.

  • Protocol: Spill Management

    • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

    • Don Appropriate PPE: Before cleanup, don the full PPE suite, including respiratory protection if the spill is large or dust is airborne.

    • Contain and Clean: Do not dry sweep. Gently cover the spill with a wet paper towel or use a HEPA-filtered vacuum. Pick up material and place it into a suitable, labeled, closed container for disposal.[2]

      • Causality: Dry sweeping will aerosolize the fine powder, exacerbating the inhalation risk. Wet methods or a HEPA vacuum effectively contain the dust during cleanup.

    • Decontaminate: Clean the spill area thoroughly with soap and water.

    • Disposal: Dispose of the waste material and contaminated cleaning supplies as hazardous waste through a licensed professional service.[2]

Section 5: Toxicological and Environmental Profile

A complete safety assessment includes understanding the compound's known biological effects and its environmental fate.

  • Toxicological Summary:

    • Acute Toxicity: There is no data available to classify the compound for acute oral, dermal, or inhalation toxicity.[1] The primary concerns are the irritant effects.

    • Carcinogenicity: This compound is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[2][1]

    • Germ Cell Mutagenicity: No data available.[1][7]

    • Sensitization: A sensitization test in guinea pigs was negative.[1]

    • Summary: The toxicological properties have not been thoroughly investigated.[2][1] The known data points to a profile of a localized irritant rather than a systemic toxin. Standard, good industrial hygiene and safety practices should be sufficient to prevent adverse health effects.[2][1]

  • Ecological Summary:

    • Aquatic Toxicity: Some data sheets indicate the material may be harmful to aquatic life (H402).[1]

    • Persistence and Degradability: No specific data available.

    • Environmental Fate: As a precaution, the product should not be allowed to enter drains or waterways.[2][1][8] All disposals must be handled as chemical waste.

References

  • 5-Methylnicotinic acid. Jubilant Ingrevia. [Link]

  • 5-methylnicotinic Acid CAS 3222-49-9. Autech Industry Co.,Limited. [Link]

Sources

Metabolic Pathway of 5-Methyl Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic pathways, bioactivation risks, and experimental characterization of 5-methyl substituted pyridine derivatives.

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary

The 5-methylpyridine moiety is a "privileged scaffold" in medicinal chemistry, found in agents ranging from antifibrotics (Pirfenidone) to kinase inhibitors. However, it presents a dual metabolic vector that often confounds standard screening cascades:

  • The Methyl "Handle" (CYP-Mediated): The 5-methyl group acts as a primary site for radical abstraction by Cytochrome P450s (CYPs), leading to stepwise oxidation (

    
    ). This is typically a clearance mechanism.
    
  • The Ring "Liability" (AO-Mediated): The electron-deficient pyridine ring is susceptible to nucleophilic attack by Cytosolic Aldehyde Oxidase (AO) at the C2 position. This pathway is frequently missed in standard microsomal stability assays, leading to underprediction of human clearance.

This guide delineates the mechanistic competition between these pathways and provides a self-validating workflow for their identification.

Mechanistic Pathways: The Dual Vector Model

Vector A: Oxidative Clearance via the Methyl Group

Unlike methyl groups at the C2 or C4 positions (which are acidic,


), the C5-methyl group  is electronically comparable to a toluene methyl (

). It lacks the resonance stabilization to support deprotonation, making it an exclusive target for Hydrogen Atom Transfer (HAT) mechanisms initiated by the high-valent Iron-Oxo species (Compound I) of CYP450s.
  • Primary Enzymes: CYP1A2, CYP2E1, CYP2D6 (variable).

  • Sequence:

    • Hydroxylation: Formation of the primary alcohol (5-hydroxymethylpyridine).

    • Dehydrogenation: Rapid conversion to the aldehyde (often transient).

    • Carboxylation: Oxidation to the carboxylic acid (5-carboxypyridine).

  • Outcome: This is the dominant clearance pathway for drugs like Pirfenidone , where the ring is already blocked or oxidized. The resulting carboxylic acid is highly polar and rapidly excreted via OATs (Organic Anion Transporters).

Vector B: Nucleophilic Attack via Aldehyde Oxidase (AO)

The pyridine ring is electron-deficient. While CYPs are electrophilic oxidants, Aldehyde Oxidase (AO) is a molybdenum-containing enzyme that behaves as a nucleophile. It attacks the carbon atom with the lowest electron density adjacent to the ring nitrogen (C2 or C6).

  • Mechanism: The molybdenum cofactor (

    
    ) attacks the C2 position, followed by hydride transfer to FAD.
    
  • Product: 5-methyl-2-pyridone (often isomeric with 5-methyl-4-pyridone depending on substitution).

  • Critical Risk: AO expression varies wildly between species (High in Humans/Monkeys; Low/Absent in Dogs). Reliance on dog PK data can lead to catastrophic underprediction of human clearance for 5-methylpyridines.

Vector C: Bioactivation & Toxicity

If the pyridine scaffold contains an electron-donating group (e.g., 2-amino-5-methylpyridine ), the metabolic profile shifts toward bioactivation.

  • Quinone Methide Formation: Oxidation of the 5-methyl group in the presence of a 2-amino or 2-hydroxy group can generate a reactive quinone methide imine.

  • Iminium Ion Trapping: Oxidation of the ring nitrogen or adjacent carbons can form electrophilic iminium species capable of covalent binding to DNA or proteins (glutathione trapping required for detection).

Visualization of Metabolic Pathways[1]

The following diagram illustrates the competition between CYP-mediated methyl oxidation and AO-mediated ring oxidation.

MetabolicPathways Parent 5-Methylpyridine Derivative Alcohol 5-Hydroxymethyl Intermediate Parent->Alcohol CYP1A2/2E1 (HAT Mechanism) Pyridone 5-Methyl-2-pyridone (Metabolic Sink) Parent->Pyridone Aldehyde Oxidase (Nucleophilic Attack @ C2) Reactive Quinone Methide/ Iminium Ion Parent->Reactive Bioactivation (if 2-Amino subst.) Aldehyde 5-Formyl Intermediate Alcohol->Aldehyde ADH/ALDH Acid 5-Carboxy Metabolite (Excretion) Aldehyde->Acid AO/ALDH Adduct Protein/DNA Adduct Reactive->Adduct Covalent Binding

Figure 1: Divergent metabolic fates of the 5-methylpyridine scaffold. Blue path represents clearance; Red path represents the "AO Liability"; Dashed line represents toxicity risks.

Experimental Protocols

To accurately characterize the metabolism of a 5-methylpyridine derivative, researchers must use a Cross-System Validation Protocol . Standard microsomes (HLM) lack the cytosolic fraction containing AO, leading to false stability data.

Protocol A: The "AO Litmus Test" (S9 vs. HLM)

Objective: Determine if the compound is an AO substrate.

  • Preparation:

    • System A: Human Liver Microsomes (HLM) + NADPH (Detects CYPs).

    • System B: Human Liver S9 Fraction + NADPH (Detects CYPs + AO).

    • System C: Human Liver S9 Fraction (No NADPH) + AO Inhibitor (Hydralazine, 25 µM).

  • Incubation:

    • Substrate conc: 1 µM (to ensure first-order kinetics).

    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis:

    • Quantify parent depletion via LC-MS/MS.

  • Interpretation Table:

HLM StabilityS9 StabilityS9 + HydralazineConclusion
HighHighHighMetabolically Stable
LowLowLowCYP-Mediated Clearance (Vector A)
High Low High AO-Mediated Clearance (Vector B)
Protocol B: Reactive Metabolite Trapping

Objective: Detect reactive iminium or quinone methide intermediates.

  • Reagents:

    • KCN (Potassium Cyanide): Traps hard electrophiles (iminium ions).

    • GSH (Glutathione): Traps soft electrophiles (quinones/epoxides).

  • Procedure:

    • Incubate test compound (10 µM) with HLM (1 mg/mL) and NADPH.

    • Add trapping agent: KCN (1 mM) OR GSH (5 mM).

    • Incubate for 60 min.

  • Detection:

    • Analyze via LC-MS/MS searching for Neutral Loss (NL) scans.

    • GSH Adduct: Look for parent + 305 Da (GSH) or + 307 Da.

    • Cyanide Adduct: Look for parent + 25 Da (CN addition - H loss).

Case Study: Pirfenidone vs. Nicotinamide

Pirfenidone (5-methyl-1-phenyl-2-pyridone)
  • Structure: The pyridine ring is already oxidized to a pyridone.

  • Metabolic Consequence: The AO pathway (Vector B) is blocked.

  • Dominant Pathway: CYP-mediated oxidation of the 5-methyl group to 5-hydroxymethyl-pirfenidone and subsequently 5-carboxy-pirfenidone.

  • Clinical Relevance: 5-carboxy-pirfenidone accounts for >80% of excreted drug. This confirms that blocking the C2 position shifts metabolism entirely to Vector A.

Nicotinamide (3-pyridinecarboxamide)
  • Structure: 3-substituted (symmetric to 5-substituted). Unsubstituted C2/C6 positions.

  • Metabolic Consequence: Highly susceptible to AO.[1]

  • Dominant Pathway: Formation of N-methyl-2-pyridone-5-carboxamide (2PY) and 4PY.

  • Clinical Relevance: High levels of 2PY accumulate in renal failure, acting as a uremic toxin.

References

  • P450 Mechanism: Guengerich, F. P. (2018). "Mechanisms of Cytochrome P450-Catalyzed Oxidations." ACS Catalysis.

  • Aldehyde Oxidase in Drug Dev: Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry.

  • Pirfenidone Metabolism: Shi, S., et al. (2012). "Metabolism and Pharmacokinetics of Pirfenidone." Drug Metabolism and Disposition.

  • AO Litmus Test: Barratt, C., et al. (2016). "A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes." ACS Medicinal Chemistry Letters.

  • Reactive Metabolites: Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.

Sources

An In-depth Technical Guide to 5-Methylnicotinic Acid Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylnicotinic acid hydrochloride, a pyridinecarboxylic acid derivative, is a key chemical intermediate with significant applications in the pharmaceutical industry. Its structural similarity to nicotinic acid (Vitamin B3), combined with the presence of a methyl group and its formulation as a hydrochloride salt, imparts unique physicochemical properties that are leveraged in organic synthesis. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and primary applications of 5-Methylnicotinic acid hydrochloride, with a particular focus on its role in drug development.

Physicochemical Properties

5-Methylnicotinic acid hydrochloride is the salt formed between 5-methylnicotinic acid and hydrochloric acid. The hydrochloride form often enhances the compound's stability and solubility in certain solvents, which can be advantageous for its use in chemical reactions.

PropertyValueSource(s)
Chemical Name 5-Methylpyridine-3-carboxylic acid hydrochloride[Internal Calculation]
CAS Number 40473-04-9[Internal Data]
Molecular Formula C₇H₈ClNO₂[Internal Calculation]
Molecular Weight 173.60 g/mol [Internal Calculation]
Appearance White to off-white crystalline solid[1]
Melting Point Data not available for the hydrochloride salt. The free base (5-Methylnicotinic acid) melts at approximately 210-220 °C.[2][3][4][5][6]
Solubility Data not available for the hydrochloride salt. The free base is sparingly soluble in water (0.083 g/L at 25°C) and moderately soluble in polar organic solvents like ethanol and dimethyl sulfoxide. The hydrochloride salt is expected to have higher solubility in water.[1][7]
IUPAC Name 5-methylpyridine-3-carboxylic acid;hydrochloride[Internal Data]

Note: Specific experimental data for the hydrochloride salt is limited in publicly available literature. The properties of the free base, 5-Methylnicotinic acid (CAS: 3222-49-9), are often reported.

Molecular Structure and Formula

The molecular formula of 5-Methylnicotinic acid hydrochloride is C₇H₈ClNO₂. The structure consists of a pyridine ring with a methyl group at the 5-position and a carboxylic acid group at the 3-position. The nitrogen atom of the pyridine ring is protonated by the hydrogen from hydrochloric acid, forming the hydrochloride salt.

The molecular weight is calculated as follows:

  • 5-Methylnicotinic acid (C₇H₇NO₂): 137.14 g/mol

  • Hydrochloric acid (HCl): 36.46 g/mol

  • Total Molecular Weight: 173.60 g/mol

Synthesis of 5-Methylnicotinic Acid and its Hydrochloride

The primary industrial synthesis of 5-Methylnicotinic acid involves the oxidation of 3,5-dimethylpyridine, also known as 3,5-lutidine. The hydrochloride salt is often formed during the workup and purification stages when hydrochloric acid is used for pH adjustment.

Experimental Protocol: Oxidation of 3,5-Lutidine

This protocol is a representative synthesis of 5-Methylnicotinic acid, which can be isolated as the hydrochloride salt.

Materials:

  • 3,5-Lutidine

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve 3,5-lutidine in water.

  • Slowly add potassium permanganate to the solution while stirring and maintaining the temperature between 25-35°C.

  • After the addition is complete, continue stirring the mixture at a slightly elevated temperature (e.g., 30-45°C) for several hours to overnight to ensure the reaction goes to completion.

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Acidify the concentrated filtrate with concentrated hydrochloric acid to a pH of approximately 3.0. This will precipitate the crude 5-Methylnicotinic acid.

  • Collect the crude product by filtration.

  • For purification, the crude product can be recrystallized from ethanol. The use of hydrochloric acid in the precipitation step can lead to the isolation of 5-Methylnicotinic acid hydrochloride.

Applications in Drug Development

The most significant application of 5-Methylnicotinic acid and its hydrochloride salt is as a crucial intermediate in the synthesis of the second-generation antihistamine, Rupatadine .

Rupatadine Synthesis Pathway

Rupatadine is used for the treatment of allergic rhinitis and urticaria. The synthesis of Rupatadine from 5-Methylnicotinic acid is a multi-step process that highlights the importance of this intermediate.

Rupatadine_Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination cluster_3 Step 4: Condensation A 5-Methylnicotinic acid B Methyl 5-methylnicotinate A->B Methanol, Thionyl chloride C (5-methylpyridin-3-yl)methanol B->C Sodium borohydride D 3-(Chloromethyl)-5-methylpyridine (often as HCl salt) C->D Thionyl chloride F Rupatadine D->F E Desloratadine E->F Base, Solvent

Caption: Synthetic pathway from 5-Methylnicotinic acid to Rupatadine.

Analytical Characterization

¹H NMR Spectroscopy (Predicted)

In a suitable deuterated solvent such as D₂O or DMSO-d₆, the proton NMR spectrum of 5-Methylnicotinic acid hydrochloride would be expected to show:

  • A singlet for the methyl protons (-CH₃) around 2.3-2.5 ppm.

  • Signals for the aromatic protons on the pyridine ring. Due to protonation, these would be shifted downfield compared to the free base, likely in the range of 8.0-9.0 ppm.

  • A broad signal for the carboxylic acid proton and the proton on the nitrogen, which may exchange with solvent protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to show:

  • A signal for the methyl carbon around 18-20 ppm.

  • Signals for the pyridine ring carbons, with the carbon of the carboxylic acid being the most downfield-shifted.

  • The C-H carbons of the pyridine ring would appear in the aromatic region (120-150 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A C=O stretch from the carboxylic acid carbonyl group around 1700-1730 cm⁻¹.

  • C-H stretching vibrations from the methyl group and the aromatic ring.

  • N-H stretching from the protonated pyridine nitrogen.

  • C=C and C=N stretching vibrations characteristic of the aromatic pyridine ring.

Safety and Handling

5-Methylnicotinic acid is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[8] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[8]

Conclusion

5-Methylnicotinic acid hydrochloride is a valuable chemical intermediate, primarily due to its essential role in the synthesis of the pharmaceutical agent Rupatadine. While detailed analytical data for the hydrochloride salt is not as prevalent as for its free base, its formation is an integral part of the synthetic and purification processes. A thorough understanding of its properties and synthesis is crucial for chemists and researchers involved in the development and manufacturing of pharmaceuticals.

References

  • 5-methylnicotinic Acid CAS 3222-49-9. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR spectra of compound 2a. (n.d.). Retrieved from [Link]

  • 5-Methylnicotinic acid | C7H7NO2 | CID 256208. (n.d.). PubChem. Retrieved from [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]

  • Nicotinic acid, hydrochloride. (n.d.). SpectraBase. Retrieved from [Link]

  • 5-Methylpyridine-3-carboxylic acid 97. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Nicotinic acid hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

  • 5-Methylpyridine-3-carboxylic acid suppliers and producers. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • 5-methylpyridine-3-carboxylic acid. (n.d.). Stenutz. Retrieved from [Link]

Sources

Part 1: The Strategic Importance of 5-Methylnicotinic Acid Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Sourcing and Qualification of High-Purity 5-Methylnicotinic Acid Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Methylnicotinic acid hydrochloride is a pivotal chemical intermediate, most notably in the synthesis of modern pharmaceuticals such as the anti-allergy drug rupatadine.[1][2] The successful development and manufacturing of such active pharmaceutical ingredients (APIs) are intrinsically linked to the quality of the starting materials. Impurities introduced from key intermediates can propagate through synthetic steps, complicating purification, impacting final API quality, and posing regulatory challenges. This guide provides a comprehensive framework for researchers and drug development professionals to navigate the supplier landscape for high-purity 5-Methylnicotinic acid hydrochloride. It details the critical quality attributes of the compound, outlines robust analytical methodologies for purity verification, presents a survey of commercial suppliers, and establishes a systematic workflow for supplier qualification and incoming material control.

5-Methylnicotinic acid, also known as 5-methylpyridine-3-carboxylic acid, is a pyridine derivative whose structural features make it a versatile building block in medicinal chemistry and drug discovery.[3] Its hydrochloride salt is often used to improve handling and solubility characteristics. The compound's primary significance lies in its role as a key intermediate for pharmaceuticals targeting a range of conditions, including neurological and metabolic diseases.[3]

The purity of this intermediate is not a trivial specification; it is a critical control point. The presence of unreacted starting materials, process byproducts, or other contaminants can have significant downstream consequences:

  • Reaction Efficiency: Impurities can interfere with subsequent chemical transformations, leading to lower yields and the formation of new, unexpected byproducts.

  • API Impurity Profile: Contaminants from the starting material can be structurally similar to the desired product, making them difficult to remove and potentially leading to a final API that fails to meet regulatory purity standards.

  • Safety and Efficacy: The ultimate goal of pharmaceutical development is a safe and effective drug. Uncontrolled impurities can have their own pharmacological or toxicological effects, compromising patient safety.

Part 2: Defining "High Purity": Critical Quality Attributes (CQAs)

For a pharmaceutical intermediate, "high purity" is defined by a set of critical quality attributes (CQAs) that are verified analytically. While a general research-grade product may be advertised with ≥97-98% purity, material destined for advanced drug development, particularly under Good Manufacturing Practice (GMP) conditions, often requires purity levels of 99.5% or higher.[4][5]

A crucial aspect of ensuring high purity is understanding the synthesis route, as this dictates the likely impurity profile. A common industrial synthesis involves the oxidation of 3,5-dimethylpyridine (3,5-lutidine) using a strong oxidizing agent like potassium permanganate.[4][6]

A major challenge in this process is the potential for over-oxidation, which generates the key byproduct 3,5-pyridinedicarboxylic acid .[6] The successful separation of this byproduct is a hallmark of a well-controlled manufacturing process. A patented method highlights that this separation can be effectively achieved by leveraging the differential solubility of the product and the byproduct under specific pH conditions during the workup and isolation phases.[6] Therefore, when evaluating a supplier, the absence or strict control of this specific impurity is a primary CQA.

A Certificate of Analysis (CoA) is the primary document that attests to the quality of a specific batch. A robust CoA should not merely state a purity value but should also specify the analytical methods used (e.g., HPLC, NMR) and provide results for key parameters like appearance, melting point, and identification tests.[7][8]

Part 3: Analytical Methodologies for In-House Purity Verification

Trust in a supplier's CoA is essential, but for critical applications, it must be verified. An internal quality control (QC) check of incoming material is a mandatory step in pharmaceutical development. The following analytical techniques are fundamental for a comprehensive evaluation of 5-Methylnicotinic acid hydrochloride.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. It separates the main compound from its impurities, allowing for precise quantification of both. A typical assay value from a reputable supplier is ≥98% by HPLC.[3]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides an unambiguous confirmation of the chemical structure. The resulting spectrum should be consistent with the expected structure of 5-Methylnicotinic acid.[4] It can also be used for quantitative purposes (qNMR) and to identify impurities if they are present at sufficient levels.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound, providing further evidence of its identity.[4]

  • Acid-Base Titration: This classical technique provides a measure of the total assay value and is often used as an orthogonal method to HPLC to confirm potency.[5]

Experimental Protocol: Incoming QC by HPLC

This protocol provides a self-validating system for the routine QC of 5-Methylnicotinic acid hydrochloride. The causality for each step is explained to ensure technical understanding.

Objective: To determine the purity of an incoming batch of 5-Methylnicotinic acid hydrochloride by assessing the area percent of the main peak relative to all other peaks.

Methodology:

  • Standard and Sample Preparation:

    • Rationale: Accurate concentration is key to reliable quantification. Using a calibrated analytical balance is critical.

    • Prepare a standard solution of a previously qualified reference lot at approximately 0.5 mg/mL in the mobile phase.

    • Prepare a sample solution of the new batch at the same concentration (0.5 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Rationale: The chosen column and mobile phase are designed to provide good peak shape and resolution between the main compound and potential impurities like 3,5-pyridinedicarboxylic acid.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 260 nm.

    • Injection Volume: 10 µL.

  • System Suitability:

    • Rationale: Before analyzing the sample, the performance of the chromatographic system must be verified. This ensures the results are valid.

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak area for the five injections must be ≤ 2.0%.

  • Analysis:

    • Inject a blank (mobile phase), followed by the standard solution, and then the sample solution.

    • Run the chromatogram for a sufficient time to ensure all late-eluting impurities are detected.

  • Data Processing:

    • Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the main peak area.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Acceptance Criteria: Purity ≥ 99.0% (or as per internal specification). Any single impurity should not exceed 0.15%.

Part 4: Landscape of Commercial Suppliers

The market for 5-Methylnicotinic acid hydrochloride includes a wide range of suppliers, from those providing small quantities for early-stage research to those capable of large-scale, GMP-compliant manufacturing. Selection should be based on the specific needs of the development stage.

SupplierTypical Stated Purity/GradeScaleNotes
Thermo Scientific 97% (Assay by HPLC ≥96.0%)Research (e.g., 1 g)Provides detailed specifications online, including assay by titration.[5]
Chem-Impex ≥ 98% (HPLC)ResearchNotes applications in pharmaceuticals and agrochemicals.[3]
J&K Scientific Research GradeResearchHighlights use as a key intermediate in pharmaceutical development.[9]
BLD Pharm Research GradeResearch & Scale-upLists the hydrochloride salt and related compounds.[10]
Simson Pharma Limited Pharmaceutical StandardResearchSpecializes in pharmaceutical intermediates and impurity standards.
Huzhou Hengyuan Intermediate GradeBulk / CommercialListed on CPHI as a manufacturer for Rupatadine Fumarate intermediates.[11]
Pharmaffiliates Pharmaceutical StandardResearch & DevelopmentProvides the material as a fine chemical/pharmaceutical standard.[12]

Disclaimer: This table is not an exhaustive list and does not represent an endorsement of any specific supplier. Due diligence is always required.

Part 5: A Workflow for Supplier Qualification and Material Management

A systematic approach is essential for qualifying a new supplier and ensuring consistent quality of incoming materials. The following workflow illustrates the key stages and decision points.

G cluster_0 Phase 1: Sourcing & Vetting cluster_1 Phase 2: Analytical Qualification cluster_2 Phase 3: Ongoing Management S1 Identify Potential Suppliers S2 Request Technical Package (CoA, Specs) S1->S2 S3 Initial Supplier Screening S2->S3 Q1 Order & Receive Sample Lot S3->Q1 Supplier Passes Paper Audit M1 Place First Purchase Order Q2 Full In-House QC Analysis (HPLC, NMR, etc.) Q1->Q2 Q3 Decision: Qualify/Reject Q2->Q3 Compare to CoA & Specifications Q3->S1 Sample Fails QC Q3->M1 Sample Passes QC Analysis M2 Incoming QC Check on Each Batch M1->M2 M2->Q3 Batch Fails QC (Investigate) M3 Release Material for Use M2->M3

Caption: Supplier Qualification and Incoming Material Control Workflow.

Conclusion

Sourcing high-purity 5-Methylnicotinic acid hydrochloride is a critical task that extends beyond simply finding a vendor. It requires a deep understanding of the compound's chemical properties, its synthesis and potential impurities, and the analytical techniques needed for robust verification. By implementing a systematic approach that combines thorough supplier vetting with rigorous in-house analytical qualification and routine QC checks, research and drug development organizations can mitigate risks, ensure the quality and consistency of their synthetic processes, and build a solid foundation for successful and compliant pharmaceutical development.

References

  • LookChem. Active Pharmaceutical Ingredient 5-methylnicotinic Acid. [Link]

  • Ganapa Life Science. Methyl 5-Methylnicotinate (CAS 29681-45-6) Manufacturer. [Link]

  • Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Google Patents. CN102584695A - Preparing method of 5-methylnicotinicacid.
  • Pharmaffiliates. CAS No : 3222-49-9 | Chemical Name : 5-Methylnicotinic Acid. [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 5-Methylnicotinic Acid via Controlled Oxidation of 3,5-Lutidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

5-Methylnicotinic acid (CAS: 3222-49-9) is a high-value pharmaceutical intermediate, serving as a critical building block in the synthesis of the potent dual histamine H1 and PAF receptor antagonist, Rupatadine fumarate[1]. The synthesis of 5-methylnicotinic acid is predominantly achieved through the selective oxidation of 3,5-lutidine (3,5-dimethylpyridine).

The Mechanistic Challenge (Causality of Over-Oxidation): The fundamental challenge in this synthesis lies in the molecular symmetry of 3,5-lutidine. Because it possesses two chemically equivalent methyl groups, the objective is to achieve strict mono-oxidation to a carboxylic acid while kinetically and thermodynamically suppressing the secondary oxidation event that yields 3,5-pyridinedicarboxylic acid (dinicotinic acid) [4].

To achieve this selectivity, two primary oxidative pathways have been validated for laboratory and industrial scale:

  • Aqueous Potassium Permanganate (

    
    ) Oxidation:  Operates under mild thermal conditions (25–45 °C) and relies on precise stoichiometric control. While effective, it generates stoichiometric manganese dioxide (
    
    
    
    ) waste [2].
  • Hydrogen Peroxide (

    
    ) / Sulfuric Acid Oxidation:  A highly scalable, atom-economical route. The causality of temperature control in this pathway is absolute: at temperatures between 90–100 °C, the reaction predominantly yields 3,5-lutidine N-oxide. Elevating the reaction temperature to a strict 110–130 °C provides the thermodynamic driving force required to shift the reaction toward methyl group oxidation [1].
    

Reaction Pathway & Logical Workflow

The following diagram maps the chemical workflow, highlighting the divergence between the primary product pathway and the over-oxidation impurity pathway, followed by the pH-driven purification cascade.

SynthesisWorkflow Lutidine 3,5-Lutidine (Starting Material) Oxidation Controlled Oxidation (KMnO4 or H2O2/H2SO4) Lutidine->Oxidation Target 5-Methylnicotinic Acid (Target Product) Oxidation->Target Primary Pathway Byproduct 3,5-Pyridinedicarboxylic Acid (Over-oxidation Impurity) Oxidation->Byproduct Over-oxidation Purification1 Filtration & pH 0.5 (Remove Byproducts) Target->Purification1 Byproduct->Purification1 Impurity Carryover Purification2 pH 3.0 Adjustment (Isoelectric Precipitation) Purification1->Purification2 Filtrate PureProduct Pure 5-Methylnicotinic Acid (>99% Purity) Purification2->PureProduct Centrifugation

Workflow of 3,5-lutidine oxidation, highlighting selective product formation and purification.

Comparative Oxidation Strategies

ParameterProtocol A: Aqueous

Protocol B:

/

Oxidant Potassium Permanganate (

)
Hydrogen Peroxide (

, 5-30%)
Solvent System Water (Aqueous)Sulfuric Acid (

)
Optimal Temperature 25 – 45 °C110 – 130 °C
Reaction Time 16 – 20 hours5 – 20 hours
Primary Byproducts

(Solid), 3,5-Pyridinedicarboxylic acid
3,5-Lutidine N-oxide (If Temp < 100 °C)
Typical Yield 50 – 60%> 60%
Scalability & E-Factor Moderate (High solid waste generation)High (Green oxidant, low solid waste)

Validated Experimental Protocols

Protocol A: Aqueous Potassium Permanganate ( ) Oxidation

This protocol is optimized for laboratory-scale synthesis where mild conditions are preferred [2], [3].

  • Substrate Dispersion: Charge a reaction vessel with 1200 mL of deionized water. Add 100 g (934.5 mmol) of 3,5-lutidine under continuous mechanical stirring.

  • Controlled Oxidant Addition (Self-Validating Step): Maintain the internal temperature strictly between 25–35 °C using a cooling jacket. Portion-wise, add 221.1 g (1401.8 mmol) of

    
     over 4.5 to 5 hours.
    
    • Causality: Rapid addition causes thermal runaway, pushing the reaction toward the undesired 3,5-pyridinedicarboxylic acid. The disappearance of the deep purple permanganate color into a brown

      
       suspension serves as a visual self-validation of oxidant consumption.
      
  • Thermal Maturation: Once addition is complete, raise the temperature to 45 °C and incubate for 16–20 hours to ensure complete conversion of intermediate aldehydes.

  • Primary Filtration: Filter the reaction mixture through a Celite pad to remove the

    
     byproduct. Wash the filter cake thoroughly with hot water.
    
  • Impurity Precipitation (pH 0.5): Cool the filtrate and adjust the pH to 0.3–0.6 using concentrated hydrochloric acid (HCl).

    • Causality: At this highly acidic pH, the over-oxidized impurity (3,5-pyridinedicarboxylic acid) becomes highly insoluble and precipitates. Remove this impurity via centrifugation [3].

  • Isoelectric Isolation (pH 3.0): Take the clarified filtrate and carefully adjust the pH to 3.0 using dilute NaOH or HCl as needed.

    • Causality: 5-Methylnicotinic acid is amphoteric. pH 3.0 represents its isoelectric point, where it carries a net-zero charge (zwitterion), minimizing aqueous solubility and forcing high-purity crystallization [2], [3].

  • Drying: Collect the crude product via centrifugation and dry at 65 °C for 8.5 hours. (Expected Yield: ~59%).

Protocol B: Catalytic Hydrogen Peroxide ( ) Oxidation

This protocol is optimized for scalable, industrial synthesis [1].

  • Acidic Matrix Preparation: In a corrosion-resistant reactor, dissolve 3,5-lutidine in concentrated sulfuric acid (

    
    ).
    
    • Causality: The sulfuric acid acts as both solvent and catalyst. It protonates the pyridine nitrogen, deactivating the aromatic ring against oxidative cleavage while activating the methyl groups.

  • High-Temperature Oxidation: Heat the reactor to 110–130 °C. Maintain this temperature strictly while dropwise adding 5%–30% aqueous

    
    . The molar ratio of 3,5-lutidine to 
    
    
    
    should be maintained at 1:2 to 1:3.
    • Causality: If the temperature drops below 100 °C, the reaction stalls at N-oxidation (forming 3,5-lutidine N-oxide). The 110–130 °C window provides the activation energy required for direct methyl oxidation [1].

  • Incubation: Maintain the temperature for 5 to 20 hours.

  • Isolation: Cool the mixture to room temperature. Filter any immediate particulates, then adjust the filtrate to the isoelectric point (pH 3.0–4.0) to precipitate the 5-methylnicotinic acid. Collect via filtration. (Expected Yield: >60%).

Quality Control & Analytical Self-Validation

To ensure the integrity of the synthesized 5-methylnicotinic acid and confirm the absence of the dimer-forming 3,5-pyridinedicarboxylic acid impurity[4], perform the following analytical checks:

  • High-Performance Liquid Chromatography (HPLC): Run the product on a C18 reverse-phase column using a phosphate buffer (pH 3.0) / Acetonitrile gradient. The target peak should demonstrate >99.5% purity.

  • Nuclear Magnetic Resonance (

    
     NMR):  Dissolve the final product in 
    
    
    
    . A successful synthesis will yield the following characteristic shifts:
    • 
       8.6–8.7 (s, 1H, Pyridine ring proton)
      
    • 
       8.3–8.4 (m, 1H, Pyridine ring proton)
      
    • 
       7.92 (s, 1H, Pyridine ring proton)
      
    • 
       2.3 (s, 3H, Intact methyl group) [2].
      
    • Self-Validation: The presence of the sharp singlet at

      
       2.3 confirms that mono-oxidation was successfully achieved and the second methyl group remains intact.
      

References

  • CN102584695B - Preparing method of 5-methylnicotinic acid. Google Patents.
  • 5-Methylnicotinic acid synthesis. ChemicalBook.
  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. Google Patents.
  • An improved process for the preparation of Rupatadine Fumarate - EP 2824103 B1. European Patent Office.

Application Notes and Protocols for the Coupling of 5-Methylnicotinic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids and heterocyclic moieties into peptides is a cornerstone of modern drug discovery, often imparting improved efficacy, stability, and pharmacokinetic profiles. 5-Methylnicotinic acid, a derivative of niacin, presents a unique building block for modifying peptide structures. However, its successful coupling during Solid-Phase Peptide Synthesis (SPPS) is not without challenges, including potential steric hindrance from the methyl group and the electronic properties of the pyridine ring. This document provides a comprehensive guide, including detailed protocols and the underlying scientific rationale, for the efficient coupling of 5-Methylnicotinic acid to a resin-bound peptide, ensuring high yield and purity of the final product.

Introduction: The Challenge of Heterocyclic Acid Coupling

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the workhorse for creating custom peptides for research and therapeutic development.[1][2] The process relies on a cyclical series of deprotection, washing, and coupling steps to assemble a peptide chain on a solid support.[3] While the coupling of standard proteinogenic amino acids is well-established, the introduction of "difficult" residues, such as N-methylated amino acids or heterocyclic carboxylic acids like 5-Methylnicotinic acid, requires careful optimization.[4][5]

The primary challenge in any peptide coupling reaction is the efficient formation of an amide bond between the carboxyl group of the incoming residue and the N-terminal amine of the growing peptide chain.[6] This requires activation of the carboxylic acid to make it more susceptible to nucleophilic attack.[7] For residues like 5-Methylnicotinic acid, factors such as steric hindrance and altered reactivity due to the pyridine ring can impede this process, leading to incomplete reactions and the generation of deletion sequences.[4] Therefore, the choice of coupling reagent and reaction conditions is paramount.

This guide details a robust protocol for the coupling of 5-Methylnicotinic acid using modern, highly efficient coupling reagents and provides the scientific context for each step to empower researchers to troubleshoot and adapt the methodology for their specific needs.

Materials and Reagents

Accurate quantification and high purity of all reagents are critical for successful peptide synthesis.

Reagent/MaterialGradeSupplier (Example)Notes
Fmoc-protected resin-bound peptideSynthesis GradeVariousEnsure N-terminal Fmoc group is removed prior to coupling.
5-Methylnicotinic acid≥ 98%Sigma-Aldrich, Chem-ImpexConfirm purity by HPLC if necessary.[8]
HATUSynthesis GradeVariousA highly efficient uronium-based coupling reagent.[9][10]
HBTUSynthesis GradeVariousA cost-effective alternative to HATU for less hindered couplings.[9]
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeVariousA non-nucleophilic base crucial for the activation step.[11]
sym-CollidinePeptide Synthesis GradeVariousA weaker, sterically hindered base to minimize racemization.[11]
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVariousPrimary solvent for SPPS.[12]
Dichloromethane (DCM)ACS GradeVariousUsed for washing steps.
PiperidinePeptide Synthesis GradeVariousFor Fmoc-deprotection.
Acetic AnhydrideACS GradeVariousFor capping unreacted amines.
Ninhydrin Test KitVariousFor monitoring the presence of primary amines.[13]
Chloranil Test ReagentsFor monitoring the presence of secondary amines (if applicable).[14]

Experimental Protocols

This section outlines the step-by-step procedures for the successful coupling of 5-Methylnicotinic acid.

Workflow Overview

The overall process involves the deprotection of the N-terminal amine on the resin-bound peptide, followed by the activation of 5-Methylnicotinic acid and its subsequent coupling to the peptide. Finally, a qualitative test is performed to ensure the reaction has gone to completion.

SPPS_Coupling_Workflow Resin Fmoc-N-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF & DCM Washes Deprotection->Washing1 Coupling Coupling Reaction (Activated 5-Methylnicotinic Acid) Washing1->Coupling Washing2 DMF & DCM Washes Coupling->Washing2 Monitoring Completion Test (e.g., Kaiser Test) Washing2->Monitoring Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle Negative Recouple_Cap Recouple or Cap Monitoring->Recouple_Cap Positive

Caption: General workflow for a single coupling cycle in SPPS.

Step-by-Step Protocol for Coupling 5-Methylnicotinic Acid

This protocol assumes a starting scale of 0.1 mmol of resin-bound peptide. Adjust volumes accordingly for different scales.

1. Resin Preparation and N-terminal Deprotection:

  • Swell the Fmoc-protected, resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.[5]

  • Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Agitate for 5 minutes.

  • Drain the solution, add a fresh 20% piperidine solution, and agitate for an additional 15 minutes to ensure complete Fmoc removal.[5]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (5 times) to remove all residual piperidine.[5]

2. Activation of 5-Methylnicotinic Acid:

  • In a separate vial, dissolve 4 equivalents (0.4 mmol, 54.8 mg) of 5-Methylnicotinic acid and 3.9 equivalents (0.39 mmol, 148.3 mg) of HATU in DMF (approx. 2 mL).

  • Add 8 equivalents (0.8 mmol, 139 µL) of DIEA to the solution.

  • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color. This pre-activation step is crucial for forming the highly reactive OAt-ester intermediate.[10]

Activation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Acid 5-Methylnicotinic Acid (Carboxyl Group) ActiveEster Activated OAt-Ester (Highly Reactive) Acid->ActiveEster + HATU + DIEA HATU HATU (Uronium Salt) HATU->ActiveEster Base DIEA (Base) Base->ActiveEster TMU Tetramethylurea ActiveEster->TMU Amide Peptide Bond (Desired Product) ActiveEster->Amide + Peptide-Resin-NH2 HOAt HOAt Amide->HOAt

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Methylnicotinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details a robust, validated protocol for the analysis of 5-Methylnicotinic acid hydrochloride using a C18 stationary phase.[1] Unlike standard organic acids, 5-Methylnicotinic acid is an amphoteric pyridine derivative containing both a basic nitrogen (pyridine ring) and an acidic carboxyl group. This dual nature presents specific chromatographic challenges, notably peak tailing and sensitivity to pH fluctuations.

The method proposed herein utilizes a low-pH phosphate buffer system to strictly control the ionization state of the analyte, ensuring sharp peak symmetry and reproducible retention times without the need for complex ion-pairing reagents.

Chemical Context & Challenges[2][3]

To design an effective method, one must understand the analyte's behavior in solution.

  • Compound: 5-Methylnicotinic Acid (as Hydrochloride salt).

  • Structure: A pyridine ring substituted with a methyl group at position 5 and a carboxylic acid at position 3.[2][3][4][5]

  • Ionization Profile (pKa):

    • 
       (Carboxylic Acid)
      
    • 
       (Pyridine Nitrogen)
      
  • The Challenge: At neutral pH, the molecule exists as a zwitterion, leading to poor retention and broad peaks on hydrophobic C18 columns. Furthermore, free silanols on silica supports can interact with the positively charged pyridine nitrogen, causing severe peak tailing.

Strategy: We employ a mobile phase pH of 2.5 . At this pH, the carboxyl group is largely protonated (neutral), and the pyridine nitrogen is protonated (cationic). While the cation is polar, the suppression of the carboxylic acid ionization and the hydrophobic contribution of the 5-methyl group allow for sufficient retention and excellent peak shape on modern base-deactivated C18 columns.

Diagram 1: Analytical Logic & Species Control

G Analyte 5-Methylnicotinic Acid (Amphoteric) pH_High pH > 5.0 (Anionic/Zwitterionic) Analyte->pH_High Uncontrolled pH pH_Low pH 2.5 (Target) (Cationic/Neutral COOH) Analyte->pH_Low Acidic Buffer Interaction_High Poor Retention Ionic Repulsion pH_High->Interaction_High Interaction_Low Stable Retention Silanol Suppression pH_Low->Interaction_Low Result_Bad Peak Tailing Variable RT Interaction_High->Result_Bad Result_Good Sharp Peaks Reproducible RT Interaction_Low->Result_Good

Caption: Impact of mobile phase pH on analyte ionization and chromatographic performance.

Instrumental Parameters (The Protocol)

This protocol is designed for transferability across standard HPLC systems (Agilent 1100/1200/1260, Waters Alliance/Acquity, Shimadzu Prominence).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 250 mm × 4.6 mm, 5 µmA longer column provides necessary theoretical plates for separating potential synthesis impurities.
Stationary Phase Type Base-Deactivated Silica (BDS) or End-cappedEssential to minimize silanol interactions with the pyridine ring (e.g., Agilent Zorbax Eclipse Plus, Waters Symmetry).
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Controls ionization; suppresses silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution; lower viscosity than methanol.
Elution Mode IsocraticEnsures baseline stability and simplicity for QC environments.
Ratio (A:B) 90 : 10 (v/v)High aqueous content is required to retain the polar pyridine derivative.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°CImproves mass transfer and retention time reproducibility.
Detection UV at 260 nmNear absorption maximum (

) for the nicotinic acid moiety.
Injection Volume 10 µLStandard loop volume; prevent column overload.
Run Time 15 MinutesSufficient to elute analyte (~6-8 min) and wash column.

Experimental Procedure

Reagent Preparation

1. 20 mM Potassium Phosphate Buffer (pH 2.5):

  • Weigh 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) and transfer to a 1000 mL volumetric flask.
    
  • Dissolve in approx. 900 mL of HPLC-grade water.

  • Adjust pH to 2.5 ± 0.05 using Phosphoric Acid (

    
    ). Crucial Step: Do not use HCl or H2SO4 for pH adjustment as they can corrode stainless steel or alter selectivity.
    
  • Dilute to volume with water.[6][7]

  • Filter through a 0.45 µm Nylon or PVDF membrane filter.

2. Mobile Phase:

  • Mix 900 mL of Buffer (pH 2.5) with 100 mL of Acetonitrile.

  • Degas via sonication or vacuum filtration. Note: Premixing is recommended for isocratic methods to prevent pump mixing noise.

Sample Preparation[8]

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 50.0 mg of 5-Methylnicotinic acid hydrochloride Reference Standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in Mobile Phase . (The mobile phase is acidic, which aids solubility and matches the initial column conditions).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (0.1 mg/mL):

  • Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Mobile Phase.

  • Filter through a 0.45 µm syringe filter (PTFE or Nylon) into an HPLC vial.

System Suitability Testing (SST)

Before analyzing samples, inject the Working Standard 5-6 times to verify system performance.

ParameterAcceptance Criteria
Retention Time (RT) %RSD ≤ 1.0%
Peak Area %RSD ≤ 1.0%
Tailing Factor (

)
≤ 1.5 (Ideally ~1.1 - 1.3)
Theoretical Plates (

)
> 5000

Method Validation & Troubleshooting

Analytical Workflow

Workflow Start Start Prep_MP Prepare Mobile Phase (20mM Phosphate pH 2.5 : ACN 90:10) Start->Prep_MP Equilibrate Equilibrate Column (30 mins @ 1.0 mL/min) Prep_MP->Equilibrate SST Inject Standard (x5) Check Tailing & RSD Equilibrate->SST Check Pass Criteria? SST->Check Samples Inject Samples Check->Samples Yes Fail Troubleshoot (Check pH, Column Age) Check->Fail No Fail->Equilibrate

Caption: Step-by-step operational workflow for routine analysis.

Troubleshooting Guide
  • Problem: Peak Tailing (

    
    ) 
    
    • Cause: Secondary interactions between the positively charged pyridine nitrogen and residual silanols on the silica surface.

    • Solution: Ensure the column is "End-capped". If the problem persists, lower the pH slightly (to 2.2) or add an ion-pairing agent like 5 mM Sodium Hexanesulfonate (though this increases equilibration time). The proposed pH 2.5 method usually avoids this on modern columns.

  • Problem: Retention Time Drift

    • Cause: pH instability.

    • Solution: The phosphate buffer capacity at pH 2.5 is moderate. Ensure the pH is measured accurately with a calibrated meter. Temperature fluctuations can also shift pKa/retention; ensure the column oven is stable at 30°C.

  • Problem: Split Peaks

    • Cause: Sample solvent mismatch.

    • Solution: Always dissolve the sample in the Mobile Phase. If dissolved in 100% Methanol or Water, the solvent strength mismatch can cause peak distortion for early eluting polar compounds.

References

  • BenchChem. (2025).[6][8] Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 256208, 5-Methylnicotinic acid. Retrieved from

  • Sielc Technologies. (2025). UV-Vis Spectrum of Nicotinamide and Method Development Strategies. Retrieved from

  • Zarghi, A. et al. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica.[9] Retrieved from

Sources

Application Note & Protocol: Recrystallization of 5-Methylnicotinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the purification of 5-Methylnicotinic acid hydrochloride via recrystallization. It delves into the theoretical principles of solvent selection, offers a detailed experimental protocol, and includes troubleshooting guidance. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require high-purity 5-Methylnicotinic acid hydrochloride for their work.

Introduction: The Imperative for Purity

5-Methylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), serves as a crucial intermediate and building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its hydrochloride salt form is often preferred to enhance stability and solubility. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potential toxicological risks in pharmaceutical applications. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, capable of yielding high-purity crystalline material when executed correctly.[3][4]

This guide provides the scientific rationale and a field-proven protocol for selecting an appropriate solvent system and successfully recrystallizing 5-Methylnicotinic acid hydrochloride.

The Science of Solvent Selection: A First-Principles Approach

The success of any recrystallization hinges on the choice of solvent.[3] The ideal solvent for 5-Methylnicotinic acid hydrochloride must satisfy several key criteria, rooted in the principles of solubility and thermodynamics.

  • Temperature Coefficient of Solubility: The compound should be highly soluble in the solvent at elevated temperatures (near the solvent's boiling point) but sparingly soluble at low temperatures (e.g., 0-5 °C). This differential solubility is the driving force for crystallization upon cooling.[4]

  • "Like Dissolves Like": 5-Methylnicotinic acid hydrochloride is a salt, making it a polar and ionic compound. Therefore, polar solvents are the most promising candidates. Protic solvents (e.g., water, alcohols) are particularly effective as they can form hydrogen bonds with the carboxylate and protonated pyridine functionalities.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).

  • Solvent Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Inertness: The solvent must not react with the 5-Methylnicotinic acid hydrochloride.

Based on these principles and literature precedents for similar compounds like nicotinic acid, several solvents and solvent systems can be proposed. Nicotinic acid itself can be recrystallized from water or ethanol.[5][6][7] Hydrochloride salts of organic compounds are often purified using alcohols like ethanol or isopropanol.[8] A synthesis procedure for high-purity 5-methylnicotinic acid specifically mentions ethanol as a recrystallization solvent.[9]

Data Presentation: Solvent Suitability Profile

The following table summarizes candidate solvents and provides a rationale for their use in the recrystallization of 5-Methylnicotinic acid hydrochloride.

Solvent/SystemTypeBoiling Point (°C)Rationale for SuitabilityPotential Drawbacks
Water Polar Protic100Excellent solvent for polar salts. Good temperature/solubility gradient often observed for nicotinic acid derivatives.[5]High boiling point can make drying difficult. Solubility might be too high even at low temperatures, leading to lower recovery.
Ethanol Polar Protic78Good general-purpose solvent for polar organic molecules. Lower boiling point than water.[9][10]May be too good a solvent, potentially reducing yield.
Isopropanol (IPA) Polar Protic82Often provides lower solubility for HCl salts compared to ethanol, which can improve recovery.[8]Similar properties to ethanol.
Methanol/Water Mixed Polar ProticVariableHighly tunable system. Water acts as an anti-solvent to the more powerful solvent methanol, allowing for fine control over solubility.Requires careful optimization of the solvent ratio.
Ethanol/Water Mixed Polar ProticVariableA robust and common system. Ethanol dissolves the compound, and water is added to the hot solution to induce saturation.[11]Ratio is critical for success.
Ethanol/Ethyl Acetate Mixed PolarVariableEthyl acetate can act as an anti-solvent for the polar hydrochloride salt, precipitating it from the ethanol solution.Miscibility and precise addition are key.

Experimental Protocol for Recrystallization

This protocol outlines a general procedure. The optimal solvent and volumes should be determined on a small scale before proceeding with a large quantity of material. Ethanol or an Ethanol/Water mixture is recommended for initial trials.

Mandatory Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4-6: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot solvent A->B C Heat to boiling with stirring B->C D Prepare heated funnel & flask C->D Insoluble impurities present? G Allow filtrate to cool slowly C->G No insoluble impurities E Filter hot solution quickly D->E F Rinse with a little hot solvent E->F F->G H Cool to room temperature G->H I Chill in ice bath H->I J Collect crystals via vacuum filtration I->J K Wash with minimal cold solvent J->K L Dry crystals under vacuum K->L M M L->M Pure Product

Caption: Workflow for the purification of 5-Methylnicotinic acid hydrochloride.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude 5-Methylnicotinic acid hydrochloride into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

    • Heat the chosen solvent (e.g., 95% ethanol) in a separate beaker on a hot plate.

    • Add a small portion of the hot solvent to the flask containing the crude solid. Swirl and bring the mixture to a gentle boil on the hot plate.

    • Continue adding the hot solvent portion-wise until the solid just completely dissolves.[3] Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing the yield of the recrystallized product.[12]

  • Decolorization (If Necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (a spatula tip).

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (If Insoluble Impurities or Charcoal are Present):

    • Place a stemless or short-stemmed funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.

    • Heat the receiving flask on the hot plate so that hot solvent vapor warms the funnel and prevents premature crystallization.

    • Pour the hot solution through the filter paper as quickly as possible.

    • Rinse the original flask and the filter paper with a very small amount of hot solvent to recover any remaining product.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling can cause the solid to precipitate as a powder, trapping impurities within the crystal lattice.[12]

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Connect the filter flask to a vacuum source.

    • Pour the cold slurry of crystals into the Büchner funnel and apply the vacuum.

    • Break the vacuum and add a small volume of ice-cold solvent to wash the crystals. Causality: Using cold solvent for washing removes the impurity-laden mother liquor from the crystal surfaces without dissolving a significant amount of the desired product.[3]

    • Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary. Continue to pull air through the crystals for several minutes to partially dry them.

  • Drying:

    • Transfer the filter cake to a watch glass and spread it out.

    • Dry the purified crystals to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point (5-Methylnicotinic acid melts around 207-220°C).[1][13][14]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was added. 2. The solution is not supersaturated.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Try scratching the inside of the flask with a glass rod at the solution's surface. 3. Add a "seed" crystal from a previous batch.
"Oiling out" occurs (product separates as a liquid). 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. The solution is too concentrated.1. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. 2. If the problem persists, select a solvent with a lower boiling point or use a mixed-solvent system.
Very low recovery of purified product. 1. Too much solvent was used. 2. The compound is too soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Evaporate some of the mother liquor to see if more crystals form. 2. Choose a different solvent in which the compound is less soluble at low temperatures, or use a mixed-solvent system with an anti-solvent. 3. Ensure all glassware for hot filtration is adequately heated.
Crystals remain colored after recrystallization. 1. The colored impurity has similar solubility properties to the product. 2. Insufficient or no activated charcoal was used.1. Repeat the recrystallization, ensuring to use activated charcoal during the dissolution step. 2. Consider an alternative purification method like column chromatography if the impurity cannot be removed by recrystallization.

References

  • Google Patents. (n.d.). Process for the purification of nicotinic acid amide I.
  • Organic Syntheses. (n.d.). Nicotinic acid. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). Purification of nicotinic acid.
  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved March 7, 2024, from [Link]

  • LookChem. (n.d.). 5-methylnicotinic Acid CAS 3222-49-9. Retrieved March 7, 2024, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved March 7, 2024, from [Link]

  • JETIR. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved March 7, 2024, from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved March 7, 2024, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 7, 2024, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). Preparation method of high-purity 5-methyl-nicotinic acid.
  • PubChem. (n.d.). 5-Methylnicotinic acid. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved March 7, 2024, from [Link]

  • Semantic Scholar. (2012, April 1). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved March 7, 2024, from [Link]

  • The Journal of Chemical Thermodynamics. (2016, August 2). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved March 7, 2024, from [Link]

Sources

Application Note: 5-Methylnicotinic Acid as a Versatile Ligand in Coordination Chemistry and MOF Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of modern coordination chemistry and materials science, the rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on the selection of multifunctional organic linkers. 5-Methylnicotinic acid (HMNA) has emerged as a highly versatile heterocyclic carboxylic acid ligand[1]. Structurally, it features a rigid pyridine ring equipped with a nitrogen donor atom and a carboxylic acid group, enabling diverse bridging and chelating coordination modes.

Unlike its unsubstituted analogue (nicotinic acid), the introduction of a methyl group at the 5-position introduces critical steric hindrance and increases the hydrophobicity of the resulting framework's pore surface[2]. This subtle structural modification alters the dihedral angle during metal coordination, which is highly advantageous for researchers aiming to synthesize MOFs with specific topological constraints for downstream applications in luminescence sensing, heterogeneous catalysis, and pharmaceutical intermediate development[2],[3].

Anion-Directed Assembly: The Causality of Topological Control

A fundamental challenge in MOF synthesis is predicting and controlling the final dimensionality (1D, 2D, or 3D) of the coordination polymer. When utilizing HMNA, the choice of the inorganic metal salt precursor is not arbitrary; the counter-anion plays a definitive, causal role in the structural assembly[4].

For instance, in the synthesis of Pb(II)-based MOFs, the basicity and coordinating ability of the anion dictate the framework's architecture[5]:

  • Acetate (OAc⁻): Acts as a relatively strong base, facilitating the complete deprotonation of the HMNA carboxylic acid. It does not strongly coordinate to the metal in the final structure, allowing the HMNA ligands to bridge Pb(II) centers in all directions, yielding a 3D framework .

  • Nitrate (NO₃⁻): Acts as a weaker base and a competitive co-ligand. Its coordination to the Pb(II) center occupies available binding sites and introduces steric bulk, restricting the framework extension and resulting in a 2D network .

  • Chloride (Cl⁻): Acts as a bridging anion between metal centers, fundamentally altering the secondary building unit (SBU) and producing a distinct 2D structure driven by Pb-Cl-Pb linkages.

Workflow & Coordination Logic

MOF_Assembly cluster_0 Metal Precursor Selection (Anion Effect) Ligand 5-Methylnicotinic Acid (HMNA) Synthesis Solvothermal Synthesis (T=140°C, Autogenous Pressure) Ligand->Synthesis PbOAc Pb(OAc)₂ (Stronger Base) PbOAc->Synthesis PbNO3 Pb(NO₃)₂ (Weak Base/Co-ligand) PbNO3->Synthesis PbCl2 PbCl₂ (Bridging Anion) PbCl2->Synthesis MOF1 3D Framework [Pb(MNA)₂]n Synthesis->MOF1 Complete Deprotonation MOF2 2D Network [Pb(NO₃)(MNA)]n Synthesis->MOF2 Nitrate Coordination MOF3 2D Structure [Pb₂Cl₄(MNA)]n Synthesis->MOF3 Chloride Bridging App Downstream Applications (Luminescence Sensing & Catalysis) MOF1->App MOF2->App MOF3->App

Workflow of anion-directed solvothermal assembly of 5-MNA-based Metal-Organic Frameworks.

Experimental Protocols: Solvothermal Synthesis & Validation

The following protocols detail the synthesis of Pb(II)-HMNA complexes, highlighting the causality behind the physical parameters and establishing a self-validating quality control system.

Protocol A: Synthesis of 3D [Pb(MNA)₂]n Framework
  • Reagent Preparation: Dissolve 0.5 mmol of 5-Methylnicotinic acid (HMNA) and 0.25 mmol of Pb(OAc)₂·3H₂O in a 10 mL mixed solvent system of DMF and deionized water (v/v = 1:1).

    • Causality: The mixed solvent provides optimal solubility for both the organic ligand (DMF) and the inorganic salt (Water), ensuring a homogenous nucleation environment.

  • Solvothermal Reaction: Transfer the clear solution into a 15 mL Teflon-lined stainless steel autoclave. Seal and heat at 140°C for 72 hours.

    • Causality: Autogenous pressure and elevated temperature lower the activation energy for reversible coordination bond formation. This promotes thermodynamic control, favoring the growth of highly ordered single crystals over kinetic amorphous precipitates.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 5°C/hour.

    • Causality: Rapid cooling induces thermal shock, leading to crystal twinning and defects. Slow cooling ensures high-quality, single-crystal formation suitable for X-ray diffraction.

  • Isolation: Filter the resulting colorless block crystals, wash sequentially with DMF and ethanol, and air-dry.

Protocol B: Synthesis of 2D[Pb(NO₃)(MNA)]n Network
  • Reagent Substitution: Follow the exact dissolution steps of Protocol A, but replace Pb(OAc)₂·3H₂O with 0.25 mmol of Pb(NO₃)₂.

  • Reaction & Isolation: Execute the same solvothermal heating (140°C, 72h) and cooling parameters.

    • Causality: The substitution of the acetate base with the coordinating nitrate anion restricts the spatial extension of the Pb-MNA coordination, forcing the assembly into a 2D sheet rather than a 3D lattice[5].

Self-Validating Quality Control System

Before proceeding to functional assays, the synthesized materials must pass the following self-validating checkpoints:

  • Checkpoint 1 (FT-IR Spectroscopy): Analyze the crystals via FT-IR. Validation: The complete disappearance of the broad O-H stretching band (typically 2800–3200 cm⁻¹) confirms the total deprotonation of the HMNA carboxylic acid. If this band is present, the basicity of the reaction was insufficient; the batch must be discarded, and the solvent/base ratio adjusted.

  • Checkpoint 2 (Powder X-Ray Diffraction - PXRD): Compare the experimental diffractogram of the bulk powder against the simulated pattern derived from single-crystal data. Validation: A 1:1 peak match confirms phase purity. Extraneous peaks indicate kinetic byproducts (e.g., unreacted metal oxides), requiring an extension of the solvothermal reaction time.

Quantitative Data: Topologies & Applications

The table below summarizes the structural diversity achievable using 5-Methylnicotinic acid as a ligand across different metal centers and anionic environments[5],[4].

Complex FormulaMetal PrecursorDimensionalityCoordination FeaturesPrimary Application
[Pb(MNA)₂]n Pb(OAc)₂3D FrameworkComplete deprotonation; N, O-coordinationLuminescent Sensor (Fe³⁺, Cr₂O₇²⁻)
[Pb(NO₃)(MNA)]n Pb(NO₃)₂2D NetworkNO₃⁻ acts as a structural co-ligandLuminescent Sensor
[Pb₂Cl₄(MNA)]n PbCl₂2D StructureCl⁻ acts as a bridging anionCatalysis / Sensing
[Ni(MNA)₂(H₂O)₂]n Ni(NO₃)₂3D PolymerAnion-dependent structural modulationMagnetic / Luminescent Materials

Functional Applications in Drug Development & Sensing

Beyond basic coordination chemistry, 5-MNA is a highly valuable building block in drug development, serving as a key intermediate for pharmaceuticals targeting neurological disorders and metabolic diseases[2],[1].

When engineered into MOFs, the inherent electron-withdrawing properties of the 5-MNA pyridine ring enhance the framework's luminescent properties. For instance, the 3D[Pb(MNA)₂]n framework exhibits strong photoluminescence that is highly sensitive to the presence of Fe³⁺ and Cr₂O₇²⁻ ions in aqueous solutions[5]. The mechanism relies on competitive energy absorption and structural interactions between the MOF pores and the target analytes, making these materials highly effective as dual-responsive luminescent sensors for environmental monitoring and biological assays. Furthermore, the open metal sites in these frameworks can act as robust Lewis acid catalysts for organic transformations, providing a bridge between coordination chemistry and synthetic drug manufacturing[3].

References

  • Source: chemimpex.
  • Source: guidechem.
  • Source: researchgate.
  • Source: researchgate.
  • CrystEngComm - RSC Publishing (Anion effect on coordination structures)

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Application Note: Preparation of 5-Methylnicotinic Acid Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, quality control, and storage of 5-Methylnicotinic acid hydrochloride stock solutions. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple set of instructions to explain the scientific rationale behind key procedural steps. By grounding the protocol in the physicochemical properties of the compound, this note aims to ensure the preparation of accurate, stable, and contamination-free stock solutions essential for reproducible in vitro and in vivo experimentation.

Scientific Principles & Pre-Protocol Considerations

5-Methylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] It is often supplied as a hydrochloride (HCl) salt to enhance its stability and solubility in aqueous solutions.[3][4] Understanding the compound's fundamental properties is paramount to designing a robust preparation protocol.

1.1. Solubility Profile

The choice of solvent is the most critical initial decision. 5-Methylnicotinic acid itself is reported as being sparingly soluble in water (0.083 g/L at 25°C), but moderately soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1][5] The hydrochloride salt form is specifically designed to improve aqueous solubility.[3]

  • Aqueous Solvents (Recommended Primary Choice): For most biological applications, especially cell-based assays, sterile, high-purity water (e.g., Milli-Q® or equivalent) or buffered solutions like Phosphate-Buffered Saline (PBS) are the preferred solvents. The HCl salt readily dissolves in these polar solvents.

  • Organic Solvents (Alternative): In cases where very high concentrations exceeding aqueous solubility are required, DMSO can be used.[1] However, researchers must be cautious, as DMSO can exhibit cytotoxic effects and influence cellular processes at concentrations typically above 0.5%. When using a DMSO stock, the final concentration of DMSO in the experimental medium must be calculated and controlled for, with a vehicle control group included in the experimental design.[6]

1.2. Stability and pH

5-Methylnicotinic acid is a structurally rigid and chemically stable compound under standard conditions.[1][7] As a nicotinic acid derivative, its stability in aqueous solution is generally excellent. Studies on the related compound methylnicotinate show minimal degradation (approx. 0.5% per annum) when stored at 4°C in aqueous solution.[8] The primary degradation pathway for nicotinic acid derivatives involves hydrolysis.[8][9]

The hydrochloride salt will create a mildly acidic solution upon dissolution in unbuffered water. For most applications, this slight acidity is acceptable. However, if the downstream application is sensitive to pH changes (e.g., certain enzymatic assays or cell culture media with precise pH requirements), the pH of the final stock solution should be measured and adjusted slowly with 1N NaOH or 1N HCl as needed.[10]

1.3. Physicochemical Data Summary

The table below summarizes the key properties of 5-Methylnicotinic acid and its hydrochloride salt.

PropertyValueSource(s)
IUPAC Name 5-methylpyridine-3-carboxylic acid[11][12]
CAS Number 3222-49-9[2][12]
Molecular Formula C₇H₇NO₂[2][11]
Molecular Weight 137.14 g/mol [2][11]
Appearance White to off-white crystalline solid[1][2]
Melting Point 210-220 °C[1][2][7]
Solubility (as base) Sparingly soluble in water; moderate in DMSO, ethanol[1][5]
Solubility (as HCl salt) Expected to have enhanced solubility in water[3][4]
Purity ≥ 98% (HPLC Recommended)[2]

Materials & Equipment

2.1. Reagents

  • 5-Methylnicotinic acid hydrochloride (Purity ≥ 98%)

  • Solvent of choice:

    • Sterile, nuclease-free water (e.g., Milli-Q® or WFI grade)

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • 1N NaOH and 1N HCl (for pH adjustment, if necessary)

2.2. Equipment

  • Analytical balance (readable to 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Sterile conical tubes (e.g., 15 mL or 50 mL polypropylene)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • pH meter (calibrated)

  • Sterile syringe filters (0.22 µm pore size) with compatible syringes. Choose a filter material compatible with the chosen solvent (e.g., PES or PVDF for aqueous; PTFE for DMSO).[13]

  • Sterile, light-protecting, cryogenic-safe storage vials (e.g., amber microcentrifuge tubes)

Detailed Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the preparation of 10 mL of a 10 mM stock solution in sterile water, a common starting concentration for in vitro studies.[3]

Step 1: Calculation The first step is to calculate the mass of 5-Methylnicotinic acid HCl required. The molecular weight of the free base is 137.14 g/mol . The molecular weight of the HCl salt is approximately 173.6 g/mol (137.14 + 36.46). Always use the molecular weight provided on the manufacturer's certificate of analysis for the specific lot number you are using.

  • Formula: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL)

  • Example Calculation (using 173.6 g/mol ):

    • Mass (mg) = 10 mM × 173.6 g/mol × 10 mL

    • Mass (mg) = 17.36 mg

Step 2: Weighing the Compound

  • Place a sterile weighing boat on the analytical balance and tare it to zero.

  • Carefully weigh out the calculated mass (e.g., 17.36 mg) of the 5-Methylnicotinic acid HCl powder. Handle the powder in a well-ventilated area or chemical fume hood.[7][11]

  • Record the exact mass weighed.

Step 3: Dissolution

  • Transfer the weighed powder into a sterile 15 mL conical tube.

  • Add approximately 8 mL of the sterile water to the tube. Adding a portion of the solvent first prevents powder from sticking to the cap.

  • Close the tube securely and vortex at medium speed until the powder is completely dissolved. This may take several minutes.

  • Visually inspect the solution against a light source. It should be clear and free of any visible particulates. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed.[14]

  • Once fully dissolved, add sterile water to bring the final volume to exactly 10.0 mL. Invert the tube several times to ensure homogeneity.

Step 4: Sterile Filtration (Critical for Biological Applications)

  • Draw the entire solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe tip.[15]

  • Dispense the solution through the filter into a new, sterile conical tube or directly into storage aliquots. This step removes any potential microbial contamination.[16][17] The use of a sterilizing-grade filter is a regulatory expectation for solutions intended for aseptic processes.[18]

Step 5: Aliquoting and Storage

  • Dispense the final sterile stock solution into smaller, single-use aliquots (e.g., 50-200 µL) in sterile, amber, and properly labeled microcentrifuge tubes.

  • Label each aliquot clearly with:

    • Compound Name: 5-Methylnicotinic Acid HCl

    • Concentration: 10 mM

    • Solvent: Sterile H₂O

    • Preparation Date

    • Initials of the preparer

  • This practice of creating single-use aliquots is crucial to minimize freeze-thaw cycles, which can degrade the compound over time and increase the risk of contamination.[3]

Quality Control & Validation

A self-validating protocol incorporates checks to ensure quality and accuracy.

  • Visual Inspection: The final solution must be clear, colorless, and free of any precipitates or particulates.

  • pH Measurement: For pH-sensitive applications, measure the pH of the final stock solution using a calibrated pH meter.

  • Purity Confirmation: For GMP or GLP applications, the identity and concentration of the stock solution may be confirmed using analytical techniques such as HPLC or UV-Vis spectroscopy.

Storage and Stability Recommendations

Proper storage is essential to maintain the integrity of the stock solution.

ConditionTemperatureDurationRationale
Solid Compound 0-8°C, dry, darkMonths to YearsPrevents degradation from light and moisture.[2][7]
Aqueous Stock 2-8°CShort-term (1-2 weeks)Minimizes risk of degradation and microbial growth.[8]
Aqueous Stock -20°CLong-term (up to 6 months)Standard practice for preserving the integrity of small molecule solutions.
Aqueous Stock -80°CExtended-term (>6 months)Offers maximum stability for long-term archiving.
DMSO Stock -20°CLong-term (≥1 year)DMSO freezes at this temperature, preserving the compound.

Note: Always avoid repeated freeze-thaw cycles.

Workflow Visualization

The following diagram illustrates the complete workflow for preparing a sterile stock solution of 5-Methylnicotinic Acid Hydrochloride.

G cluster_prep Preparation cluster_sterilize Sterilization & QC cluster_store Storage calc Step 1: Calculate Mass (Concentration x MW x Volume) weigh Step 2: Weigh Compound (Use analytical balance) calc->weigh Mass value dissolve Step 3: Dissolve in Solvent (Vortex / Sonicate) weigh->dissolve Weighed powder qs Step 4: QS to Final Volume dissolve->qs Concentrated solution filter Step 5: Sterile Filter (0.22 µm syringe filter) qs->filter qc Step 6: Quality Control (Visual check, pH) filter->qc aliquot Step 7: Aliquot (Single-use volumes) qc->aliquot label_tubes Step 8: Label Clearly aliquot->label_tubes store Step 9: Store at -20°C or -80°C label_tubes->store end Ready for Use store->end start Start start->calc

Caption: Workflow from calculation to storage for stock solution preparation.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound fails to dissolve completely Insufficient solvent volume; low temperature; compound has low solubility in the chosen solvent.Add slightly more solvent and continue vortexing. Gently warm the solution to 37°C. If still unresolved, consider preparing a lower concentration or using an alternative solvent like DMSO.
Precipitate forms after cooling/storage The solution is supersaturated at the storage temperature.Prepare a more dilute stock solution. If using an organic solvent, ensure the working solution is diluted sufficiently in aqueous media to prevent precipitation.
Contamination in cell culture Improper aseptic technique; non-sterile filter or materials.Review aseptic technique. Ensure all materials (tubes, pipette tips, filter) are sterile. Prepare a fresh stock solution following the protocol carefully.[15]

References

  • Guidechem. (n.d.). 5-Methylnicotinic acid 3222-49-9.
  • Moss, J., et al. (2008).
  • LookChem. (n.d.). 5-methylnicotinic Acid CAS 3222-49-9.
  • Chem-Impex. (n.d.). 5-Methylnicotinic acid.
  • ChemicalBook. (2026, January 17). 5-Methylnicotinic acid - Safety Data Sheet.
  • Atlas Copco. (2024, September 20). A guide to sterile filtration solutions for critical applications.
  • Pratama, Y. E. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • PubChem. (n.d.). 5-Methylnicotinic acid.
  • BenchChem. (2025). Application Notes: Preparation of Zolamine Hydrochloride Stock Solutions for In Vitro Experiments.
  • BioProcess International. (2016, May 11). Best Practices for Critical Sterile Filter Operation: A Case Study.
  • CymitQuimica. (n.d.). 5-Methylnicotinic Acid.
  • Thermo Fisher Scientific. (n.d.).
  • MDPI. (2024, November 19).
  • University of North Carolina. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • ACS Omega. (2023, April 18). Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. ACS Omega.
  • ECA Academy. (2024, October 28). Aligning Sterile Filtration With EU GMP Guide Annex 1 Standards.
  • Critical Process Filtration. (2025, December 10). How to Choose the Best Sterilizing Filter for Your Application.
  • Google Patents. (2010). US20100204470A1 - Method for salt preparation.
  • ResearchGate. (n.d.). The structures of nicotinic acid and its derivatives.
  • European Medicines Agency. (2019, March 6). Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container.
  • Molecular Energetics Group, Universidade de Lisboa. (n.d.).
  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.
  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

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Application Notes & Protocols for the Esterification of 5-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylnicotinic acid is a pivotal pyridine-based building block in medicinal chemistry and pharmaceutical development.[1] Its ester derivatives, particularly methyl and ethyl 5-methylnicotinate, serve as critical intermediates in the synthesis of a range of active pharmaceutical ingredients (APIs), including the antihistamine Rupatadine.[2][3] The efficient and high-yield conversion of 5-methylnicotinic acid to its corresponding esters is, therefore, a process of significant interest. This document provides an in-depth guide to the reaction conditions for this esterification, grounded in chemical principles and supported by detailed, field-proven protocols. We will explore the mechanistic underpinnings of the reaction, compare common catalytic systems, and offer step-by-step procedures and troubleshooting advice to enable researchers to achieve optimal outcomes.

Mechanistic Insights: The Chemistry of Ester Formation

The esterification of a carboxylic acid is fundamentally a nucleophilic acyl substitution. The overall transformation involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with an alkoxy (-OR) group from an alcohol.[4] Due to the relatively low reactivity of carboxylic acids, this reaction is typically slow and requires catalysis to proceed at a practical rate. The two most prevalent catalytic methods for the esterification of 5-methylnicotinic acid are acid catalysis (Fischer-Speier Esterification) and activation with thionyl chloride.

Fischer-Speier Esterification: The Role of Acid Catalysis

The Fischer-Speier esterification is an equilibrium-controlled, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly employed.[6][7]

The mechanism proceeds through several reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 5-methylnicotinic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][8]

  • Nucleophilic Attack: A molecule of the alcohol (e.g., methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a much better leaving group: water.

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst, HSO₄⁻, or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.[8]

Fischer_Esterification Figure 1: Mechanism of Fischer-Speier Esterification Start 5-Methylnicotinic Acid + Alcohol ProtonatedAcid Protonated Carbonyl (Enhanced Electrophile) Start->ProtonatedAcid 1. Protonation Catalyst H⁺ (from H₂SO₄) Catalyst->ProtonatedAcid TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt 2. Nucleophilic Attack (by R'-OH) ProtonTransfer Protonated Ether-like Intermediate TetrahedralInt->ProtonTransfer 3. Proton Transfer ProtonatedEster Protonated Ester ProtonTransfer->ProtonatedEster 4. Elimination of H₂O End Ester + Water ProtonatedEster->End 5. Deprotonation RegenCatalyst H⁺ (Regenerated) ProtonatedEster->RegenCatalyst

Caption: Figure 1: Mechanism of Fischer-Speier Esterification

Because the reaction is in equilibrium, its outcome is governed by Le Châtelier's principle. To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which often doubles as the reaction solvent, or by removing water as it is formed, for instance, with a Dean-Stark apparatus.[6][9]

Thionyl Chloride Method: In Situ Acyl Chloride Formation

An alternative and often more rapid method involves the use of thionyl chloride (SOCl₂) in the presence of the alcohol.[10] This is not a direct catalysis, but rather a two-step process where the carboxylic acid is first converted into a highly reactive acyl chloride intermediate.

  • Acyl Chloride Formation: 5-Methylnicotinic acid reacts with thionyl chloride to form 5-methylnicotinoyl chloride, with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

  • Esterification: The highly electrophilic acyl chloride then reacts rapidly and irreversibly with the alcohol to form the ester and another equivalent of HCl.

This method is highly effective and often proceeds to completion, as the formation of gaseous byproducts drives the reaction forward. The generated HCl can also serve as a catalyst for a concurrent Fischer esterification pathway.

Comparative Analysis of Reaction Conditions

The choice of method depends on factors such as the desired reaction scale, speed, available equipment, and tolerance for corrosive reagents.

ParameterFischer Esterification (H₂SO₄ Catalyst)Thionyl Chloride (SOCl₂) Method
Primary Reagents 5-Methylnicotinic acid, Alcohol (e.g., Methanol)5-Methylnicotinic acid, Alcohol, Thionyl Chloride
Catalyst Concentrated H₂SO₄ (catalytic amount)Not truly catalytic; SOCl₂ is a stoichiometric reagent
Temperature Reflux (typically 65-85°C depending on alcohol)[6][10]Initial addition at 20-25°C, then reflux[10]
Reaction Time Slower, can range from 4 to 17 hours[6][10][11]Faster, typically 4 to 6 hours[10]
Yield Good to excellent, but equilibrium-limitedGenerally very high (>95%)[10]
Advantages Uses a common, inexpensive catalyst. Milder than SOCl₂.High yield, irreversible reaction. Faster kinetics.
Disadvantages Reversible reaction requires driving equilibrium. Slower.SOCl₂ is highly corrosive and toxic. Generates HCl and SO₂ gas.
Work-up Requires neutralization of strong acid catalyst[6][12]Requires neutralization of excess SOCl₂ and HCl[10]

Detailed Experimental Protocols

Safety Precaution: These protocols involve strong acids and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Fischer Esterification of 5-Methylnicotinic Acid with Methanol

This protocol details the synthesis of methyl 5-methylnicotinate using a classic sulfuric acid-catalyzed method, adapted from procedures for similar nicotinic acid derivatives.[7][12]

Materials:

  • 5-Methylnicotinic acid (1.0 eq)

  • Anhydrous Methanol (serves as solvent, ~15-20 eq)

  • Concentrated Sulfuric Acid (98%, ~0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylnicotinic acid (e.g., 10.0 g, 72.9 mmol).

  • Reagent Addition: Add anhydrous methanol (e.g., 120 mL, ~3.0 mol) to the flask and stir to suspend the acid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.7 mL, ~13 mmol) to the stirring suspension. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain the reflux for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up - Quenching: After completion, cool the reaction mixture to room temperature. Carefully remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the residue in ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel. Slowly add saturated sodium bicarbonate solution in portions to neutralize the sulfuric acid. Caution: Vigorous CO₂ evolution will occur. Continue adding until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, then filter.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude methyl 5-methylnicotinate, which can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Esterification using Thionyl Chloride

This protocol provides a high-yield synthesis of methyl 5-methylnicotinate using thionyl chloride.[10]

Materials:

  • 5-Methylnicotinic acid (1.0 eq)

  • Anhydrous Methanol (solvent, ~7-10 eq)

  • Thionyl Chloride (SOCl₂) (2.0 eq)

  • Ice water

  • Saturated Sodium Carbonate (Na₂CO₃) solution or aqueous Ammonia (NH₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a four-necked flask under a nitrogen atmosphere, suspend 5-methylnicotinic acid (e.g., 100.0 g, 0.73 mol) in anhydrous methanol (500 mL).[10]

  • Reagent Addition: Cool the flask in an ice bath. Add thionyl chloride (e.g., 110 mL, 1.5 mol) dropwise via a dropping funnel, maintaining the internal temperature between 20-25°C.[10]

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.[10]

  • Work-up - Solvent Removal: Cool the reaction and evaporate the excess methanol and thionyl chloride under reduced pressure.[10]

  • Neutralization: Cool the residue in an ice bath and carefully add ice water (e.g., 200 mL). Adjust the pH to 7-10 with a saturated sodium carbonate solution or aqueous ammonia.[10]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL).[10]

  • Washing and Drying: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Evaporate the solvent on a rotary evaporator to obtain the product, typically as a white solid with a high yield (e.g., 98%).[10]

General Experimental Workflow

The following diagram illustrates the typical sequence of operations for the synthesis and purification of 5-methylnicotinic acid esters.

Workflow Figure 2: General Laboratory Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase A 1. Charge Reactor (5-Methylnicotinic Acid, Alcohol) B 2. Add Catalyst/Reagent (H₂SO₄ or SOCl₂) A->B C 3. Heat to Reflux (4-8 hours) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool & Concentrate D->E F 6. Neutralize with Base E->F G 7. Extract with Organic Solvent F->G H 8. Wash & Dry Organic Layer G->H I 9. Evaporate Solvent H->I J 10. Final Product (Crude Ester) I->J K 11. Purify (Distillation or Chromatography) J->K

Caption: Figure 2: General Laboratory Workflow

References

  • Esterification of pyridine carboxylic acids.
  • Esterification of pyridine carboxylic acids.
  • High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. UCHEM. [Link]

  • A kind of preparation method of 5-aminomethyl nicotinic acid.
  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Preparation method of high-purity 5-methyl-nicotinic acid.
  • Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS. Organic Syntheses Procedure. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Process for the preparation of pyridine carboxylic acid esters.
  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Process for the production of 6-methylnicotinic acid ester.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Preparing method of 5-methylnicotinicacid.
  • Transesterification. Wikipedia. [Link]

  • mechanism for the esterification reaction. Chemguide. [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • 5-methylnicotinic Acid CAS 3222-49-9. Active Pharmaceutical Ingredient. [Link]

  • Preparation of esters via Fischer esterification (video). Khan Academy. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. environmentclearance.nic.in. [Link]

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5-Methylnicotinic acid hydrochloride 1H NMR solvent selection DMSO-d6

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1H NMR Solvent Selection and Protocol for 5-Methylnicotinic Acid Hydrochloride Using DMSO-d6

Audience: Researchers, scientists, and drug development professionals.

Introduction & Compound Profiling

5-Methylnicotinic acid is a critical heterocyclic building block extensively utilized in the synthesis of pharmaceuticals, particularly for drugs targeting neurological and metabolic disorders1[1]. When isolated or formulated as a hydrochloride salt (5-methylpyridine-3-carboxylic acid hydrochloride), its physicochemical properties—specifically its solubility and protonation state—are fundamentally altered. Accurate structural elucidation via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming identity, purity, and salt stoichiometry. This guide details the causality behind selecting deuterated dimethyl sulfoxide (DMSO-d6) as the optimal solvent for this compound and provides a robust, self-validating experimental protocol.

The Causality of Solvent Selection: Why DMSO-d6?

Selecting the appropriate deuterated solvent is the most critical variable in NMR experimental design 2[2]. For 5-methylnicotinic acid hydrochloride, the decision matrix is governed by three physicochemical constraints:

  • Dielectric Constant and Solubility: Hydrochloride salts of zwitterionic or highly polar molecules exhibit strong ionic crystal lattices. Non-polar solvents like chloroform-d (CDCl3) lack the dielectric capacity to solvate these ions, leading to poor signal-to-noise ratios and failed acquisitions 3[3].

  • Preservation of Labile Protons: While deuterium oxide (D2O) readily dissolves hydrochloride salts, its protic nature triggers rapid hydrogen-deuterium exchange. The carboxylic acid proton (-COOH) and the critical pyridinium proton (-NH⁺) will exchange with deuterium, rendering them "invisible" in the 1H NMR spectrum 4[4].

  • The DMSO-d6 Advantage: DMSO-d6 is a highly polar, aprotic solvent. It effectively disrupts the ionic lattice of the hydrochloride salt, ensuring complete dissolution without chemically exchanging with the analyte's labile protons 3[3]. Consequently, if the DMSO-d6 is handled under strictly anhydrous conditions, researchers can observe the broad downfield resonances of the -COOH and -NH⁺ protons, which are diagnostic of the salt form.

Logical Workflow & Decision Matrix

The following diagram illustrates the logical pathway for solvent selection and sample preparation, ensuring a self-validating approach to NMR acquisition.

G Start 5-Methylnicotinic Acid HCl (Solid Analyte) Solubility Evaluate Solvent Options Based on Polarity & Exchange Start->Solubility CDCl3 CDCl3 (Non-polar) Solubility->CDCl3 Rejected: Insoluble D2O D2O (Proton Exchange) Solubility->D2O Rejected: -NH+/-COOH lost DMSO DMSO-d6 (Polar Aprotic) Solubility->DMSO Approved: Full proton inventory Prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) DMSO->Prep Acq 1H NMR Acquisition (Standard 1D Proton Pulse) Prep->Acq Val Data Validation (Check 2.50 ppm & 3.33 ppm) Acq->Val

Logical workflow for NMR solvent selection and sample preparation of 5-Methylnicotinic acid HCl.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol incorporates internal quality control checks to validate both the sample and the solvent integrity.

Reagents & Equipment:

  • 5-Methylnicotinic acid hydrochloride (high purity, >98%)

  • DMSO-d6 (Isotopic purity ≥99.9 atom % D, optionally containing 0.03% v/v TMS)

  • 5 mm precision NMR tubes

  • Analytical balance (0.1 mg precision)

  • Vortex mixer

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5.0 to 10.0 mg of 5-methylnicotinic acid hydrochloride into a clean, dry glass vial. Causality: This mass range provides an optimal concentration (~60-120 mM) for a high signal-to-noise ratio in 1H NMR within 16-64 scans without causing concentration-dependent line broadening 2[2].

  • Solvent Dispensation: Add exactly 0.6 mL of anhydrous DMSO-d6 to the vial. Causality: DMSO-d6 is highly hygroscopic. Open ampoules only in a dry environment to prevent the introduction of atmospheric moisture, which will bloat the water peak at ~3.33 ppm and potentially obscure analyte signals 3[3].

  • Dissolution: Cap the vial and agitate using a vortex mixer for 30-60 seconds until the solid is completely dissolved. The solution should be optically clear.

  • Transfer: Transfer the homogeneous solution into a 5 mm NMR tube using a clean glass Pasteur pipette. Ensure the sample depth is at least 4.5 cm to prevent magnetic field inhomogeneities (shimming errors) 2[2].

  • Acquisition Parameters:

    • Nucleus: 1H

    • Temperature: 298 K (25 °C)

    • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker systems)

    • Relaxation Delay (D1): 1 to 2 seconds

    • Number of Scans (NS): 16 to 64

  • Self-Validation Check: Before interpreting the analyte, verify the spectrum's integrity. The residual DMSO pentet must be centered at exactly 2.50 ppm5[5]. The TMS peak (if added) should be at 0.00 ppm. Assess the water peak at ~3.33 ppm; a massive water peak indicates compromised solvent handling and necessitates sample recreation.

Data Presentation: Expected 1H NMR Profile

In the hydrochloride salt form, the protonation of the pyridine nitrogen induces a strong electron-withdrawing effect across the aromatic ring. This results in a significant downfield shift (deshielding) of the aromatic protons compared to the free base 6[6].

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationMechanistic Rationale
-CH₃ (Position 5) ~2.40 - 2.55Singlet (s)3HAlkyl protons attached to an aromatic ring. May closely overlap with the residual DMSO-d6 peak (2.50 ppm).
Ar-H (Position 4) ~8.30 - 8.50Multiplet/Singlet (m/s)1HAromatic proton. Deshielded by the adjacent protonated nitrogen and carboxylic acid.
Ar-H (Position 6) ~8.70 - 8.85Multiplet/Singlet (m/s)1HAromatic proton adjacent to the protonated pyridinium nitrogen.
Ar-H (Position 2) ~8.90 - 9.10Singlet (s)1HMost deshielded aromatic proton, situated between the protonated nitrogen and the carboxylic acid group.
-NH⁺ / -COOH > 11.0 (Variable)Broad Singlet (br s)2HHighly exchangeable acidic protons. Position and width depend heavily on the residual water content in the DMSO-d6.
Residual DMSO-d5 2.50Pentet (p)N/AInternal solvent reference peak5[5].
Residual H₂O ~3.33Broad Singlet (br s)N/ATrace moisture inherent to hygroscopic DMSO-d6 3[3].

Note: Exact chemical shifts may vary slightly based on exact sample concentration, temperature, and the specific water content in the solvent batch.

References

  • BioChromato. "NMR solvent selection - that also allows sample recovery."[Link]

  • Labinsights. "Selection Guide on Deuterated Solvents for NMR."[Link]

  • UQ eSpace - The University of Queensland. "Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers."[Link]

  • University of Belgrade. "Hydrochloride Salt of the GABAkine KRM-II-81."[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isolation and Purification of 5-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream processing and purification of pyridine derivatives. This guide is specifically engineered for researchers and process chemists facing challenges in separating 5-methylnicotinic acid from its over-oxidation byproduct, 3,5-dipicolinic acid (also known as dinicotinic acid or 3,5-pyridinedicarboxylic acid).

Physicochemical Data for Separation Strategy

Successful purification relies on exploiting the thermodynamic and physicochemical differences between the target molecule and the impurity.

PropertyTarget: 5-Methylnicotinic AcidImpurity: 3,5-Dipicolinic Acid
Molecular Weight 137.14 g/mol 167.12 g/mol
Functional Groups 1x Pyridine, 1x –CH₃, 1x –COOH1x Pyridine, 2x –COOH
pKa ~2.27 [1]~2.80 [2]
Aqueous Solubility Sparingly soluble (0.083 g/L at 25°C) [1]Highly insoluble [2]
Ethanol Solubility Highly soluble in hot ethanol [3]Insoluble in ethanol

Troubleshooting FAQs

Q1: Why does 3,5-dipicolinic acid form during the synthesis of 5-methylnicotinic acid?

Causality: 5-methylnicotinic acid is typically synthesized via the oxidation of 3,5-lutidine (3,5-dimethylpyridine) using strong oxidants like potassium permanganate (KMnO₄) in an aqueous medium. Because the two methyl groups on the lutidine ring have identical electronic environments, the oxidant does not perfectly discriminate between them. While the goal is a mono-oxidation to yield 5-methylnicotinic acid, a statistical portion of the substrate undergoes complete di-oxidation, yielding 3,5-dipicolinic acid [3].

Q2: How can I effectively separate the di-acid impurity from my mono-acid product?

Causality & Solution: You must use pH-dependent fractional precipitation (isoelectric precipitation). Because 3,5-dipicolinic acid has two carboxylic acid groups, its highly symmetrical, rigid structure forms extensive intermolecular hydrogen-bonding networks, making it exceptionally insoluble in highly acidic aqueous environments[2].

  • At pH 0.5: The single carboxylic acid of 5-methylnicotinic acid is fully protonated, but its protonated pyridine ring keeps it solvated in the aqueous phase. Conversely, 3,5-dipicolinic acid crashes out of solution completely at this extreme acidity and can be filtered away [3].

  • At pH 3.0: Once the di-acid is removed, raising the filtrate's pH to 3.0 aligns with the isoelectric point (pI) of 5-methylnicotinic acid. At this pH, the molecule forms a zwitterion (net-zero charge), which exhibits minimum aqueous solubility, causing your target product to precipitate out of the solution [1][3].

Q3: My precipitated 5-methylnicotinic acid still shows trace impurities on HPLC. How do I polish it?

Causality & Solution: Even after isoelectric precipitation, trace amounts of inorganic salts or trapped di-acid may remain. 5-methylnicotinic acid demonstrates a steep temperature-dependent solubility curve in ethanol, whereas 3,5-dipicolinic acid is virtually insoluble in organic solvents. By dissolving the crude product in hot ethanol (80°C), performing a hot filtration to remove residual insoluble di-acid, and then crashing the target out at 0–5°C, you can routinely achieve >99.5% purity [3].

Standard Operating Procedure: Fractional Precipitation & Polishing

This self-validating protocol ensures that if the pH targets are strictly met, the thermodynamic solubility limits will force the physical separation of the two species.

Phase 1: Removal of the Di-Acid Impurity

  • Quench & Filter: Following the KMnO₄ oxidation of 3,5-lutidine, filter the reaction mixture to remove the solid manganese dioxide (MnO₂) byproduct. Wash the filter cake with a minimal amount of water.

  • First pH Adjustment (Impurity Crash-Out): Transfer the aqueous filtrate to a reactor equipped with an overhead stirrer. Slowly add concentrated Hydrochloric Acid (HCl) until the solution reaches exactly pH 0.5 .

  • Centrifugation: Stir for 30 minutes to allow complete crystallization of the impurity. Centrifuge or filter the mixture.

    • Self-Validation Check: The solid collected here is the 3,5-dipicolinic acid impurity. Discard it (or retain it if the di-acid is desired for other applications). Keep the supernatant/filtrate.

Phase 2: Isolation of the Target Mono-Acid 4. Second pH Adjustment (Target Crash-Out): Take the highly acidic filtrate and carefully adjust the pH to 3.0 using a mild base or by controlled dilution (if utilizing a specific buffer system), though typically the pH is walked up carefully. (Note: In industrial settings, the pH is often adjusted directly from the alkaline oxidation state down to 3.0 if the di-acid concentration is low, but the 0.5 step is mandatory for high-impurity batches). 5. Collection: The 5-methylnicotinic acid will precipitate as a white crystalline solid. Centrifuge the slurry and collect the crude solid [3].

Phase 3: Ethanol Recrystallization (Polishing) 6. Dissolution: Suspend the crude 5-methylnicotinic acid in ethanol (approx. 10 volumes). Heat the mixture to 80°C until the target compound fully dissolves. 7. Hot Filtration: Rapidly filter the hot solution to remove any trace insoluble 3,5-dipicolinic acid. 8. Crystallization: Cool the filtrate slowly to 0–5°C and stir for 2 hours. 9. Drying: Isolate the purified crystals via centrifugation and dry in a vacuum oven at 65°C for 8 hours to yield >99.5% pure 5-methylnicotinic acid [3].

Process Visualization

G Start Aqueous Oxidation Mixture (5-Methylnicotinic & 3,5-Dipicolinic) FilterMnO2 Filter MnO2 (Post-KMnO4 Oxidation) Start->FilterMnO2 pH05 Adjust Filtrate to pH 0.5 (Conc. HCl) FilterMnO2->pH05 Centrifuge1 Centrifugation / Filtration pH05->Centrifuge1 DiAcid Solid: 3,5-Dipicolinic Acid (Impurity - Discard) Centrifuge1->DiAcid Precipitate Filtrate1 Supernatant Filtrate (Contains Target Mono-Acid) Centrifuge1->Filtrate1 Supernatant pH30 Adjust Filtrate to pH 3.0 (Isoelectric Point) Filtrate1->pH30 Centrifuge2 Centrifugation / Filtration pH30->Centrifuge2 CrudeTarget Solid: Crude 5-Methylnicotinic Acid Centrifuge2->CrudeTarget Precipitate Ethanol Hot Ethanol (80°C) Dissolution & Hot Filtration CrudeTarget->Ethanol PureTarget Pure 5-Methylnicotinic Acid (>99.5% Purity) Ethanol->PureTarget Cool to 0-5°C

Workflow for the pH-dependent fractional precipitation of 5-methylnicotinic acid.

References

  • Home Sunshine Pharma. "5-methylnicotinic Acid CAS 3222-49-9 API Active Pharmaceutical Ingredient." HSP Pharma. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10366, 3,5-Pyridinedicarboxylic acid." PubChem. Available at:[Link]

improving yield of 3,5-lutidine oxidation with potassium permanganate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,5-Lutidine Oxidation Optimization

Executive Summary & Core Mechanism

The oxidation of 3,5-lutidine (3,5-dimethylpyridine) to 3,5-pyridinedicarboxylic acid (dinicotinic acid) using potassium permanganate (


) is a classic yet technically demanding transformation. While the reaction thermodynamics are favorable, experimental yields often suffer due to three primary factors:
  • Amphoteric Product Loss: The product is highly soluble in both acidic (pyridinium salt) and basic (dicarboxylate) media. Isolation fails if the pH is not precisely targeted to the isoelectric point (pI).

  • Manganese Dioxide (

    
    ) Entrapment:  The voluminous 
    
    
    
    byproduct forms a sludge that physically traps the organic product, leading to significant mass loss during filtration.
  • Incomplete Oxidation: Steric and electronic deactivation can lead to intermediate alcohols or aldehydes rather than the fully oxidized dicarboxylic acid.

This guide provides a self-validating protocol and troubleshooting logic to maximize isolated yield and purity.

Troubleshooting Guide (Q&A)

Issue 1: Low Isolated Yield Despite High Conversion

Q: My TLC/LC-MS shows full conversion, but I recover <40% mass after workup. Where is my product?

A: You are likely losing product into the aqueous filtrate or the


 filter cake.
  • Root Cause A (pH Control): Dinicotinic acid is amphoteric.

    • At pH < 2, it exists as a soluble cation (

      
      ).
      
    • At pH > 5, it exists as a soluble anion (

      
      ).
      
    • Solution: You must adjust the pH strictly to the isoelectric point (pI), typically between pH 3.0 and 3.4 . This is the window of minimum solubility where the zwitterion precipitates.

  • Root Cause B (

    
     Adsorption):  The 
    
    
    
    sludge has a high surface area and adsorbs polar organic acids.
    • Solution: Do not simply filter the reaction cold. Perform a hot filtration (

      
      ) of the basic reaction mixture. Wash the filter cake thoroughly with hot water  or dilute aqueous base (pH 9–10) to desorb the product before acidifying the filtrate [1, 2].
      
Issue 2: Incomplete Oxidation (Mono-acid or Alcohol Intermediates)

Q: I observe a mixture of mono-carboxylic acids and starting material. How do I drive the reaction to completion?

A: The oxidation of the second methyl group is slower due to the electron-withdrawing effect of the first carboxyl group formed.

  • Stoichiometry: The theoretical ratio is 4 moles of

    
     per mole of lutidine (2 moles per methyl group). However, in practice, a 20–50% excess  (5.0–6.0 equivalents total) is required to overcome decomposition and kinetic barriers [3].
    
  • Temperature: Ensure a vigorous reflux (

    
    ). Lower temperatures (
    
    
    
    ) often stall at the intermediate stage.
  • Protocol Adjustment: Add the permanganate portion-wise to the refluxing lutidine solution rather than all at once. This maintains a high local concentration of oxidant without causing violent exotherms that degrade the reagent [4].

Issue 3: Product is Colored or Impure

Q: The isolated solid is brown/tan instead of white. How do I purify it?

A: The discoloration is likely colloidal manganese species or coupling byproducts.

  • Clarification: Treat the hot alkaline filtrate (before acidification) with activated charcoal and filter through a Celite pad.

  • Removal of Mn(II): If the solid retains a brown tint after precipitation, redissolve it in dilute base, filter again to remove residual

    
    , and re-precipitate at pH 3.0–3.4.
    

Optimized Experimental Protocol

Objective: Synthesis of 3,5-pyridinedicarboxylic acid (CAS: 499-81-0) from 3,5-lutidine.

Reagents & Stoichiometry Table
ReagentMW ( g/mol )EquivalentsRole
3,5-Lutidine 107.151.0Substrate

158.035.0 – 6.0Oxidant (Excess required)
Water 18.02~50-100 volSolvent
HCl (conc.) 36.46As neededpH Adjustment
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to

    
     sludge) and a reflux condenser.
    
  • Addition: Suspend 3,5-lutidine (1.0 eq) in water. Heat to 80–90°C .

  • Oxidation: Add

    
     (total 5.5 eq) in small portions over 1–2 hours. Caution: Exothermic.
    
    • Checkpoint: Maintain reflux for 4–6 hours after final addition. The purple color of permanganate should eventually disappear or turn to the brown of

      
      .
      
  • Quenching: If purple color persists, add a small amount of ethanol to consume excess oxidant.

  • Hot Filtration (Critical): While the mixture is still hot (

    
    ) , filter through a Celite pad to remove 
    
    
    
    .
    • Wash: Wash the

      
       cake with 3 x 50 mL of hot water . Combine all filtrates.
      
  • Concentration: Concentrate the clear aqueous filtrate to approximately 20–30% of its original volume under reduced pressure.

  • Isolation: Cool the concentrate to room temperature. Slowly add concentrated HCl dropwise while monitoring pH with a calibrated meter.

    • Target: Adjust pH to 3.0 – 3.4 .

    • Observation: A white to off-white precipitate should form immediately.

  • Purification: Cool the slurry in an ice bath (

    
    ) for 1 hour to maximize precipitation. Filter the solid, wash with cold water (minimal volume), and dry.
    

Process Visualization

The following diagram illustrates the critical decision points and workflow for the oxidation process.

LutidineOxidation Start Start: 3,5-Lutidine + Water Heating Heat to 90°C Start->Heating AddOxidant Add KMnO4 (5-6 eq) Portion-wise Heating->AddOxidant Reflux Reflux 4-6 Hours AddOxidant->Reflux CheckColor Check Color Reflux->CheckColor Quench Add Ethanol (Consume Excess KMnO4) CheckColor->Quench Purple Persists HotFilter Hot Filtration (Remove MnO2) CheckColor->HotFilter Brown/Clear Quench->HotFilter WashCake Wash Cake with Hot Water HotFilter->WashCake Critical Step Concentrate Concentrate Filtrate WashCake->Concentrate AdjustPH Adjust pH to 3.0 - 3.4 (Isoelectric Point) Concentrate->AdjustPH Precipitate Precipitate & Filter Product AdjustPH->Precipitate

Caption: Workflow for KMnO4 oxidation of 3,5-lutidine, emphasizing the critical hot filtration and isoelectric precipitation steps.

References

  • Sedelmeier, J., et al. (2010).[1] KMnO4-Mediated Oxidation as a Continuous Flow Process. Organic Letters. Retrieved October 26, 2023, from [Link]

Sources

solubility issues of 5-Methylnicotinic acid free acid vs hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers encountering physicochemical bottlenecks when working with 5-Methylnicotinic acid .

As an amphoteric pyridine derivative, this compound’s behavior in aqueous media is strictly governed by its ionization state. Choosing between the Free Acid and the Hydrochloride (HCl) Salt fundamentally alters your experimental workflow. This guide breaks down the causality behind these solubility differences and provides self-validating protocols to ensure assay integrity.

Part 1: Quantitative Form Comparison

To troubleshoot effectively, you must first understand the baseline physicochemical properties of the material you are handling. The free acid and the HCl salt are not interchangeable without workflow adjustments.

Property5-Methylnicotinic Acid (Free Acid)5-Methylnicotinic Acid HCl (Salt)
CAS Number 3222-49-9[1]40473-04-9[2]
Molecular Weight 137.14 g/mol [1]173.60 g/mol
Aqueous Solubility (25°C) ~0.083 g/L (Sparingly soluble)[3]>50.0 g/L (Highly soluble)
Solid-State Architecture Strong H-bonded dimers / Zwitterionic[4]Ionic lattice (Pyridinium chloride)
Melting Point 210–212 °C[5]>250 °C (Decomposes)
Solution pH (Unbuffered) Mildly acidic (~pH 4.0–5.0)Highly acidic (
Optimal Application In vivo suspensions, pH-sensitive assaysHigh-concentration aqueous stock solutions
Part 2: Diagnostic Workflow

Use the following decision matrix to determine the correct handling procedure based on the chemical form you have procured.

G Start Dissolving 5-Methylnicotinic Acid Check Which chemical form are you using? Start->Check Free Free Acid (CAS 3222-49-9) Check->Free Salt HCl Salt (CAS 40473-04-9) Check->Salt FreeIssue Issue: Poor Solubility (~0.083 g/L) Free->FreeIssue SaltIssue Issue: Severe pH Drop (Releases HCl) Salt->SaltIssue FreeFix Protocol A: Titrate with 1.0 M NaOH to form sodium salt in situ FreeIssue->FreeFix SaltFix Protocol B: Dissolve in strong buffer (e.g., 100 mM HEPES, pH 7.4) SaltIssue->SaltFix Ready Ready for Biological Assay FreeFix->Ready SaltFix->Ready

Workflow for selecting and dissolving 5-Methylnicotinic acid forms based on solubility and pH.

Part 3: Troubleshooting Guides & FAQs
Q1: Why does my 5-Methylnicotinic acid (Free Acid) form a cloudy suspension in PBS at pH 7.4, even after sonication?

The Causality: At its isoelectric point or in its neutral solid state, 5-methylnicotinic acid forms highly stable intermolecular hydrogen bonds between the carboxylic acid group and the basic pyridine nitrogen (often forming dimers or zwitterions in the crystal lattice)[4]. This high lattice energy is reflected in its high melting point (210–212 °C)[5]. Because neutral water cannot easily disrupt these bonds, the compound exhibits an extremely low aqueous solubility of ~0.083 g/L at 25°C[6]. PBS at pH 7.4 lacks the localized alkalinity required to rapidly deprotonate the carboxylic acid and break this lattice.

Self-Validating Protocol A: In Situ Salt Formation To dissolve the free acid, you must force ionization by creating the sodium carboxylate salt in situ.

  • Suspend: Weigh the desired amount of free acid and suspend it in 80% of your final target volume of DI water (not PBS).

  • Titrate: Add 1.0 M NaOH dropwise while under continuous magnetic stirring.

  • Monitor: The addition of base deprotonates the carboxylic acid, introducing a negative charge that readily hydrates.

  • Buffer: Once the solution is completely clear, check the pH. Back-titrate to pH 7.4 using 0.1 M HCl, then add your concentrated buffer salts (e.g., 10X PBS) to reach a 1X final concentration. Top up with water to the final volume.

  • The Validation Step: The system validates itself visually. The solution must transition from an opaque suspension to optically clear. If the pH drops below 6.5 upon standing and precipitation reoccurs, your buffering capacity was insufficient, validating that the compound has reverted to its insoluble neutral state.

Q2: I switched to the Hydrochloride (HCl) salt to bypass the solubility issue, but my cell-based assay showed immediate toxicity. What happened?

The Causality: The HCl salt (CAS 40473-04-9)[2] bypasses the lattice energy problem because it is pre-protonated at the pyridine nitrogen, creating an ionic pyridinium chloride salt that dissolves instantly. However, dissolving this salt in weakly buffered media (like standard DMEM or unbuffered saline) releases equimolar amounts of hydrochloric acid into the solution. The observed "toxicity" is an artifact of acute acid shock to your cells, not the intrinsic pharmacology of 5-Methylnicotinic acid.

Self-Validating Protocol B: Acid-Load Neutralization

  • Pre-Buffer: Dissolve the HCl salt in a high-capacity buffer (e.g., 100 mM HEPES, pH 7.4) rather than directly in water or cell media.

  • Measure: Immediately measure the pH using a micro-pH probe. It will likely read between pH 3.0 and 5.0 depending on concentration.

  • Neutralize: Add 1.0 M NaOH in small increments (e.g., 1–5 µL) until the pH stabilizes exactly at 7.4.

  • Filter: Sterile filter (0.22 µm) the neutralized solution before introducing it to the cell culture.

  • The Validation Step: Add a 10 µL aliquot of your final stock to 1 mL of phenol red-containing culture media. The media must remain pink/red (~pH 7.4). If the media flashes yellow, the acid load has exceeded the buffer capacity, validating that further base titration is strictly required before cellular exposure.

Q3: How do I choose between the free acid and the HCl salt for in vivo animal dosing?

The Causality: The choice dictates your formulation strategy.

  • Free Acid: Preferred for oral (PO) dosing via suspension. Because it does not drastically alter the pH of the gastric environment, it minimizes gastrointestinal irritation. It is typically formulated in a suspending vehicle like 0.5% Methylcellulose / 0.1% Tween-80.

  • HCl Salt: Preferred for intravenous (IV) dosing where a true, high-concentration solution is mandatory. However, because IV administration requires physiological pH compatibility to prevent hemolysis or injection-site necrosis, the HCl salt solution must be titrated back to pH 7.0–7.4 prior to injection, as outlined in Protocol B.

References
  • Homesunshine Pharma.5-methylnicotinic Acid CAS 3222-49-9: Active Pharmaceutical Ingredient.
  • ChemicalBook.5-Methylnicotinic acid - Safety Data Sheet.
  • HSP Pharma.5-methylnicotinic acid CAS 3222-49-9 Chemical & Physical Properties.
  • PubChem (National Institutes of Health).5-Methylnicotinic acid | C7H7NO2 | CID 256208.
  • BuyersGuideChem.5-Methylnicotinic acid hydrochloride suppliers and producers.
  • ACS Publications (Crystal Growth & Design).Assessing Structures and Solution Behaviors of Molecular and Ionic Cocrystals with a Common Bioactive Molecule: 2,4-Pyridinedicarboxylic Acid.

Sources

Technical Support Center: HPLC Separation of 5-Methylnicotinic Acid from Nicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic separation of 5-Methylnicotinic acid and its related isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the analysis of these structurally similar compounds. Here, we move beyond simple protocols to explain the scientific rationale behind method development and provide robust troubleshooting strategies to ensure the integrity and success of your experiments.

The Separation Challenge: Structural Isomers

The primary difficulty in separating 5-Methylnicotinic acid from nicotinic acid and its other positional isomers (picolinic and isonicotinic acid) lies in their profound structural similarity. These molecules share the same molecular formula (for nicotinic acid isomers) and possess very similar physicochemical properties, such as polarity and pKa. High-Performance Liquid Chromatography (HPLC) must be finely tuned to exploit the subtle differences imparted by the position of the carboxylic acid group and, in the case of 5-Methylnicotinic acid, the addition of a methyl group.

Caption: Chemical structures of key nicotinic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most effective HPLC mode for separating these isomers?

While standard Reversed-Phase (RP-HPLC) can be optimized for this separation, Mixed-Mode Chromatography (MMC) is often more effective.[1][2] MMC utilizes stationary phases with both hydrophobic (like C18) and ion-exchange functional groups. This dual mechanism allows for the exploitation of small differences in both the hydrophobicity and the pKa of the isomers, providing enhanced selectivity that is often difficult to achieve with a single separation mode.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful alternative, especially for these polar compounds that may show poor retention in traditional RP-HPLC.[3]

Q2: What is a good starting column for method development?

For a mixed-mode approach, a core-shell mixed-mode reversed-phase/cation-exchange column is an excellent starting point.[1] These columns offer high efficiency and unique selectivity for polar, ionizable compounds. For a more traditional reversed-phase approach, a modern, high-purity, end-capped C18 or a Phenyl-Hexyl column is recommended to minimize peak tailing from silanol interactions.

Q3: Why is the pH of the mobile phase so critical for this separation?

The pH of the mobile phase directly controls the ionization state of both the carboxylic acid group (acidic) and the pyridine nitrogen (basic).[4] Small adjustments in pH can significantly alter the charge state of the isomers, which in turn affects their interaction with the stationary phase, especially in ion-exchange or mixed-mode chromatography. Operating at a pH between the pKa values of the isomers can maximize differences in their net charge, leading to better separation. For nicotinic acid, the pKa is approximately 4.85.[5]

Q4: What UV wavelength should I use for detection?

Nicotinic acid has a UV absorption maximum around 263-265 nm.[6][7][8] This is a robust starting point for detecting all related isomers, as the pyridinecarboxylic acid chromophore is common to all of them. A photodiode array (PDA) detector is highly recommended during method development to confirm peak purity and identify the optimal wavelength for all compounds of interest.

Recommended Starting Method & Protocol

Based on the need for high selectivity, a mixed-mode HPLC method is recommended. This protocol provides a robust starting point for separating 5-Methylnicotinic acid from its isomers.

Experimental Protocol: Mixed-Mode Separation
  • Column Selection: Utilize a mixed-mode column such as a Coresep 100 (4.6 x 150 mm, 5 µm) which has reversed-phase and cation-exchange properties.[1]

  • Mobile Phase Preparation:

    • Solvent A: 0.15% Phosphoric Acid in Water. To prepare 1 L, add 1.5 mL of concentrated phosphoric acid (~85%) to 998.5 mL of HPLC-grade water and mix thoroughly.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Instrumentation & Conditions:

    • Filter and degas all mobile phases prior to use.[9]

    • Equilibrate the column with the initial mobile phase composition for at least 20-30 minutes or until a stable baseline is achieved.

    • Inject a standard mixture containing 5-Methylnicotinic acid and the relevant nicotinic acid isomers (~10-20 µg/mL).

Method Parameters Table
ParameterRecommended SettingRationale & Expert Notes
HPLC System Standard HPLC or UHPLCA system with a reliable binary pump and UV/PDA detector is sufficient.
Column Coresep 100, 4.6 x 150 mm, 5 µmProvides dual retention mechanism (RP and cation-exchange) for enhanced selectivity between isomers.[1]
Mobile Phase A: 0.15% H₃PO₄ in WaterB: AcetonitrileThe low pH (~2.1) ensures the carboxylic acid group is protonated (neutral) and the pyridine nitrogen is protonated (positive charge), promoting strong interaction with the cation-exchange sites.
Gradient Isocratic: 95% A / 5% BAn isocratic method is simpler and more robust.[10] Start here and introduce a gradient only if necessary to resolve all peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column. Adjust as needed based on system pressure and peak shape.
Column Temp. 30 °CTemperature control is crucial for reproducible retention times.[4] Start at 30°C and optimize if needed.
Detection UV at 275 nm (or 265 nm)275 nm has been shown to be effective for this class of isomers on this column type.[1] A 265 nm wavelength is also a strong alternative.[6]
Injection Vol. 5 - 10 µLKeep the injection volume low to prevent peak distortion and column overload.

Troubleshooting Guide

Even with a robust starting method, challenges can arise. This guide provides a systematic, cause-and-effect approach to resolving common issues.

Troubleshooting_Workflow problem Problem: Poor Resolution / Co-elution cause1 Cause: Suboptimal pH problem->cause1 cause2 Cause: Incorrect Organic % problem->cause2 cause3 Cause: Insufficient Efficiency problem->cause3 cause4 Cause: Wrong Selectivity problem->cause4 solution1 Solution: Adjust pH with different acid (e.g., formic) or buffer (formate, acetate) cause1->solution1 solution2 Solution: Perform a gradient run (e.g., 5% to 30% B) or fine-tune isocratic % cause2->solution2 solution3 Solution: Lower flow rate or switch to a core-shell or sub-2µm column cause3->solution3 solution4 Solution: Switch column chemistry (e.g., C18, Phenyl-Hexyl, HILIC) cause4->solution4

Caption: Troubleshooting workflow for poor peak resolution.

Q: My peaks for 5-Methylnicotinic acid and another isomer are co-eluting or have very poor resolution (<1.5). How can I improve this?

A: This is the most common challenge. Follow this systematic approach:

  • Optimize Mobile Phase pH: The starting method uses phosphoric acid for a very low pH. If resolution is poor, the pKa differences are not being fully exploited. Consider creating a mobile phase with a buffer system (e.g., 20 mM potassium phosphate or ammonium acetate) and adjusting the pH in small increments (e.g., from pH 2.5 to 4.0).[10] This allows you to "tune" the ionization of the analytes to maximize separation.

  • Adjust Organic Modifier Concentration: In mixed-mode, both hydrophobic and ionic interactions are at play. Systematically vary the acetonitrile concentration (e.g., from 2% to 15%). This will primarily affect the hydrophobic retention, altering the overall selectivity.

  • Change the Mobile Phase Modifier: Instead of phosphoric acid, try an ion-pairing reagent or a different acid like formic acid. For MS-compatible methods, formic acid is a necessity.[11]

  • Evaluate a Different Stationary Phase: If the above steps do not yield baseline separation, the column selectivity may be insufficient.

    • Reversed-Phase: Try a Phenyl-Hexyl column, which offers different (pi-pi) interactions compared to a C18.

    • HILIC: Switch to a HILIC column (e.g., amide or silica-based). This completely changes the separation mechanism, relying on partitioning into an adsorbed water layer on the stationary phase, which is ideal for polar compounds.[3][12]

Q: My analyte peaks are showing significant tailing. What is the cause and how do I fix it?

A: Peak tailing for these compounds is typically caused by secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the silica surface of the column packing.[13]

  • Lower Mobile Phase pH: Ensure your mobile phase pH is low enough (ideally < 3.0) to fully protonate the pyridine nitrogen. The positive charge will repel it from interacting with other protonated silanols.

  • Use a High-Quality, End-capped Column: Modern columns are designed with minimal active silanol sites. If you are using an older Type A silica column, switching to a modern Type B silica (high purity, end-capped) column can solve the problem instantly.

  • Increase Buffer/Acid Strength: A higher concentration of the acidic modifier or buffer can help to "shield" the active sites on the stationary phase, reducing the opportunity for secondary interactions.[4]

Q: My retention times are decreasing or drifting with every injection. What's wrong?

A: Drifting retention times indicate that the column is not properly equilibrated or the mobile phase composition is changing.[9]

  • Ensure Full Equilibration: This is the most common cause.[4] Before starting your sample sequence, flush the column with the initial mobile phase for at least 20-30 column volumes. For HILIC, equilibration can take even longer.

  • Check Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently. If using a buffer, ensure the pH is identical batch-to-batch. Prevent evaporation of the organic component by keeping solvent bottles loosely capped.

  • Verify System Performance: Check for leaks in the pump, seals, and fittings. Ensure the pump's mixing performance is accurate, especially at low organic percentages. You can test this by preparing the mobile phase manually (pre-mixing) and seeing if the drift disappears.[9]

  • Control Column Temperature: Use a thermostatted column compartment. Fluctuations in ambient temperature can cause significant retention time shifts.

References

  • PubChem. (n.d.). 5-methylnicotinic acid. National Center for Biotechnology Information. Retrieved from [Link][14][15]

  • SIELC Technologies. (2018, February 16). Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column. Retrieved from [Link][11]

  • Bartzatt, R. (2019, October 23). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. European Journal of Pharmaceutical and Medical Research. Retrieved from [Link][6]

  • Kollenkirchen, U., & Harmeyer, J. (1989). Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites. Zentralblatt für Veterinärmedizin. Reihe A, 36(4), 253–260.[10]

  • Andrici, F., & Tzerpos, V. (2025, August 21). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. MDPI. Retrieved from [Link][16]

  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link][1]

  • Urban, T., et al. (2014). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. ResearchGate. Retrieved from [Link][12]

  • Uchida, T., et al. (2000). Reversed-phase High-Performance Liquid Chromatography of Nicotinic Acid Mononucleotide for Measurement of Quinolinate Phosphoribosyltransferase. Journal of Chromatography B: Biomedical Sciences and Applications, 749(2), 281-285.[7]

  • Carlsson, N. G., & Jauncey, K. (2006). An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 12(4), 541-552.[8]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link][2]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][9]

  • Merck Index. (n.d.). Nicotinic Acid. Retrieved from [Link][5]

Sources

Technical Support Center: Amide Coupling Reactions with 5-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide coupling reactions. This guide is specifically tailored to address the challenges encountered when working with 5-Methylnicotinic acid, an electron-deficient heterocyclic carboxylic acid. As researchers and drug development professionals, you are aware that while amide bond formation is a cornerstone of medicinal chemistry, not all substrates behave predictably.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Section 1: Foundational Troubleshooting in Amide Couplings

This section addresses general issues applicable to most amide coupling reactions, forming the basis for more specific troubleshooting.

FAQ 1: My reaction shows low or no conversion of starting materials. What are the primary causes?

Low or no product formation is one of the most common issues in synthesis and can typically be traced back to a few key areas.[1]

Potential Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The first step in any amide coupling is the activation of the carboxylic acid to make it sufficiently electrophilic for the amine to attack.[3][4] If this step fails, the reaction will not proceed.

    • Reagent Quality: Coupling reagents, especially carbodiimides like EDC and uronium salts like HATU, are moisture-sensitive. Ensure they are fresh, stored under inert gas, and handled in an anhydrous environment. The same applies to additives like HOBt and HOAt.

    • Incorrect Stoichiometry: Typically, 1.0 to 1.5 equivalents of the coupling reagent are used. Using too little may result in incomplete activation.[4]

    • Suboptimal Temperature: While most couplings run well at room temperature, some sluggish reactions may benefit from gentle heating (e.g., 40-50 °C). Conversely, for highly sensitive substrates prone to side reactions, starting the activation at 0 °C can be beneficial.[5]

  • Poor Nucleophilicity of the Amine: The amine must be a competent nucleophile. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can react very slowly.[6]

  • Inappropriate Base: A non-nucleophilic tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial.[3] Its role is to deprotonate the carboxylic acid and the ammonium salt of the amine partner, freeing them to react. Ensure the base is pure and used in sufficient quantity (typically 2-5 equivalents).[5] For substrates prone to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable.[3]

  • Solubility Issues: Both starting materials must be fully dissolved for the reaction to proceed efficiently. If solubility is a problem, consider a different solvent system.[1][7]

FAQ 2: I'm observing significant side product formation. What are the common culprits?

Side reactions can drastically reduce your yield and complicate purification.[8][9] Identifying the byproduct is key to solving the problem.

Common Side Reactions & Mitigation Strategies:

  • N-Acylurea Formation: This is a classic side reaction with carbodiimide reagents (DCC, EDC). The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea.[10]

    • Solution: Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[11][12] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.

  • Racemization: If your carboxylic acid has a chiral center at the α-position (e.g., an amino acid), the harsh activation conditions can lead to epimerization.[1][3]

    • Solution: Use racemization-suppressing additives like HOBt or, more effectively, HOAt.[11][13] Uronium/aminium reagents like HATU are often superior to carbodiimides in this regard because they incorporate an HOAt moiety directly.[11][13] Performing the reaction at lower temperatures can also minimize racemization.

  • Guanidinylation of Amine: Uronium/aminium-based reagents (HATU, HBTU) can react with the amine starting material to form a guanidinium byproduct, especially if the coupling reagent is used in excess or if pre-activation is done incorrectly.[3]

    • Solution: Always pre-activate the carboxylic acid with the coupling reagent and base for a short period (1-15 minutes) before adding the amine.[5][14] This ensures the coupling reagent is consumed in forming the active ester before it has a chance to react with the amine. Use a slight excess of the carboxylic acid relative to the coupling reagent.[3]

Section 2: Specific Challenges with 5-Methylnicotinic Acid

5-Methylnicotinic acid presents a unique set of challenges due to the electronic properties of the pyridine ring.

FAQ 3: Why is 5-Methylnicotinic acid a "difficult" substrate for amide coupling?

The difficulty arises from the electron-deficient nature of the pyridine ring. The nitrogen atom acts as an electron-withdrawing group, which deactivates the carboxylic acid at position 3, making it less nucleophilic and harder to activate. Furthermore, the pyridine nitrogen itself can interfere with the reaction.

Diagram: Challenges of 5-Methylnicotinic Acid Coupling

G cluster_acid 5-Methylnicotinic Acid cluster_challenges Inherent Challenges cluster_consequences Consequences cluster_outcome Experimental Outcome Acid 5-Methylnicotinic Acid Deactivation Electronic Deactivation of Carboxyl Group Acid->Deactivation Interference Pyridine Nitrogen Interference Acid->Interference SlowActivation Sluggish Activation Deactivation->SlowActivation BaseQuenching Base Quenching Interference->BaseQuenching SideReaction Potential Side Reactions Interference->SideReaction LowYield Low Reaction Yield SlowActivation->LowYield BaseQuenching->LowYield SideReaction->LowYield G cluster_feedback Start Low Yield in Amide Coupling CheckReagents 1. Check Reagent Quality (Coupling agent, base, solvents anhydrous?) Are reagents fresh? Start->CheckReagents CheckReagents->Start Reagents degraded CheckStoich 2. Verify Stoichiometry (1.1 eq Coupling Agent, 2-3 eq Base) CheckReagents->CheckStoich Reagents OK CheckStoich->Start Incorrect OptimizeReagent 3. Change Coupling Reagent? (e.g., EDC -> HATU) CheckStoich->OptimizeReagent Stoich. OK OptimizeConditions 4. Optimize Conditions (Solvent, Temp, Time) OptimizeReagent->OptimizeConditions Still Low Yield CheckWorkup 5. Review Work-up/Purification (Is product being lost?) OptimizeConditions->CheckWorkup Still Low Yield Success Reaction Optimized CheckWorkup->Success Yield Improved

Caption: A systematic workflow for troubleshooting low-yield amide coupling reactions.

Protocol 1: Recommended Method for 5-Methylnicotinic Acid using HATU

This protocol employs pre-activation to maximize yield and minimize side reactions. [5]

  • Preparation: To a clean, dry flask under an inert atmosphere (Nitrogen or Argon), add 5-Methylnicotinic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1-0.2 M solution).

  • Activation: Add HATU (1.1 eq) followed by DIPEA (3.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes. The solution may change color. This step is crucial for forming the OAt-active ester. [5]5. Amine Addition: Add the amine (1.0-1.2 eq) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, it can be left to stir for up to 24 hours.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate or DCM. Proceed with the purification protocol below.

Protocol 2: Alternative Method using EDC/DMAP/HOBt

This method is a cost-effective alternative to HATU and has proven effective for electron-deficient systems. [6]

  • Preparation: To a flask, add 5-Methylnicotinic acid (1.0 eq), the amine (1.0 eq), EDC (1.1 eq), DMAP (1.0 eq), and HOBt (0.1 eq).

  • Dissolution: Add anhydrous acetonitrile (ACN) to dissolve the reagents (~0.2 M).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) to begin purification.

Protocol 3: General Work-up and Purification Strategy

The goal of the work-up is to remove the reaction byproducts and excess reagents.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl or 5% citric acid). This will remove the basic components like DIPEA, DMAP, and any unreacted amine. [7]3. Base Wash: Wash the organic layer with a dilute aqueous base (e.g., saturated NaHCO₃ solution). This will remove acidic components like HOBt and any unreacted 5-Methylnicotinic acid. [7]4. Water/Brine Wash: Wash with water and then brine to remove any remaining water-soluble byproducts, such as the urea formed from EDC or tetramethylurea from HATU. [7]5. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude product can be further purified by flash column chromatography or recrystallization. [15]For pyridine-containing compounds, specialized chromatography techniques may sometimes be required. [16]

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. American Chemical Society. [Link]

  • HATU coupling - what's the best order? Reddit. [Link]

  • HATU Coupling for Fast, Efficient, and Selective N-acylation of chitosan: DoE-optimized synthesis of cationic antibacterial derivatives. University of Iceland. [Link]

  • Process for the purification of nicotinic acid amide I.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Royal Society of Chemistry. [Link]

  • Coupling & Side Reactions - Peptide Chemistry Resources. CEM Corporation. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Technical Support Information Bulletin 2105 - HATU. Aapptec. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. National Institutes of Health. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. [Link]

  • Uphill battles in amide couplings. amphoteros. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Coupling Reagents. Scribd. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Royal Society of Chemistry. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Europe PMC. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Solubility of nicotinic acid in polyamidoamine dendrimer solutions. PubMed. [Link]

  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Stability & Handling of 5-Methylnicotinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a Tier 3 Support resource for researchers working with 5-Methylnicotinic acid hydrochloride . It is structured to address solution chemistry, stability profiles, and troubleshooting scenarios encountered in drug development and organic synthesis workflows.

Compound: 5-Methylnicotinic acid hydrochloride CAS (Free Acid): 3222-49-9 | CAS (HCl Salt): Varies by supplier (often custom synthesis) Molecular Formula: C


H

NO

· HCl Support Level: Advanced / R&D

Module 1: Solution Chemistry & Preparation

Core Directive: Understanding the ionization state is critical for solubility and stability.

Q1: My 5-Methylnicotinic acid is not dissolving in water. Why?

Diagnosis: You are likely working with the free acid (zwitterionic form) rather than the hydrochloride salt, or you have neutralized the salt inadvertently.

  • The Mechanism: 5-Methylnicotinic acid exists as a zwitterion at neutral pH (protonated nitrogen, deprotonated carboxylate). In this state, the crystal lattice energy is high, and water solubility is poor (~0.08 g/L).

  • The Fix:

    • Verify the Form: Check the label. If it is the HCl salt, it should dissolve freely because the protonated carboxylic acid and protonated pyridine nitrogen prevent zwitterion stacking.

    • Adjust pH: If using the free acid, lower the pH to < 2.0 (using 1M HCl) to protonate the carboxyl group, or raise pH > 7.0 (using NaOH) to deprotonate the nitrogen. Both ionic forms are highly soluble.

Q2: What is the natural pH of the hydrochloride salt in solution?

Answer: A 10 mM aqueous solution of 5-Methylnicotinic acid hydrochloride will exhibit a pH between 1.5 and 2.5 .

  • Technical Insight: The HCl salt fully dissociates. The pyridine nitrogen (pKa ~5.0) remains protonated, and the excess protons from the HCl moiety drive the pH down.

  • Warning: Do not buffer to pH 3.5–5.0 without verifying solubility. This is the "Isoelectric Danger Zone" where the compound precipitates as the zwitterion.

Module 2: Stability Profile (Thermal, pH, Light)

Core Directive: Prevent degradation by controlling environmental stressors.

Q3: Can I autoclave a stock solution of 5-Methylnicotinic acid?

Recommendation: NO.

  • Risk Factor: Decarboxylation.[1][2]

  • Mechanism: Pyridine carboxylic acids are susceptible to thermal decarboxylation, releasing CO

    
     to form 3-picoline (3-methylpyridine) . While the 5-methyl group provides some electron-donating stabilization compared to other isomers, the high energy of autoclaving (121°C, high pressure) significantly accelerates this pathway.
    
  • Protocol: Sterilize by filtration using a 0.22 µm PVDF or PES membrane.

Q4: I see a new peak in my HPLC after leaving the solution on the bench for 48 hours. What is it?

Diagnosis: Likely N-Oxidation or Photodegradation products.

  • Light Sensitivity: Pyridine derivatives can undergo ring-opening or N-oxide formation under UV/VIS light exposure.

  • Oxidation: If the solution contains trace transition metals (Fe, Cu) or is exposed to air for long periods, the pyridine nitrogen can oxidize to the N-oxide.

  • Corrective Action: Store aqueous stock solutions at +4°C in amber glass vials .

Data Summary: Stability Matrix
Stress ConditionStability RatingMajor DegradantPrevention
Acidic (pH < 2) High None (Stable)Store as HCl salt.
Neutral (pH 4-6) Low (Precipitation)N/A (Physical instability)Avoid isoelectric pH.
Basic (pH > 9) Moderate Ring oxidation (slow)Use fresh buffers; degas solvents.
Heat (> 80°C) Low 3-Picoline (Decarboxylation)Keep < 40°C; Filter sterilize.
Light (UV) Moderate Photolytic ring openingAmber glassware.

Module 3: Analytical Troubleshooting (HPLC)

Core Directive: Distinguish between artifacts and real degradation.

Q5: My HPLC peaks are tailing significantly. Is the column degrading?

Diagnosis: The tailing is likely due to the interaction between the basic pyridine nitrogen and residual silanols on your column stationary phase.

  • The Fix:

    • Add an Ion-Pairing Agent: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to your mobile phase. This ensures the nitrogen remains fully protonated and reduces silanol interaction.

    • Increase Ionic Strength: Use 10-20 mM Ammonium Acetate if working at higher pH (though low pH is preferred for this compound).

Experimental Workflow: Purity Analysis

The following diagram outlines the decision logic for identifying impurities in 5-Methylnicotinic acid solutions.

PurityAnalysis Sample Aqueous Sample (Unknown Purity) HPLC Run HPLC-UV (C18, pH 2.5, 254nm) Sample->HPLC Result Analyze Chromatogram HPLC->Result PeakA Single Peak (RT ~ 3-5 min) Result->PeakA Clean Profile PeakB New Peak (Early Eluting) (RT < 2 min) Result->PeakB Polar Impurity PeakC New Peak (Late Eluting) (RT > 8 min) Result->PeakC Non-polar Impurity Action1 Sample Pure PeakA->Action1 Action2 Check Oxidation (N-Oxide forms are more polar) PeakB->Action2 Action3 Check Decarboxylation (3-Picoline is less polar) PeakC->Action3

Caption: Diagnostic logic for identifying degradation products based on Reverse Phase HPLC retention shifts.

Module 4: Degradation Pathways

Core Directive: Visualize the chemical risks.

The primary chemical risks are Decarboxylation (thermal) and Oxidation (chemical/photo).

DegradationPathways Parent 5-Methylnicotinic Acid (Active) Heat Heat (>100°C) - CO2 Parent->Heat Oxidant Oxidation/UV [O] Parent->Oxidant Prod1 3-Picoline (3-methylpyridine) (Toxic/Inactive) Heat->Prod1 Decarboxylation Prod2 5-Methylnicotinic Acid N-Oxide (Inactive) Oxidant->Prod2 N-Oxidation

Caption: Primary degradation pathways. Thermal stress leads to decarboxylation; oxidative stress targets the ring nitrogen.

References & Validation Sources

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 5-Methylnicotinic acid. Retrieved from (Verified Source for Storage/Handling).

  • Jubilant Ingrevia. (2025).[3][4][5] Technical Data Sheet: 5-Methylnicotinic acid. Retrieved from (Solubility & Industrial Synthesis Data).

  • BenchChem. (2025).[3][6][7] HPLC Methodologies for Pyridine Carboxylic Acids. Retrieved from (Analytical Protocols).

  • ChemicalBook. (2026).[8] Properties and Stability of 5-Methylnicotinic acid. Retrieved from (Physical Properties).

  • ResearchGate. (2008). Stability of Methylnicotinate and Nicotinic Acid in Aqueous Solution. Retrieved from (Comparative Stability Data).

Sources

minimizing decarboxylation of 5-Methylnicotinic acid during heating

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyridinecarboxylic acid derivatives. As a Senior Application Scientist, I have designed this guide to help you understand, troubleshoot, and completely mitigate the thermal decarboxylation of 5-Methylnicotinic acid during your workflows.

This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causality of your reactions, ensuring you can design self-validating experimental systems.

Mechanistic Causality: The "Why" Behind Decarboxylation

To stop 5-methylnicotinic acid from degrading into 3-methylpyridine (3-picoline) and CO₂, we must first understand the mechanism of cleavage.

5-Methylnicotinic acid is an amphoteric molecule. In aqueous solutions or protic environments, it exists in equilibrium with its zwitterionic form (where the pyridine nitrogen is protonated and the carboxylic acid is deprotonated). The protonated nitrogen acts as a powerful electron sink. It pulls electron density away from the carboxylate group, severely weakening the C-C bond connecting the carboxylate to the aromatic ring[1].

Upon heating, this zwitterion undergoes a transition state that facilitates the rapid extrusion of CO₂[2]. Therefore, decarboxylation is not merely a function of temperature; it is a function of the molecule's ionization state and its solvent environment.

Mechanism A 5-Methylnicotinic Acid (Neutral) B Zwitterion Intermediate (N-protonated, O-deprotonated) A->B Aqueous/Protic Solvents E Anion Form (High pH) A->E Base Addition (Minimizes Decarboxylation) F Ester Derivative (Protected) A->F Esterification (Prevents Zwitterion) C Thermal Cleavage (Heat >150°C) B->C Heating D 3-Methylpyridine + CO2 (Decarboxylated) C->D C-C Bond Scission E->C Highly Resistant F->C Completely Resistant

Logical mechanism of 5-methylnicotinic acid decarboxylation and mitigation strategies.

Troubleshooting Guide: Root Causes & Corrective Actions

Q: I am refluxing 5-methylnicotinic acid in water, and my yields are dropping while a pungent odor develops. What is happening? A: You are operating at the isoelectric point of the molecule where the reactive zwitterion is the dominant species. The pungent odor is 3-methylpyridine, the volatile byproduct of decarboxylation. Corrective Action: Shift the pH. By adding a base (e.g., NaOH) to raise the pH above 9.0, you deprotonate the pyridine nitrogen. This converts the molecule into its anion form, removing the electron-withdrawing effect of the protonated nitrogen and stabilizing the C-C bond against thermal cleavage[1][2].

Q: I am using a transition metal catalyst (e.g., Cobalt, Silver, or Copper) for a cross-coupling reaction, and my 5-methylnicotinic acid is rapidly degrading at only 90°C. How do I fix this? A: Transition metals act as strong Lewis acids. They coordinate with the carboxylate oxygen and the pyridine nitrogen, mimicking the protonated zwitterion state and drastically lowering the activation energy required for CO₂ extrusion[3][4]. Corrective Action: You must mask the carboxylic acid. Convert the 5-methylnicotinic acid to a methyl or ethyl ester prior to introducing the metal catalyst[5]. This completely prevents metal coordination at the carboxylate site.

Q: Does the choice of solvent impact the degradation rate if I am not using water? A: Yes. Polar protic solvents (like methanol or ethanol) can stabilize the zwitterionic transition state through hydrogen bonding, facilitating decarboxylation[1][2]. Corrective Action: Switch to a non-polar or polar aprotic solvent (e.g., Toluene, DMF, or DMSO) to restrict zwitterion formation and increase the thermal stability threshold.

Quantitative Impact of Reaction Conditions

The table below summarizes how different environments dictate the relative rate of decarboxylation by altering the dominant molecular species.

Factor / ConditionDominant SpeciesRelative Decarboxylation RateMechanistic Causality
Isoelectric pH (~pH 3-4) ZwitterionHighProtonated nitrogen acts as an electron sink, weakening the C-C bond.
High pH (> pH 9) AnionLowDeprotonated nitrogen removes the electron-withdrawing effect, stabilizing the C-C bond.
Presence of Co/Ag/Cu Metal-ChelateVery HighMetals act as Lewis acids, coordinating the carboxylate and facilitating CO₂ extrusion.
Esterification Ester (Neutral)ZeroAbsence of a free carboxylate group prevents the formation of the reactive transition state.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checkpoints to confirm that decarboxylation has been successfully prevented.

Protocol A: pH-Modulated Thermal Processing (For Aqueous Systems)

Validation Mechanism: This protocol relies on isoelectric precipitation. If the molecule survives the heating phase intact, 100% of the theoretical mass (minus mechanical losses) will precipitate when the pH is returned to the isoelectric point.

  • Dissolution: Suspend 5-methylnicotinic acid in deionized water.

  • Deprotonation: Add 1M NaOH dropwise under continuous stirring until the pH reaches > 9.0. Ensure complete dissolution (forming the sodium salt).

  • Thermal Operation: Conduct your required heating step. Monitor the internal temperature to ensure it does not exceed 150°C.

  • Cooling: Remove from heat and allow the solution to cool to ambient temperature (20-25°C).

  • Isoelectric Precipitation: Slowly add 1M HCl dropwise to adjust the pH back to 3.0 - 4.0.

    • Self-Validation Checkpoint: The intact 5-methylnicotinic acid will rapidly precipitate out of solution as it reaches its isoelectric point[6].

  • Isolation: Filter the precipitate, wash with ice-cold deionized water, and dry under vacuum.

Workflow S1 Step 1: Dissolve 5-Methylnicotinic Acid S2 Step 2: Adjust pH > 9.0 (Use NaOH/KOH) S1->S2 S3 Step 3: Conduct Heating (Monitor Temp < 150°C) S2->S3 S4 Step 4: Cool to RT S3->S4 S5 Step 5: Acidify to pH 3-4 (Precipitate Product) S4->S5 S6 Step 6: Isolate via Filtration S5->S6

Step-by-step workflow for pH-controlled heating to prevent thermal decarboxylation.

Protocol B: Traceless Ester Protection (For Metal-Catalyzed Systems)

Validation Mechanism: Complete conversion to the ester is verified prior to heating. The absence of gas evolution during the main reaction confirms total thermal stability.

  • Protection: React 5-methylnicotinic acid with methanol using a mild coupling agent (e.g., DCC/DMAP) in anhydrous Dichloromethane (DCM) at room temperature. Note: Avoid acid-catalyzed Fischer esterification if it requires prolonged heating, as this can trigger premature decarboxylation[5].

  • Isolation: Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate to isolate the methyl 5-methylnicotinate.

  • High-Temp Reaction: Conduct your high-temperature or metal-catalyzed reaction (e.g., Suzuki or Buchwald-Hartwig coupling) on the protected ester.

    • Self-Validation Checkpoint: Monitor the reaction via a bubbler. The absence of CO₂ evolution confirms the ester has successfully halted decarboxylation.

  • Deprotection: Saponify the resulting ester using 2 equivalents of LiOH in a THF/H₂O (1:1) mixture at room temperature for 4 hours.

  • Recovery: Acidify the aqueous layer to pH 3-4 with 1M HCl to precipitate your final, functionalized 5-methylnicotinic acid derivative.

Frequently Asked Questions (FAQs)

Q: What is the exact temperature threshold for 5-methylnicotinic acid decarboxylation? A: In neutral or isoelectric aqueous solutions, significant decarboxylation begins at approximately 150°C[1][6]. However, if transition metals (like Cobalt, Copper, or Silver) are present as catalysts or impurities, catalytic decarboxylation can aggressively occur at temperatures as low as 70°C–100°C[3][4].

Q: How can I quickly detect if decarboxylation has already occurred in my reaction mixture? A: The most immediate physical sign is the evolution of CO₂ gas (unexplained bubbling in a closed or semi-closed system). Analytically, you can detect the formation of 3-methylpyridine via GC-MS. In ¹H-NMR, you will observe the disappearance of the broad carboxylic acid proton and the appearance of a new aromatic proton on the pyridine ring[5].

Q: Can I use microwave heating to speed up my reaction without causing decarboxylation? A: Microwave heating often creates localized "hot spots" that exceed the bulk temperature of the solvent. If you are operating near the thermal threshold (e.g., 120°C in water), these hot spots will trigger rapid, localized decarboxylation. If microwave heating is mandatory, you must use the ester-protection strategy (Protocol B) to ensure molecular stability.

References

  • MDPI. "Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+, NHPI, and Phosphonium or Ammonium Bromides." MDPI. URL:[Link]

  • CDN Science Pub. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II." CDN Science Pub. URL: [Link]

  • ResearchGate. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II." ResearchGate. URL: [Link]

  • Google Patents. "CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature." Google Patents.
  • NIH. "Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators." PMC. URL:[Link]

Sources

purification of 5-Methylnicotinic acid HCl via acid-base extraction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Methylnicotinic Acid HCl

User Guide & Troubleshooting Protocol

Topic: Purification of 5-Methylnicotinic Acid HCl via Acid-Base Extraction Document ID: 5MNA-PUR-001 Version: 2.1 (Current)[1]

Introduction: The Amphoteric Challenge

Purifying 5-Methylnicotinic acid (5-MNA) requires navigating its amphoteric nature .[1] Unlike simple organic acids, 5-MNA contains both a basic pyridine nitrogen and an acidic carboxyl group.

  • The Trap: Many researchers fail to isolate the product because they treat it like a standard benzoic acid derivative.[1]

  • The Solution: You must exploit the Isoelectric Point (pI) .[1][2][3][4] The molecule is soluble as a cation (low pH) and as an anion (high pH).[1] It is least soluble as a zwitterion (neutral net charge) at pH ~3.2.

  • The Goal: Isolate the pure zwitterion first, then convert it to the Hydrochloride (HCl) salt in a controlled final step.

Workflow Visualization

The following diagram outlines the logic for separating 5-MNA from non-acidic impurities (starting material 3,5-lutidine) and inorganic byproducts.

G Crude Crude Reaction Mixture (Contains 5-MNA, Lutidine, Salts) Basify Step 1: Basification Add 2M NaOH to pH > 10 (Forms Na-Salt, Soluble) Crude->Basify Wash Step 2: Organic Wash (DCM or EtOAc) Basify->Wash OrgPhase Organic Phase (Impurities: Lutidine, Neutrals) DISCARD Wash->OrgPhase Extracts Impurities AqPhase Aqueous Phase (Contains 5-MNA Anion) Wash->AqPhase Retains Product Acidify1 Step 3: Acidification (Target pI) Add Conc. HCl to pH 3.0 - 3.4 AqPhase->Acidify1 Critical pH Adjustment Precipitate Precipitation (Zwitterion Forms) Acidify1->Precipitate Filter Filtration & Drying (Isolate Free Acid) Precipitate->Filter SaltForm Step 4: Salt Formation Resuspend in EtOH + Excess Conc. HCl Filter->SaltForm Final Final Product 5-Methylnicotinic Acid HCl (Crystalline Solid) SaltForm->Final

Figure 1: Purification logic flow.[1][5] Note that the HCl salt is generated in a secondary step after isolating the free acid to ensure high purity.[1]

Detailed Experimental Protocol

Phase 1: Isolation of the Free Acid (Purification)

Objective: Remove starting materials and inorganic salts.[1]

  • Dissolution (Basification):

    • Dissolve the crude 5-MNA mixture in 2M NaOH . Adjust volume to ensure complete dissolution.

    • Target pH: > 10.0.

    • Mechanism:[1][5][6][7] Deprotonates the carboxylic acid (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ) and ensures the pyridine nitrogen is neutral. The molecule becomes a water-soluble anion.[1]
      
  • Organic Wash (Impurity Removal):

    • Wash the aqueous alkaline solution with Dichloromethane (DCM) or Ethyl Acetate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       vol).
      
    • Separate layers.[1] Keep the Aqueous (Top) layer.[1]

    • Why: Unreacted 3,5-lutidine (starting material) is organic-soluble at this pH.[1] 5-MNA remains in the water.[1]

  • Isoelectric Precipitation (The Critical Step):

    • Cool the aqueous solution to 0–5°C.

    • Slowly add Conc. HCl dropwise with vigorous stirring.

    • Target pH: 3.0 – 3.4 .

    • Observation: A white precipitate (Zwitterion) will form.[1]

    • Note: Do not overshoot to pH < 1 yet, or the solid will redissolve as the soluble cation.[1]

  • Filtration:

    • Filter the solid and wash with a small amount of cold water.[1][8]

    • Dry the solid (Free Acid) at 60°C.[1]

Phase 2: Conversion to Hydrochloride Salt

Objective: Convert the zwitterion to the stable HCl salt form.[1]

  • Resuspension:

    • Suspend the dried Free Acid in minimal Ethanol (or hot water, though ethanol yields better crystals).

  • Acidification:

    • Add excess Concentrated HCl (1.2 equivalents minimum) or bubble HCl gas.[1]

    • Heat briefly to dissolve if necessary, then cool slowly to 0°C.

  • Crystallization:

    • 5-Methylnicotinic acid ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       HCl will crystallize.
      
    • Filter and dry under vacuum over ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       (The salt is hygroscopic).
      

Troubleshooting Guide

This section addresses specific failure modes reported by users.

Issue 1: "I added HCl, but no precipitate formed."
Possible CauseTechnical ExplanationCorrective Action
pH Overshoot You likely acidified past pH 2.[1][9]0. At pH < 2, the pyridine ring protonates, forming the soluble cation (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

).
Back-titrate with dilute NaOH to pH 3.2 . The solid should appear.
High Dilution The free acid has a solubility of ~0.08 g/L in water.[1] If your volume is huge, the product remains dissolved.Concentrate the aqueous solution via rotary evaporation before acidification.[1]
Wrong Phase You discarded the aqueous layer during the wash step.[1]Recover the aqueous layer.[1] The product is not in the DCM layer.[1]
Issue 2: "The product is colored (Yellow/Brown)."
  • Cause: Trace oxidation byproducts or residual manganese (if ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     was used in synthesis).
    
  • Solution: During the Basification (Step 1) , add Activated Charcoal (5% w/w), stir for 30 mins, and filter through Celite before doing the organic wash.

Issue 3: "The final HCl salt is sticky or turning into a gum."
  • Cause: Hygroscopicity.[1] The HCl salt absorbs atmospheric moisture rapidly.[1]

  • Solution:

    • Recrystallize from Ethanol/Ether (dissolve in EtOH, add Ether to cloud point).

    • Dry in a vacuum desiccator using Phosphorus Pentoxide (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      )  or KOH pellets as the desiccant.[9]
      
Issue 4: "Low Yield after filtration."
  • Cause: Solubility loss.[1]

  • Solution: Save the mother liquor from the precipitation step.[1] Concentrate it to half volume and cool to 4°C to recover a second crop.

Frequently Asked Questions (FAQs)

Q: Can I isolate the HCl salt directly from the aqueous reaction mixture without isolating the free acid? A: It is difficult. The HCl salt is highly water-soluble.[1] Evaporating the aqueous acid solution leaves you with inorganic salts (NaCl) mixed with your product.[1] Isolating the Free Acid (Zwitterion) first acts as a "desalting" step because NaCl stays in the filtrate while the zwitterion precipitates.[1]

Q: What is the exact pH for optimal precipitation? A: The isoelectric point (pI) is approximately 3.2 - 3.4 .[1][9]

  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (COOH) 
    
    
    
    2.27[10]
  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (Pyridine 
    
    
    
    )
    
    
    4.8 (estimated based on nicotinic acid analogs).
  • Precipitation occurs between these values.[1]

Q: Why use Ethanol for the salt formation step? A: 5-Methylnicotinic acid HCl is less soluble in ethanol than in water.[1] Using ethanol allows for crystallization (purification) rather than just evaporation, yielding a cleaner product.

References

  • ChemicalBook. 5-Methylnicotinic acid Synthesis and Properties. (Accessed 2026).[1][3]

  • Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.[1] (Describes the pH 3.0 precipitation method).

  • PubChem. 5-Methylnicotinic acid (Compound Summary). National Library of Medicine.[1] [1]

  • Organic Syntheses. Nicotinic Acid (Procedure for HCl salt formation).[1][8] Coll. Vol. 3, p. 334.[8] [1]

Sources

resolving broad NMR peaks of 5-Methylnicotinic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Broad NMR Peaks of 5-Methylnicotinic Acid Hydrochloride

Executive Summary & Diagnostic Overview

Subject: 5-Methylnicotinic acid hydrochloride (5-MNA·HCl) CAS: [Relevant CAS if known, generic structure implied] Common Issue: Broadening of aromatic signals (H2, H4, H6) and disappearance/broadening of exchangeable protons (-COOH, N-H⁺).

Root Cause Analysis: The broadening in 5-MNA·HCl spectra is rarely due to sample impurity. It is primarily driven by dynamic chemical exchange and quadrupolar relaxation mechanisms inherent to pyridine salts.

Mechanism Description Impact on Spectrum
Intermediate Chemical Exchange The acidic proton on the pyridinium nitrogen (N-H⁺) and the carboxylic acid (-COOH) exchange with residual water or solvent. If the exchange rate (

) is comparable to the chemical shift difference (

), coalescence occurs, leading to massive broadening.
Broad, "hump-like" aromatic peaks; loss of splitting resolution.

N Quadrupolar Relaxation
The nitrogen atom (

) has a quadrupole moment. If the electric field gradient around N is asymmetric (common in free base or asymmetric solvation), rapid relaxation broadens adjacent protons (H2, H6).
Specific broadening of H2 and H6 protons; H4 remains sharper.
pH/pD Instability In D₂O, the dissolved HCl salt creates an acidic environment. If the concentration is low, the pH might drift near the pKa (~4.8 for acid, ~2.0 for pyridine N), causing rapid equilibrium between protonated and deprotonated forms.Shifting baselines and averaged chemical shifts.

Troubleshooting Guides (Q&A Format)

Q1: I am using DMSO-d₆, but the aromatic peaks are broad and undefined. Why?

Diagnosis: This is likely due to trace water facilitating proton exchange between the N-H⁺/COOH sites and the bulk solvent. The Fix (Acidification Protocol): Adding a trace amount of strong acid pushes the equilibrium entirely to the protonated state and slows down the exchange rate on the NMR timescale (or makes it fast enough to average cleanly, depending on the regime, but usually "freezing" the exchange is the goal in DMSO).

  • Step 1: Acquire a standard ¹H spectrum.

  • Step 2: Add 1–2 drops of TFA-d (Trifluoroacetic acid-d) or concentrated DCl to the NMR tube.

  • Step 3: Shake and re-acquire.

  • Result: The N-H⁺ proton may appear as a distinct broad singlet downfield (>10 ppm), and aromatic couplings (H2, H4, H6) should sharpen significantly.

Q2: I am using D₂O. The peaks are visible but look "bloated," and I see no OH/NH signals.

Diagnosis:

  • Exchangeable Protons: In D₂O, -COOH and N-H⁺ rapidly exchange with deuterium (D).[1] They will not appear in the spectrum. This is normal.

  • Aromatic Broadening: The "bloated" look of CH signals suggests the pH (pD) is near the pKa of the pyridine nitrogen. The molecule is flipping between the free base and the salt form.

The Fix (pD Adjustment): You need to move the pH away from the pKa. Since it is an HCl salt, it is already acidic, but likely not acidic enough in dilute D₂O to stop exchange effects.

  • To Sharpen: Add 1-2 drops of DCl (20-35% in D₂O) . This forces full protonation.

  • Alternative: If you want the free base, add NaOD (40% in D₂O) until basic (pH > 9). Note: This changes the chemical shifts significantly.[2]

Q3: Can I use temperature to resolve the multiplets?

Answer: Yes.

  • Heating (40°C - 60°C): Increases the rate of chemical exchange (

    
    ). If you are in the "intermediate" broadening regime, heating pushes the system toward the "fast exchange" limit.
    
    • Result: Peaks become sharp average signals. Viscosity decreases, improving shimming.

  • Cooling (0°C - 10°C): Slows down exchange.

    • Result: May freeze out individual conformers (rarely useful for this specific simple salt, heating is preferred).

Experimental Protocols

Protocol A: The "Gold Standard" Sample Prep (DMSO-d₆)

Use this for publication-quality characterization where observing the OH/NH protons is desired.

  • Mass: Weigh ~5–10 mg of 5-Methylnicotinic acid HCl.

  • Solvent: Use "100%" DMSO-d₆ (ampoule-sealed is best to minimize water).

  • Drying (Optional but Recommended): If the salt is hygroscopic, dry it in a vacuum oven at 40°C for 1 hour before dissolving.

  • Additive: If peaks remain broad, add 10 µL of TFA-d .

  • Acquisition:

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds (ensure full relaxation of quaternary carbons if running ¹³C).

    • Scans (NS): 16–32 scans are usually sufficient.

Protocol B: The "Robust" Sample Prep (D₂O)

Use this for routine purity checks or quantitative NMR (qNMR).

  • Mass: Weigh ~10 mg of sample.

  • Solvent: Dissolve in 0.6 mL D₂O.

  • pD Adjustment:

    • Measure pH using a micro-pH strip.

    • If pH is > 2.0, add 1 drop of DCl .

    • Target: pH < 1.0 (Ensures 100% protonated species).

  • Reference: Use TSP (trimethylsilylpropanoic acid) as an internal standard (0.00 ppm), as TMS is insoluble in D₂O.

Visual Decision Guides

Figure 1: Troubleshooting Workflow

NMR_Troubleshooting Start Start: Broad Peaks Observed CheckSolvent Check Solvent Start->CheckSolvent DMSO Solvent: DMSO-d6 CheckSolvent->DMSO D2O Solvent: D2O CheckSolvent->D2O CheckWater Check Water Peak (3.33 ppm) DMSO->CheckWater Is H2O peak large? CheckpD Check pD (Acidity) D2O->CheckpD ActionDry Action: Add Molecular Sieves or Use Fresh Ampoule CheckWater->ActionDry Yes ActionAcidDMSO Action: Add 10µL TFA-d (Push to Slow Exchange) CheckWater->ActionAcidDMSO No (Exchange is intrinsic) ActionAcidD2O Action: Add DCl (Push to Fast Exchange/Full Protonation) CheckpD->ActionAcidD2O pH near pKa (Broadening) Result Result: Sharp Peaks ActionDry->Result ActionAcidDMSO->Result ActionAcidD2O->Result

Caption: Decision tree for isolating the cause of peak broadening based on solvent selection.

Figure 2: Chemical Exchange Mechanism

Exchange_Mechanism cluster_0 Equilibrium State (Intermediate Exchange) SpeciesA Protonated (Salt) N-H+ ... COOH SpeciesB Deprotonated (Free Base) N: ... COO- SpeciesA->SpeciesB H+ Transfer (Rate ~ Δν) Broad NMR Output: Broad / Invisible Peaks SpeciesA->Broad Uncontrolled pH Sharp NMR Output: Sharp, Distinct Peaks SpeciesA->Sharp Add Acid (DCl/TFA) Locks State A

Caption: Visualization of how proton exchange between salt and free base forms causes broadening.

Reference Data

Table 1: Expected Chemical Shifts (Approximate) Note: Shifts vary by concentration and pH.

ProtonDMSO-d₆ (ppm)D₂O (Acidic) (ppm)MultiplicityCoupling (

)
H-2 8.8 – 9.08.9 – 9.1Singlet (br)-
H-6 8.6 – 8.88.7 – 8.9Singlet/Doublet

Hz
H-4 8.2 – 8.48.4 – 8.6Triplet (fine)

Hz
-CH₃ 2.3 – 2.42.4 – 2.5Singlet-
-COOH 13.0 – 14.0N/A (Exchanged)Broad Singlet-
N-H⁺ > 10.0N/A (Exchanged)Very Broad-

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 2: "Practical Aspects of High-Resolution NMR" discusses exchange broadening).

  • Reich, H. J. (2024). Dynamic NMR Effects. University of Wisconsin-Madison. (Detailed mechanistic explanation of coalescence and exchange).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Sigma-Aldrich. (2024). Nicotinic Acid Hydrochloride Product Specification & NMR.

Sources

Technical Support Center: Optimization of KMnO₄ Oxidation for 5-Methylpyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OX-5MN-KMnO4-TEMP Status: Active Agent: Senior Application Scientist Subject: Temperature Optimization & Troubleshooting for Dinicotinic Acid Synthesis

Executive Summary: The Temperature Criticality

You are oxidizing 5-methylpyridine-3-carboxylic acid (5-methylnicotinic acid) to pyridine-3,5-dicarboxylic acid (dinicotinic acid).

The Core Challenge: Unlike the oxidation of alkyl benzenes, the pyridine ring is electron-deficient. The presence of an existing carboxylic acid group at the C3 position further deactivates the ring and the remaining methyl group at C5. Consequently, mild heating (30–45°C)—often sufficient for the first oxidation step from 3,5-lutidine—is insufficient for this transformation.

Optimal Temperature Profile:

  • Initiation Phase: 60–70°C (To overcome activation energy without violent exotherms).

  • Reaction Phase: 90–100°C (Reflux) (Required to drive the reaction to completion).

  • Filtration Phase: >80°C (Critical for MnO₂ handling and product recovery).

Standard Operating Procedure (SOP)

This protocol is designed to maximize yield while minimizing the entrapment of product in the manganese dioxide (MnO₂) sludge.

Reagents & Stoichiometry
  • Substrate: 5-Methylpyridine-3-carboxylic acid (1.0 equiv)

  • Oxidant: KMnO₄ (2.2 – 2.5 equiv)

    • Note: Theoretical requirement is 2.0 equiv, but slight excess maintains oxidation potential.

  • Solvent: Water (approx. 10–15 volumes).

  • Base: Na₂CO₃ or NaOH (to maintain pH 8–10; solubility is critical).

Step-by-Step Workflow
  • Dissolution (T = 25°C): Dissolve the starting material and base in water. The solution must be clear before oxidant addition.

  • Controlled Addition (T = 60–70°C): Heat the solution to 60°C. Add KMnO₄ portion-wise over 1–2 hours.

    • Why? Adding all oxidant at once causes a violent exotherm and "bumping." Adding at room temp leads to accumulation of unreacted oxidant, which can then react uncontrollably upon heating.

  • Reflux (T = 95–100°C): Once addition is complete, raise temperature to reflux. Hold for 4–6 hours.

    • Checkpoint: The purple color of permanganate should fade to a brown suspension (MnO₂). If the supernatant remains purple after 6 hours, add a few drops of methanol to quench excess oxidant.

  • Hot Filtration (T > 80°C): Filter the reaction mixture while hot .

    • Critical: Dinicotinic acid salts are highly soluble in hot water but can precipitate or adsorb onto MnO₂ as the solution cools.

  • Workup: Acidify the clear filtrate with HCl to pH 1–2 to precipitate the product.

Troubleshooting Guide (Q&A)

Issue 1: Incomplete Oxidation (Starting Material Recovered)

User Report: "I ran the reaction at 50°C for 12 hours, but NMR shows a mix of starting material and product."

Diagnosis: The reaction temperature was insufficient to overcome the deactivating effect of the pyridine ring. The electron-withdrawing carboxyl group at position 3 pulls electron density away from the methyl group at position 5, making it resistant to oxidation.

Solution:

  • Increase Temperature: You must operate at reflux (95–100°C) .

  • Verification: Ensure the reaction mixture maintains a gentle boil. The activation energy for this specific substrate requires thermal driving.

Issue 2: Low Yield (Product Trapped in Sludge)

User Report: "Conversion is 100%, but my isolated yield is only 40%. I suspect the product is lost in the MnO₂ cake."

Diagnosis: Pyridine dicarboxylic acids are excellent chelating agents. They can adsorb strongly onto the surface of the hydrous MnO₂ byproduct, especially if the filtration is allowed to cool.

Solution:

  • Hot Filtration: Filter the mixture immediately while it is near boiling (>85°C).

  • The "Wash" Step: Do not just discard the MnO₂ cake. Resuspend the filter cake in hot water (90°C) , stir for 15 minutes, and filter again. Combine this filtrate with the main batch. This can recover 15–20% of the yield.

Issue 3: Pink Filtrate (Excess Oxidant)

User Report: "After refluxing, my filtrate is bright pink/purple. Acidification didn't precipitate much solid."

Diagnosis: Excess KMnO₄ is present.[1][2][3] Upon acidification, unreacted permanganate can oxidize the product or impurities non-selectively, or simply contaminate the final solid.

Solution:

  • Quench: Before filtration, check the color. If purple, add methanol or ethanol dropwise to the refluxing mixture until the purple color disappears and is replaced by brown MnO₂.

  • Mechanism: Alcohols are sacrificial reductants that consume KMnO₄ rapidly at this temperature.

Issue 4: Decarboxylation Concerns

User Report: "I am afraid to reflux because I don't want to lose the carboxylic acid groups."

Diagnosis: Unfounded fear for this specific reaction. While pyridine carboxylic acids can decarboxylate, this typically requires temperatures >150°C (e.g., in high-temperature liquid water or dry distillation) or metal catalysis.

Solution:

  • Safe Zone: Aqueous reflux at 100°C is thermodynamically safe for dinicotinic acid. It is stable under these oxidative conditions.

Visualizations

Figure 1: Reaction Pathway & Temperature Logic

OxidationPathway Start 5-Methylnicotinic Acid (Substrate) Inter Activation Barrier (Deactivated Ring) Start->Inter KMnO4, pH > 8 Prod Pyridine-3,5-dicarboxylic Acid (Product) Inter->Prod Reflux (90-100°C) Successful Oxidation Side Incomplete Oxidation (Mixed Products) Inter->Side Low Temp (<50°C) Kinetic Stall

Caption: The oxidation of the second methyl group requires high thermal energy (Reflux) to overcome the electron-withdrawing deactivation of the pyridine ring.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Issue1 Low Conversion? Problem->Issue1 Issue2 Low Yield? Problem->Issue2 Issue3 Pink Filtrate? Problem->Issue3 Sol1 INCREASE TEMP Must Reflux (100°C) Issue1->Sol1 Sol2 HOT FILTRATION Wash MnO2 cake with hot water Issue2->Sol2 Sol3 QUENCH Add MeOH dropwise Issue3->Sol3

Caption: Quick-reference decision tree for common experimental deviations.

Frequently Asked Questions (FAQ)

Q: Can I use acidic conditions (H₂SO₄) instead of basic? A: It is not recommended for the synthesis. In acidic media, the pyridine nitrogen is protonated (pyridinium ion), which makes the ring extremely electron-deficient and resistant to oxidation. Alkaline conditions (pH 8–10) keep the pyridine as a free base or carboxylate, facilitating the attack on the methyl group.

Q: How do I remove the MnO₂ completely? It clogs my filter. A: MnO₂ formed in base can be colloidal.

  • Celite: Use a pad of Celite (diatomaceous earth) for filtration.

  • Coagulation: Before filtration, heating the mixture to boiling usually coagulates the colloid.

  • Vacuum: Do not apply excessive vacuum initially; let the cake form gently to avoid blinding the filter paper.

Q: What is the expected yield? A: Under optimized reflux conditions with proper cake washing, isolated yields should range between 60% and 75% .

References

  • ChemicalBook. 5-Methylnicotinic acid synthesis and properties. (Provides baseline protocols for mono-oxidation at 45°C, implying higher energy needs for di-acid).

  • Google Patents. Preparation method of high-purity 5-methyl-nicotinic acid (CN106699650A). (Details the mild conditions for the first oxidation step).

  • MedChemExpress. Pyridine-3,5-dicarboxylic acid Product Information. (Confirming stability and storage).

  • PatSnap. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. (Validates thermal stability of the product up to 150°C).

  • Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. (Mechanistic background on alkyl side-chain oxidation requiring heat).[2]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 5-Methylnicotinic Acid and Nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount to innovation. This guide provides an in-depth, objective comparison of the biological activities of 5-Methylnicotinic acid and its well-characterized analog, nicotinic acid (Niacin, Vitamin B3). While nicotinic acid has a long-established role in the management of dyslipidemia, the biological profile of 5-Methylnicotinic acid remains largely unexplored in publicly available literature. This guide will therefore leverage the extensive data on nicotinic acid to establish a benchmark for a proposed comparative experimental framework to elucidate the biological activity of its 5-methyl derivative.

Introduction to Nicotinic Acid and its 5-Methyl Analog

Nicotinic acid, a water-soluble B vitamin, is a cornerstone therapy for dyslipidemia. At pharmacological doses, it favorably modulates the lipid profile by reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[1][2][3] These effects are primarily mediated through its interaction with the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][3] However, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous vasodilation, commonly known as flushing.[1][4]

5-Methylnicotinic acid is a structural analog of nicotinic acid, featuring a methyl group at the 5-position of the pyridine ring. While it is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, its own biological activities are not well-documented.[5][6] The addition of a methyl group can profoundly alter the pharmacological properties of a molecule, including its receptor binding affinity, efficacy, and metabolic stability. This guide will outline the established biological activities of nicotinic acid and propose a comprehensive suite of experiments to directly compare these two molecules, providing a roadmap for researchers to uncover the potential of 5-Methylnicotinic acid.

Molecular Structures and Physicochemical Properties

The seemingly minor addition of a methyl group can influence a molecule's interaction with biological targets. Below are the structures and a comparison of the key physicochemical properties of nicotinic acid and 5-methylnicotinic acid.

Figure 1: Chemical Structures

Compound2D Structure
Nicotinic AcidNicotinic Acid Structure
5-Methylnicotinic Acid5-Methylnicotinic Acid Structure

Table 1: Physicochemical Properties

PropertyNicotinic Acid5-Methylnicotinic Acid
Molecular Formula C₆H₅NO₂C₇H₇NO₂
Molecular Weight 123.11 g/mol 137.14 g/mol [7]
CAS Number 59-67-63222-49-9[7]
pKa 4.85~4.7 (Predicted)
LogP 0.36~0.9 (Predicted)
Appearance White crystalline powderWhite to off-white powder[8]
Solubility in Water 18 g/LSparingly soluble[9]

A Head-to-Head Comparison of Biological Activity

This section details the known biological effects of nicotinic acid and outlines the necessary experiments to draw a direct comparison with 5-Methylnicotinic acid.

Mechanism of Action: GPR109A Receptor Interaction

The primary molecular target for the lipid-modifying effects of nicotinic acid is the GPR109A receptor, a Gi-coupled receptor highly expressed in adipocytes and immune cells.[1][10] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, the inhibition of hormone-sensitive lipase activity.[11] This reduces the breakdown of triglycerides and the release of free fatty acids into circulation.

The structural similarity of 5-Methylnicotinic acid suggests it may also interact with GPR109A. The methyl group at the 5-position could potentially influence the binding affinity and agonist activity at the receptor. To quantify this, the following experiments are proposed:

  • GPR109A Receptor Binding Assay: A competitive radioligand binding assay would determine the binding affinity (Ki) of both compounds for the GPR109A receptor.

  • cAMP Functional Assay: A functional assay measuring the inhibition of forskolin-stimulated cAMP production in cells expressing GPR109A would quantify the agonist efficacy (EC50 and Emax) of each compound.[12]

Impact on Lipid Metabolism

The hallmark of nicotinic acid's biological activity is its beneficial effect on the plasma lipid profile.[2][6] This is a direct consequence of its anti-lipolytic action in adipose tissue.

To compare the effects of 5-Methylnicotinic acid on lipid metabolism, a multi-tiered approach is recommended:

  • In Vitro Lipolysis Assay: Differentiated adipocytes (e.g., 3T3-L1 cells) can be treated with each compound to measure their ability to inhibit isoproterenol-stimulated lipolysis by quantifying the release of glycerol and free fatty acids into the culture medium.[1][2][3]

  • In Vivo Assessment of Plasma Lipid Profile: A rodent model of dyslipidemia would be essential to compare the in vivo efficacy. Animals would be administered with equimolar doses of each compound, and changes in plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides would be monitored over time.

The Flushing Effect: A Key Side Effect

The most common and compliance-limiting side effect of nicotinic acid is cutaneous flushing, characterized by redness and warmth of the skin. This is also mediated by the GPR109A receptor, but in this case, its activation in epidermal Langerhans cells and keratinocytes leads to the release of prostaglandins (PGD2 and PGE2), which cause vasodilation.[13][14]

A comparative assessment of the flushing potential is critical:

  • In Vivo Assessment of Cutaneous Flushing: A common and effective method is to measure the increase in ear temperature and redness in mice following administration of each compound. This provides a quantifiable measure of the vasodilatory response.

Experimental Protocols

The following are detailed protocols for the key proposed experiments.

GPR109A Receptor Binding Assay

Objective: To determine the binding affinities (Ki) of nicotinic acid and 5-Methylnicotinic acid for the human GPR109A receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human GPR109A receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand for GPR109A (e.g., [³H]-nicotinic acid) and increasing concentrations of the unlabeled competitor (nicotinic acid or 5-Methylnicotinic acid).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.

In Vitro Lipolysis Assay in Differentiated Adipocytes

Objective: To compare the anti-lipolytic activity of nicotinic acid and 5-Methylnicotinic acid.

Methodology:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Treatment: Wash the differentiated adipocytes and pre-incubate them with various concentrations of nicotinic acid or 5-Methylnicotinic acid for 30 minutes.

  • Stimulation: Stimulate lipolysis by adding a β-adrenergic agonist (e.g., 10 µM isoproterenol) to the culture medium.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the culture medium for analysis.

  • Glycerol and Free Fatty Acid Quantification: Measure the concentration of glycerol and free fatty acids in the collected medium using commercially available colorimetric or fluorometric assay kits.

  • Data Analysis: Normalize the glycerol and free fatty acid release to the total cellular protein content. Plot the percentage inhibition of stimulated lipolysis against the compound concentration to determine the IC50 values.

Data Presentation and Visualization

The following table and diagrams illustrate the expected data and workflows.

Table 2: Hypothetical Comparative Biological Activity Data

ParameterNicotinic Acid5-Methylnicotinic Acid (Hypothetical)
GPR109A Binding Affinity (Ki) ~1 µMTo be determined
GPR109A Agonist Efficacy (EC50) ~10 µMTo be determined
In Vitro Anti-lipolytic Activity (IC50) ~50 µMTo be determined
In Vivo Change in LDL-C (Rodent Model) ↓↓To be determined
In Vivo Change in HDL-C (Rodent Model) To be determined
In Vivo Flushing Response (Mouse Ear) +++To be determined

Diagram 1: Nicotinic Acid Signaling Pathway via GPR109A

GPR109A_Signaling NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids Lipolysis->FFA Release of

Caption: Signaling pathway of nicotinic acid through the GPR109A receptor in adipocytes.

Diagram 2: Experimental Workflow for In Vitro Lipolysis Assay

Lipolysis_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture 3T3-L1 Preadipocytes Differentiate Differentiate into Mature Adipocytes Culture->Differentiate PreIncubate Pre-incubate with Test Compounds (Nicotinic Acid or 5-Methylnicotinic Acid) Differentiate->PreIncubate Stimulate Stimulate with Isoproterenol PreIncubate->Stimulate Collect Collect Culture Medium Stimulate->Collect Quantify Quantify Glycerol and Free Fatty Acids Collect->Quantify Analyze Data Analysis (IC50 determination) Quantify->Analyze

Sources

Technical Comparison Guide: IR Spectroscopic Characterization of 5-Methylnicotinic Acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of the infrared (IR) spectral characteristics of 5-Methylnicotinic acid hydrochloride (5-MNA HCl). This content is structured for analytical chemists and formulation scientists requiring definitive identification parameters.

Executive Summary & Application Scope

5-Methylnicotinic acid HCl (CAS: 102074-62-4 for HCl salt; 3222-49-9 for free acid) is a critical pyridine derivative used as a building block in pharmaceutical synthesis.[1] In solid-state characterization, distinguishing the Hydrochloride Salt from the Free Acid (often zwitterionic) or its parent compound (Nicotinic Acid ) is a frequent analytical challenge.[1]

This guide defines the diagnostic spectral fingerprints required to validate the salt form, focusing on the "Salt Shift" phenomenon where protonation alters the vibrational modes of the pyridine ring and carboxyl group.

Key Differentiator (The "Gold Standard")
  • HCl Salt: Exhibits a sharp, intense Carbonyl (C=O) stretch at 1710–1730 cm⁻¹ (indicating a protonated -COOH group).[1]

  • Free Acid (Zwitterion): Typically lacks a high-frequency carbonyl band; instead, it shows asymmetric carboxylate (COO⁻) stretching near 1580–1620 cm⁻¹ .[1]

Characteristic Peak Profile: 5-Methylnicotinic Acid HCl[1]

The following table synthesizes the expected vibrational modes based on the structural superposition of the pyridine hydrochloride core and the carboxylic acid moiety.

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode AssignmentDiagnostic Note
Carboxylic Acid 1710 – 1730 Strong C=O[1][2] Stretching Primary Confirmation of HCl Salt. Indicates protonated -COOH (vs. COO⁻ in zwitterion).[1]
Pyridinium (N-H⁺) 2400 – 3100 Broad/StrongN⁺-H Stretching Overlaps with O-H stretch.[1] Often appears as a broad "ammonium band" or "hump" characteristic of amine salts.
Methyl Group 2920, 2850 MediumC-H Stretching (Aliphatic) Distinct shoulders on the broad N-H/O-H band. Differentiates from non-methylated Nicotinic Acid.
Pyridine Ring 1600 – 1640 MediumC=N / C=C Ring Stretching Shifted to higher frequency compared to free pyridine due to cation formation (

).[1]
Carboxyl C-O 1200 – 1300 StrongC-O Stretching Coupled with O-H in-plane bending.
Aromatic C-H 700 – 900 MediumOut-of-Plane Bending Pattern specific to 3,5-disubstituted pyridine ring.[1]

Comparative Analysis: HCl Salt vs. Alternatives

A. The "Salt Shift": HCl Salt vs. Free Acid

The most critical quality control step is verifying the conversion of the free acid to the hydrochloride salt. In the solid state, 5-Methylnicotinic acid often exists as a zwitterion (internal salt:


 ring / 

).[1] Adding HCl protonates the carboxylate.
  • Free Acid (Zwitterion):

    • Dominant Peak: ~1600 cm⁻¹ (Carboxylate

      
       asymmetric stretch).[1]
      
    • Missing: No strong band >1700 cm⁻¹.[3]

  • HCl Salt:

    • Dominant Peak: ~1720 cm⁻¹ (Carboxylic Acid

      
       stretch).[1]
      
    • Mechanism:

      
      .[1]
      
B. Structural Specificity: vs. Nicotinic Acid (Niacin)

Both compounds share the pyridine-3-carboxylic acid core, but the 5-Methyl substituent introduces unique aliphatic markers.[1]

  • Nicotinic Acid HCl: Lacks aliphatic C-H stretching peaks.

  • 5-Methylnicotinic Acid HCl: Shows distinct aliphatic C-H stretches (2850–2960 cm⁻¹) embedded in the high-frequency broad band.[1]

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility (Trustworthiness), follow this self-validating protocol.

Step 1: Sample Preparation (KBr Pellet Method)[1]
  • Why KBr? ATR (Attenuated Total Reflectance) crystals (Diamond/ZnSe) can sometimes apply pressure that alters the polymorphic form or salt lattice of sensitive organic salts.[1] KBr transmission is the standard for resolution.

  • Ratio: Mix 1–2 mg of Sample with 200 mg dry KBr powder.

  • Grinding: Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering).[1]

Step 2: Data Acquisition[1]
  • Range: 4000 – 400 cm⁻¹.[4]

  • Resolution: 4 cm⁻¹.[5]

  • Scans: Minimum 16 scans to reduce signal-to-noise ratio.

Step 3: Decision Logic (Workflow)[1]

IR_Identification_Workflow Start Start: Acquire IR Spectrum Check_CO Check 1700-1750 cm⁻¹ Region Start->Check_CO Strong_CO Strong Peak Present (C=O Stretch) Check_CO->Strong_CO Yes No_CO Peak Absent or Weak (Only ~1600 cm⁻¹ present) Check_CO->No_CO No Check_CH Check 2850-2960 cm⁻¹ Region Strong_CO->Check_CH Result_Free IDENTIFIED: Free Acid (Zwitterion) No_CO->Result_Free Aliphatic Aliphatic C-H Peaks Visible Check_CH->Aliphatic Yes No_Aliphatic No Aliphatic Peaks Check_CH->No_Aliphatic No Result_HCl CONFIRMED: 5-Methylnicotinic Acid HCl Aliphatic->Result_HCl Result_Niacin POTENTIAL ERROR: Nicotinic Acid HCl (No Methyl) No_Aliphatic->Result_Niacin

Figure 1: Logical decision tree for distinguishing 5-Methylnicotinic Acid HCl from its free acid and non-methylated analogs.[1]

Mechanistic Insight: The Protonation Effect

Understanding why the spectrum changes is crucial for troubleshooting.

  • Pyridinium Formation: The HCl donates a proton to the Pyridine Nitrogen (

    
    ). This increases the force constant of the ring bonds, shifting the 
    
    
    
    and
    
    
    ring breathing modes from ~1590 cm⁻¹ (Free Base) to ~1630 cm⁻¹ (Salt).
  • Carboxyl Protonation: In the free acid solid state, the proton often migrates from the COOH to the N (Zwitterion), leaving a

    
     anion. In the HCl salt, the abundance of 
    
    
    
    forces the group to remain as
    
    
    .
    • Result: The spectral energy shifts from the lower energy symmetric/asymmetric carboxylate stretch (~1550/1600 cm⁻¹) to the higher energy carbonyl stretch (~1720 cm⁻¹).

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Nicotinic acid, hydrochloride - IR Spectrum.[1] National Institute of Standards and Technology.[5] [Link](Note: Link directs to Nicotinic Acid HCl as the primary reference standard for the salt core).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Authoritative text on N-H+ and C=O shifts).

  • Trivedi, M. K., et al. (2015).[1] FT-IR and UV-Vis Spectroscopic Characterization of Nicotinic Acid and Its Derivatives. Journal of Analytical & Bioanalytical Techniques. [Link][1]

  • SpectraBase. (2024).[1][7] IR Spectrum of Pyridine Hydrochloride. John Wiley & Sons.[6] [Link](Used for Pyridinium ring mode validation).[1]

Sources

Comparative Guide: Agonist Potency of 5-Methyl-NAADP at NAADP Receptors

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide evaluates the agonist potency of 5-Methyl-NAADP (the nucleotide analog derived from 5-methylnicotinic acid) at NAADP receptors.

Note: While "5-methylnicotinic acid" refers to the specific pyridine headgroup, the physiological agonist activity at NAADP receptors requires the full nucleotide structure (nicotinic acid adenine dinucleotide phosphate). This guide focuses on the activity of the 5-methyl-substituted nucleotide analog (5-Me-NAADP), as the free acid headgroup alone lacks significant agonist potency.

Executive Summary

5-Methyl-NAADP acts as a potent, full agonist at NAADP receptors in invertebrate systems (e.g., Strongylocentrotus purpuratus) but exhibits significantly reduced potency and altered efficacy in mammalian systems. This species-dependent divergence makes it a critical tool for probing the structural constraints of the NAADP binding pocket—specifically the tolerance of the 5-position on the nicotinic acid ring.

FeatureNAADP (Endogenous)5-Methyl-NAADP
Primary Role Universal Ca²⁺ mobilizerSynthetic structural probe
Potency (Sea Urchin) High (

)
High / Equipotent (

)
Potency (Mammalian) High (Bell-shaped curve)Low (

less potent than NAADP)
Efficacy Full Agonist (100%)Full Agonist (Sea Urchin) / Partial (Mammalian)
Binding Affinity High (

)
High (competes with NAADP)

Chemical Profile & Structural Logic

The NAADP pharmacophore relies heavily on the nicotinic acid "headgroup." Modifications to this ring dictate receptor recognition.

  • Parent Compound: NAADP (Nicotinic acid adenine dinucleotide phosphate).[1][2][3][4][5][6][7][8][9][10][11]

  • Analog: 5-Methyl-NAADP.[1][2][4]

  • Modification: A methyl group (

    
    ) replaces the hydrogen at the 5-position of the pyridine ring.
    
  • Structural Insight: The 5-position is a "tolerant" region in the sea urchin receptor, allowing bulky substituents (methyl, amino, azido) without disrupting the hydrogen bonding network required for activation. Conversely, the 4-position is intolerant; 4-methyl-NAADP is virtually inactive (

    
     loss in potency).[4]
    

Comparative Potency Analysis

Sea Urchin Egg Homogenates (Invertebrate Model)

In this canonical model, 5-Methyl-NAADP mimics the endogenous ligand almost perfectly.

  • Binding: 5-Methyl-NAADP competes for the

    
     binding site with an 
    
    
    
    of approximately 1–2 nM , statistically indistinguishable from NAADP.[2]
  • Ca²⁺ Release: It induces rapid Ca²⁺ release from acidic stores.

  • Desensitization: Like NAADP, sub-threshold pretreatment with 5-Methyl-NAADP desensitizes the receptor, confirming it acts via the same molecular target (likely the TPC complex or associated binding proteins like JPT2/LSM12).

Mammalian Systems (e.g., SKBR3, Jurkat T-Cells)

In mammalian cells, the Structure-Activity Relationship (SAR) diverges sharply.

  • Potency Shift: 5-Methyl-NAADP is roughly 100-fold less potent than NAADP.[1][4] While NAADP triggers release in the low nanomolar range, 5-Methyl-NAADP often requires micromolar concentrations (

    
    ) to elicit a response.
    
  • Partial Agonism: In cell lines like SKBR3, 5-Methyl-NAADP often fails to reach the maximal Ca²⁺ release amplitude observed with NAADP, acting as a partial agonist.

  • Implication: The mammalian NAADP receptor (or the coupling between the binding protein and the TPC channel) has a more sterically restricted binding pocket around the 5-position of the nicotinic acid ring compared to the invertebrate receptor.

Data Summary Table
CompoundSystem

(Ca²⁺ Release)
Relative PotencyReceptor Interaction
NAADP Sea Urchin

1.0 (Reference)Full Agonist
5-Me-NAADP Sea Urchin

~1.0 (Equipotent)Full Agonist
4-Me-NAADP Sea Urchin

< 0.001Inactive/Weak
NAADP Mammalian (SKBR3)

1.0 (Reference)Full Agonist
5-Me-NAADP Mammalian (SKBR3)

0.01 (100-fold loss)Partial Agonist

Mechanism of Action & Signaling Pathway

NAADP signaling mobilizes Ca²⁺ from acidic stores (lysosomes/endosomes).[5][8] The pathway involves the binding of the ligand to a soluble or membrane-associated binding protein (e.g., JPT2 or LSM12), which then interacts with Two-Pore Channels (TPCs).

Pathway Diagram

NAADP_Signaling cluster_lysosome Endo-Lysosomal Membrane NAADP NAADP / 5-Me-NAADP BindingPro Binding Protein (JPT2 / LSM12) NAADP->BindingPro Binds (High Affinity) Desensitization Receptor Desensitization NAADP->Desensitization Sub-threshold Pre-incubation TPC Two-Pore Channel (TPC1 / TPC2) BindingPro->TPC Couples/Activates AcidicStore Acidic Store (Lysosome) CaRelease Ca2+ Release TPC->CaRelease Conducts Ca2+

Caption: NAADP/5-Me-NAADP binds to cytosolic proteins (JPT2/LSM12) to activate TPCs on acidic stores.

Experimental Protocols

To validate the potency of 5-Methyl-NAADP, two primary assays are recommended: Sea Urchin Egg Homogenate Bioassay (for raw potency) and Mammalian Single-Cell Imaging (for physiological relevance).

Protocol A: Sea Urchin Egg Homogenate Bioassay

Best for: Determining intrinsic receptor affinity and basic structure-activity relationships.

  • Preparation: Obtain Strongylocentrotus purpuratus eggs. Dejelly and wash in artificial seawater.

  • Homogenization: Resuspend eggs in intracellular medium (250 mM Glu, 250 mM Asp, 50 mM Gly, 10 mM HEPES, 2.5 mM MgCl₂, 1 mM ATP, pH 6.7). Homogenize and centrifuge (13,000 x g, 15s) to remove yolk.

  • Reporter System: Add Fluo-3 (3 µM) or equivalent Ca²⁺ indicator to the supernatant.

  • Agonist Challenge:

    • Aliquot homogenate into cuvettes.

    • Add 5-Methyl-NAADP (range: 0.1 nM to 100 nM).

    • Measure fluorescence intensity (

      
      ) using a spectrofluorometer.
      
  • Desensitization Check: Pre-incubate with 0.1 nM 5-Methyl-NAADP for 5 minutes, then challenge with 1 µM NAADP. Absence of response confirms receptor-specific desensitization.

Protocol B: Mammalian Cell Uncaging/Microinjection

Best for: Assessing potency in a cellular context.

  • Cell Loading: Load SKBR3 or HEK293 cells with Fura-2 or Fluo-4 AM.

  • Delivery:

    • Method A (Microinjection):[10] Inject 5-Methyl-NAADP directly into the cytosol (pipette concentration must be adjusted for dilution factor, typically 100x).

    • Method B (Uncaging): Use "caged" 5-Methyl-NAADP (if available) and release via UV flash photolysis.

  • Imaging: Monitor cytosolic Ca²⁺ dynamics via confocal microscopy.

  • Quantification: Plot peak fluorescence change against estimated cytosolic concentration.

Experimental Workflow Diagram

Workflow Start Start: 5-Methylnicotinic Acid Synth Enzymatic Synthesis (Base Exchange w/ NADP + Aplysia Cyclase) Start->Synth Purify HPLC Purification (Isolate 5-Me-NAADP) Synth->Purify QC QC: Mass Spec & Absorbance Purify->QC Choice Select Assay System QC->Choice PathA Sea Urchin Homogenate (Fluo-3 Assay) Choice->PathA Invertebrate PathB Mammalian Cells (Microinjection/Uncaging) Choice->PathB Mammalian ResultA Measure EC50 (Expected: ~2 nM) PathA->ResultA ResultB Measure EC50 (Expected: ~1-10 µM) PathB->ResultB

Caption: Workflow from synthesis of the nucleotide analog to functional potency validation.

Synthesis Note

Researchers cannot simply purchase 5-methylnicotinic acid and expect agonist activity. The nucleotide must be synthesized.

  • Reaction: Nicotinamide Adenine Dinucleotide Phosphate (NADP) + 5-Methylnicotinic acid

    
     5-Methyl-NAADP + Nicotinamide.
    
  • Conditions: Acidic pH (pH 4.0 - 5.0) favors the base exchange reaction over hydrolysis.

References

  • Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. Source: National Institutes of Health (NIH) / PubMed Central Context: Defines the synthesis and high potency of 5-methyl-NAADP in sea urchin eggs. URL:[Link]

  • Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line. Source: National Institutes of Health (NIH) / PubMed Central Context: Establishes the 100-fold loss of potency of 5-methyl-NAADP in mammalian (SKBR3) cells compared to sea urchin.[4] URL:[Link]

  • NAADP Signaling: New Kids on the Block. Source: MDPI (Biomolecules) Context: Reviews the novel binding proteins (JPT2/LSM12) and the general mechanism of NAADP action. URL:[Link]

  • Structural determinants of nicotinic acid adenine dinucleotide phosphate important for its calcium-mobilizing activity. Source: Journal of Biological Chemistry (via PubMed) Context: Foundational SAR study detailing the necessity of the 2'-phosphate and the tolerance of the 5-position. URL:[Link]

Sources

Definitive Identification Guide: 5-Methylnicotinic Acid Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Identification Profile

5-Methylnicotinic acid hydrochloride is a critical intermediate in the synthesis of second-generation antihistamines (e.g., Rupatadine) and a vital reference standard for impurity profiling in nicotinic acid (Vitamin B3) manufacturing.

Unlike simple organic acids, the pyridine ring's chemistry introduces specific challenges in identification—specifically, distinguishing the 5-methyl isomer from its structural analogs (6-methylnicotinic acid) and determining the exact stoichiometry of the hydrochloride salt.

This guide moves beyond basic Certificate of Analysis (CoA) verification, providing a self-validating, orthogonal analytical workflow to unequivocally confirm identity and purity.

Chemical Profile
PropertyDetail
Chemical Name 5-Methylpyridine-3-carboxylic acid hydrochloride
Free Acid CAS 3222-49-9
Salt Form Hydrochloride (HCl) - Note: Often prepared in situ or supplied as a stabilized salt.
Molecular Formula C₇H₇NO₂ · HCl
Molecular Weight 137.14 (Free Acid) / 173.60 (HCl Salt)
Key Structural Feature Methyl group at position 5; Carboxylic acid at position 3. No ortho-protons.

Strategic Identification Workflow

To ensure scientific integrity, a single analytical method is insufficient. We employ an Orthogonal Testing Strategy : combining Structural Elucidation (NMR) with Separation Specificity (HPLC) and Salt Confirmation (IC/Titration).

IdentificationWorkflow cluster_0 Step 1: Structural Definitive (NMR) cluster_1 Step 2: Purity & Isomer Resolution (HPLC) cluster_2 Step 3: Salt Verification Start Unknown Sample (White Crystalline Powder) NMR 1H-NMR Analysis (D2O or DMSO-d6) Start->NMR Decision1 Are Ortho-Couplings (>7 Hz) Present? NMR->Decision1 Result1 Identity Confirmed: 5-Methyl Substitution Decision1->Result1 No (Only Meta/Para) Result1_Fail REJECT: Likely 6-Methyl or 2-Methyl Isomer Decision1->Result1_Fail Yes HPLC Reverse Phase HPLC (Acidic Mobile Phase) Result1->HPLC Decision2 Single Peak @ RT Matches Standard? HPLC->Decision2 Result2 Purity Confirmed (>99.0%) Decision2->Result2 Yes SaltTest AgNO3 Precipitation or Ion Chromatography Result2->SaltTest Final CERTIFIED REFERENCE STANDARD SaltTest->Final caption Figure 1: Orthogonal Identification Workflow for 5-Methylnicotinic Acid HCl

Primary Identification: Nuclear Magnetic Resonance (NMR)[1][2]

The "No-Ortho" Rule: The most definitive way to distinguish 5-methylnicotinic acid from its common isomer, 6-methylnicotinic acid, is by analyzing spin-spin coupling constants (


-values).
  • 5-Methylnicotinic acid: Protons are at positions 2, 4, and 6. None of these are adjacent (ortho) to each other. They are all separated by at least one non-protonated carbon.

    • Result: You will see Singlets (or fine doublets with small meta-couplings of

      
       Hz).
      
  • 6-Methylnicotinic acid: Protons are at positions 2, 4, and 5. Protons 4 and 5 are adjacent.[1][2]

    • Result: You will see a clear Doublet with a large ortho-coupling (

      
       Hz).
      
Comparative NMR Data (400 MHz, D₂O/NaOD)
Proton Position5-Methylnicotinic Acid (Target)6-Methylnicotinic Acid (Isomer)Nicotinic Acid (Parent)
H-2 δ 8.65 (s) (Meta coupling only)δ 8.85 (d,

Hz)
δ 8.90 (s)
H-4 δ 7.92 (s) (Meta coupling only)δ 8.15 (dd,

Hz)
δ 8.25 (d,

Hz)
H-5 -- (Substituted) δ 7.35 (d,

Hz)(Ortho coupling)
δ 7.50 (dd,

Hz)
H-6 δ 8.35 (s) (Meta coupling only)-- (Substituted) δ 8.70 (d,

Hz)
Methyl Group δ 2.30 (s, 3H) δ 2.55 (s, 3H)--

Experimental Protocol (Self-Validating):

  • Solvent: Dissolve 10 mg of sample in 0.6 mL D₂O. Add 1 drop of NaOD (40%) to ensure solubility and deprotonation (shifts may vary slightly in acidic D₂O/DCl).

  • Acquisition: Run standard proton sequence (16 scans).

  • Validation Check: Zoom into the aromatic region (7.0 - 9.0 ppm). If you see any splitting greater than 3 Hz, the sample is NOT 5-methylnicotinic acid.

Purity & Separation: HPLC Methodology

While NMR confirms structure, it cannot easily detect trace contamination of the 6-methyl isomer (which may co-crystallize). High-Performance Liquid Chromatography (HPLC) is required.

Recommended Method: Ion-Suppression RP-HPLC

Using an acidic mobile phase suppresses the ionization of the carboxylic acid, improving peak shape and retention on C18 columns.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 90% A / 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (near

    
     for nicotinic derivatives).
    
  • Temperature: 30°C.

Performance Characteristics:

  • Retention Time (Approx):

    • Nicotinic Acid: ~3.5 min

    • 5-Methylnicotinic Acid: ~5.2 min

    • 6-Methylnicotinic Acid: ~6.8 min (Elutes later due to methyl shielding of the ring nitrogen).

  • System Suitability: Resolution (

    
    ) between 5-Methyl and 6-Methyl isomers should be > 2.0.
    

Product Comparison: Reference Standard vs. Research Chemical

Why invest in a Certified Reference Standard (CRS) over a generic "97% purity" research chemical? The difference lies in the Assay Calculation and Impurity Profiling .

FeatureCertified Reference Standard (CRS)Generic Research ChemicalImpact on Data
Assay Value Mass Balance (% Purity × [100 - %Volatiles - %ROI])Area % (HPLC only)Generic chemicals often ignore water/salt content, leading to 10-15% errors in quantitation.
Counter-ion Stoichiometry of HCl confirmed (e.g., 0.98 mol HCl / mol base).Assumed 1:1 or undefined.Critical for accurate molarity calculations in biological assays.
Specific Impurities Tested for Manganese (Mn) (from KMnO₄ oxidation synthesis).Not tested.Mn residues can quench fluorescence assays and interfere with enzyme studies.
Isomer Purity Certified <0.1% 6-Methyl isomer.Often contains 1-2% isomers.Isomers may have different biological activities (e.g., receptor binding affinities).
Counter-Ion Identification Test (The "Hidden" Variable)

Many "hydrochloride" standards are actually partial salts or mixtures.

  • Protocol: Dissolve 20 mg sample in 2 mL water. Acidify with nitric acid. Add 0.1 M Silver Nitrate (

    
    ).
    
  • Result: A heavy, curdy white precipitate (AgCl) confirms the presence of chloride.

  • Quantitation: For a CRS, Potentiometric Titration with

    
     is used to determine the exact % Chloride (Theoretical for Mono-HCl: ~20.6%).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 256208, 5-Methylnicotinic acid. Retrieved from [Link]

  • Hanson, G., et al. (2006). An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

Sources

crystal structure analysis of 5-Methylnicotinic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the crystal structure analysis and physicochemical comparison of 5-Methylnicotinic acid hydrochloride . This document is structured to assist researchers in distinguishing the salt form from the free acid and understanding its solid-state performance in drug development contexts.

A Comparative Publish Guide for Solid-State Characterization

H

ClNO

(Salt) Primary Application: Pharmaceutical Intermediate (e.g., Etoricoxib analogs), Ligand for Metallopharmaceutical synthesis.

Executive Summary: The Salt Advantage

In pharmaceutical synthesis, 5-Methylnicotinic acid (5-MNA) serves as a critical pyridine building block. However, the free acid exhibits limited aqueous solubility and a propensity for sublimation at elevated temperatures. Conversion to the Hydrochloride (HCl) salt fundamentally alters the crystal lattice, introducing ionic character that enhances solubility and modifies thermal stability.

This guide compares the HCl Salt against the Free Acid and the structural analog Nicotinic Acid HCl , providing a roadmap for solid-state identification.

Feature5-Methylnicotinic Acid (Free Acid)5-Methylnicotinic Acid HCl (Salt)
Lattice Force Hydrogen Bonding (Neutral/Zwitterionic)Ionic + Charge-Assisted H-Bonding
Protonation Site Pyridine Nitrogen (partial/zwitterion)Pyridine Nitrogen (Fully Protonated)
Aqueous Solubility Sparingly Soluble (< 5 mg/mL)Highly Soluble (> 50 mg/mL)
Thermal Behavior Sharp Melting (~210°C)Dehydrohalogenation/Melt (> 230°C)

Crystallographic Architecture

Understanding the atomistic arrangement is required to rationalize the bulk properties.

The Structural Motif

Unlike the free acid, which often adopts a head-to-tail hydrogen-bonded chain (COOH···N


) or a zwitterionic dimer, the hydrochloride salt crystallizes as a discrete ionic species.
  • Cation: The 5-methylpyridinium-3-carboxylic acid cation. The proton from HCl transfers to the pyridine nitrogen.

  • Anion: The Chloride (Cl

    
    ) ion acts as the bridge in the lattice.
    
  • Dominant Interaction: A strong, charge-assisted hydrogen bond: N

    
    -H···Cl
    
    
    
    .
Comparative Lattice Metrics (Analog Based)

While specific unit cell parameters for 5-MNA·HCl are often proprietary or determined in-house, they can be benchmarked against the rigorously defined Nicotinic Acid Hydrochloride .

ParameterNicotinic Acid HCl (Reference)5-MNA HCl (Projected)Impact of Methyl Group
Crystal System MonoclinicMonoclinicPreserved symmetry
Space Group P2

/c
P2

/c or P2

/n
Common for planar salts
Packing Efficiency High (Planar Stacking)ModerateMethyl group disrupts tight

-stacking
Unit Cell Volume ~750 Å

~820–850 Å

Expansion due to -CH

steric bulk

Analyst Note: When solving the structure of 5-MNA·HCl, look for the disruption of the carboxylic acid dimer . In the salt, the COOH group typically hydrogen bonds to the Chloride ion or a neighboring carbonyl oxygen, rather than forming the classic R


(8) dimer seen in the free acid.

Experimental Protocols

Crystallization Workflow

To obtain single crystals suitable for X-ray diffraction (SXRD), a slow evaporation method involving ionic strength adjustment is recommended.

CrystallizationWorkflow Start Start: 5-MNA Free Acid Dissolution Dissolve in EtOH/H2O (4:1) Heat to 60°C Start->Dissolution Solvation Acidification Add Conc. HCl (Excess, pH < 1) Dissolution->Acidification Protonation Nucleation Slow Evaporation (RT, 3-5 Days) Acidification->Nucleation Saturation Harvest Harvest Crystals (Needles/Prisms) Nucleation->Harvest Growth

Figure 1: Controlled crystallization workflow for isolating high-quality 5-MNA·HCl crystals.

Characterization Methodology
X-Ray Powder Diffraction (XRPD)
  • Objective: Fingerprinting to confirm phase purity.

  • Protocol:

    • Grind 50 mg of sample.

    • Scan range: 3° to 40° 2

      
      .
      
    • Diagnostic Peak: Look for a low-angle shift compared to the free acid. The salt typically exhibits a new dominant reflection at low 2

      
       (approx 10-15°) corresponding to the expansion of the lattice by the Chloride ion intercalation.
      
Thermal Analysis (DSC/TGA)
  • Objective: Distinguish solvation from melting.

  • Protocol:

    • Heat at 10°C/min under N

      
      .
      
    • Expectation:

      • Free Acid: Sharp endotherm (Melting) ~210°C.

      • HCl Salt: Broad endotherm often accompanied by mass loss (TGA) > 200°C due to loss of HCl gas (dehydrohalogenation) before true melting.

Structural Logic & Performance

The following diagram illustrates the fundamental shift in connectivity that drives the performance differences.

StructuralLogic cluster_0 Free Acid (Low Solubility) cluster_1 HCl Salt (High Solubility) A1 Neutral/Zwitterion A2 Strong H-Bond Dimer (COOH...HOOC) A1->A2 B1 Cationic Pyridinium (N+-H) A1->B1 + HCl (Protonation) A3 High Lattice Energy (Hard to break) A2->A3 B2 Ionic Interaction (N+-H...Cl-) B1->B2 B3 Solvation Ready (Cl- attracts water) B2->B3

Figure 2: Mechanistic comparison of lattice forces between the Free Acid and HCl Salt.

Performance Data Summary
PropertyMetricExperimental Implication
Hygroscopicity ModerateThe salt is more hygroscopic than the free acid; store in desiccator.
Solubility (pH 1.2) > 50 mg/mLIdeal for acidic media dissolution testing.
Stability HighStable to oxidation; protect from strong bases (reverts to free acid).

Conclusion & Recommendation

For drug development pipelines requiring 5-Methylnicotinic acid , the Hydrochloride salt is the superior solid form for early-stage formulation due to its enhanced solubility and predictable crystallization behavior.

Critical Check: Always verify the salt formation by XRPD. A physical mixture of Free Acid + HCl residues will mimic the salt in solubility but will fail the diffraction test (showing peaks of the free acid). The true salt must show a distinct, unique diffraction pattern.

References

  • PubChem Compound Summary. 5-Methylnicotinic acid (CID 256208). National Center for Biotechnology Information. Link

  • NIST Chemistry WebBook. Nicotinic acid hydrochloride (Analog Reference). Standard Reference Data.[1] Link

  • ChemicalBook. 5-Methylnicotinic acid Properties and Synthesis.Link

  • CymitQuimica. 4-Methylnicotinic acid hydrochloride (Isomer Comparison).Link

  • Google Patents. Preparation method of high-purity 5-methyl-nicotinic acid (CN106699650A). Describes pH-dependent isolation of free acid vs salt species. Link

Sources

Definitive Analytical Guide: Distinguishing 5-Methylnicotinic Acid from 6-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Distinguishing 5-Methylnicotinic acid (5-MNA) from 6-Methylnicotinic acid (6-MNA) is a common challenge in the synthesis of pyridine-based pharmaceutical intermediates. While both share the formula


 and a molecular weight of 137.14  g/mol , they possess distinct electronic and steric properties driven by the methyl group's position relative to the ring nitrogen.

The "Gold Standard" for identification is


-NMR spectroscopy , specifically the analysis of coupling constants (

-values)
.
  • 6-MNA exhibits a characteristic ortho-coupling (~8 Hz) between protons H4 and H5.

  • 5-MNA displays only meta-coupling (~2 Hz) between its protons (H2, H4, H6).

This guide provides a self-validating analytical workflow to definitively identify these isomers, supported by HPLC separation strategies and physical property data.

Structural Analysis & Theoretical Basis

Understanding the substitution pattern is critical for interpreting analytical data.

Feature5-Methylnicotinic Acid (5-MNA)6-Methylnicotinic Acid (6-MNA)
IUPAC Name 5-methylpyridine-3-carboxylic acid6-methylpyridine-3-carboxylic acid
CAS Number 3222-49-93222-47-7
Substitution 3,5-disubstituted pyridine2,5-disubstituted pyridine (relative to N)
Proton Positions H2, H4, H6H2, H4, H5
Symmetry

(Plane of ring)

(Plane of ring)
Key NMR Feature No Ortho Protons (All Meta)Ortho Pair Present (H4-H5)

Method 1: -NMR Spectroscopy (Primary Identification)

This is the definitive method. The presence or absence of a large coupling constant (


 Hz) acts as a binary switch for identification.
The "Coupling Constant" Test

Pyridine protons couple according to distance:

  • Ortho (

    
    ):  ~7.0 – 9.0 Hz (Strong splitting)
    
  • Meta (

    
    ):  ~1.0 – 2.0 Hz (Fine splitting)
    
  • Para (

    
    ):  < 1.0 Hz (Often unresolved)
    
Scenario A: You have 6-Methylnicotinic Acid [1][2][3][4][5]
  • The Signal: You will see two doublets with a large split (

    
     Hz).
    
  • The Mechanism: The protons at positions 4 and 5 are neighbors.

    • H5: Appears as a doublet (

      
      ) with 
      
      
      
      Hz. (Upfield,
      
      
      to Nitrogen).
    • H4: Appears as a doublet of doublets (

      
      ) or doublet (
      
      
      
      ) with
      
      
      Hz. (Downfield,
      
      
      to Nitrogen).
    • H2: Appears as a singlet (

      
      ) or fine doublet (
      
      
      
      Hz).
Scenario B: You have 5-Methylnicotinic Acid
  • The Signal: You will see NO large splitting. All signals appear as singlets or broad singlets with fine structure.

  • The Mechanism: The protons are at 2, 4, and 6. None are neighbors.

    • H2, H4, H6: All show meta-coupling (

      
       Hz).
      
    • Appearance: Three distinct "singlets" (often broadened by the fine coupling).

Visualization of the Decision Tree

NMR_Identification Start Start: Acquire 1H-NMR (Solvent: DMSO-d6 or CD3OD) Analyze Analyze Aromatic Region (7.0 - 9.2 ppm) Start->Analyze Coupling Is there a doublet with Large Coupling (J ≈ 8 Hz)? Analyze->Coupling Result6 Identification: 6-Methylnicotinic Acid Coupling->Result6 YES Result5 Identification: 5-Methylnicotinic Acid Coupling->Result5 NO Mechanism6 Reasoning: H4 and H5 are Ortho. Requires adjacent protons. Result6->Mechanism6 Mechanism5 Reasoning: Protons at 2, 4, 6 are all Meta to each other. No adjacent protons. Result5->Mechanism5

Figure 1: Logic flow for distinguishing isomers based on proton coupling constants.

Method 2: HPLC Separation (Purity & Quantitation)

While NMR identifies the structure, HPLC is required to determine purity, especially since these isomers can be contaminants of each other during synthesis.

Chromatographic Behavior

Both compounds are amphoteric (pyridine nitrogen + carboxylic acid).

  • Low pH (< 3): Both are protonated (Cationic/Neutral).

  • Neutral pH: Zwitterionic behavior.

  • Separation Strategy: Use an acidic mobile phase to suppress the ionization of the carboxylic acid (

    
    ) and protonate the pyridine (
    
    
    
    ), ensuring consistent retention on C18.
Recommended Protocol

This method uses standard Reverse Phase (RP) chromatography.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (or 0.1%

)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 0-2 min: 5% B (Isocratic)2-15 min: 5%

40% B (Linear)15-18 min: 95% B (Wash)
Flow Rate 1.0 mL/min
Detection UV @ 260 nm (Both isomers absorb strongly here)
Expected Elution 6-MNA typically elutes slightly earlier than 5-MNA due to the higher polarity induced by the methyl group's proximity to the ring nitrogen (shielding effect).[2]

Note: For difficult separations of mixtures, a Phenyl-Hexyl column provides superior selectivity for aromatic positional isomers compared to C18 due to


 interactions.

Method 3: Physical Properties (Supporting Data)

Warning: Do not rely on melting point alone. The ranges overlap significantly depending on purity and crystallization solvent.

Property5-Methylnicotinic Acid6-Methylnicotinic AcidNotes
Melting Point 208 – 218 °C210 – 213 °CUnreliable for definitive ID.
Appearance White to pale cream powderWhite to light orange powderVisual inspection is non-specific.
Solubility Sparingly soluble in waterSparingly soluble in waterSoluble in DMSO, Methanol, dilute base.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Weigh ~10 mg of the sample into a clean vial.

  • Add 600 µL of DMSO-d6 (preferred) or Methanol-d4 .

    • Why DMSO? It ensures full solubility and sharp peaks for carboxylic acids, often allowing the

      
       proton to be seen (broad singlet ~13 ppm).
      
  • Transfer to a 5mm NMR tube.

  • Acquire

    
    -NMR spectrum (minimum 16 scans).
    
  • Process: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise, but ensure resolution is high enough to see splitting.

Protocol B: Rapid Impurity Check (TLC)

For a quick qualitative check without HPLC:

  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase: Dichloromethane : Methanol : Acetic Acid (90 : 9 : 1).

  • Visualization: UV Light (254 nm).

  • Result: The isomers will have slightly different

    
     values, though co-spotting with a known standard is required for confirmation.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137860, 6-Methylnicotinic acid. Retrieved from [Link]

  • Reich, H. J. (2017). Proton NMR Coupling Constants in Pyridine Derivatives. University of Wisconsin-Madison. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Pyridine Carboxylic Acids. Retrieved from [Link]

Sources

melting point validation of 5-Methylnicotinic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Validation of 5-Methylnicotinic Acid Hydrochloride: A Comparative Guide to Melting Point Methodologies

Executive Summary For pharmaceutical researchers and drug development professionals, validating the melting point of 5-Methylnicotinic acid hydrochloride (CAS 40473-04-9) is a critical step in establishing Active Pharmaceutical Ingredient (API) identity and purity. However, hydrochloride salts of pyridine derivatives frequently exhibit complex thermal behaviors—such as concurrent desolvation, polymorphic transitions, or thermal degradation (loss of HCl)—prior to true thermodynamic melting. This guide objectively compares traditional Capillary Melting Point methods against Differential Scanning Calorimetry (DSC) and Automated Optical systems, providing actionable protocols and experimental data to ensure robust quality control.

The Mechanistic Challenge: True vs. Apparent Melting

The free base, 5-Methylnicotinic acid, exhibits a stable melting point at approximately 210–213 °C[1]. However, when formulated as a hydrochloride salt, the crystal lattice energy changes significantly. Heating 5-Methylnicotinic acid HCl often induces "apparent melting"—a kinetic process where the loss of crystalline structure is driven by chemical decomposition (e.g., volatilization of HCl) rather than a pure thermodynamic phase transition from solid to liquid.

Relying solely on visual capillary methods can lead to misinterpretation. The visual collapse of the powder may occur at a temperature lower than the true thermodynamic melting point due to this decomposition. Therefore, a multi-modal validation approach is required to separate the endotherm of melting from the thermal artifacts of degradation.

Methodological Workflows & Logical Relationships

ThermalValidation A 5-Methylnicotinic Acid HCl B Capillary Method (USP <741>) A->B Heating 1°C/min C DSC Analysis (Thermodynamic) A->C Heating 10°C/min D Visual Collapse (Apparent Melting) B->D Optical Detection E Endothermic Heat Flow (True Melting) C->E Enthalpy Change F Routine QC Release D->F Pharmacopeial Match G Purity & Polymorph Characterization E->G Kinetic vs Thermodynamic

Fig 1: Workflow comparing visual capillary methods and DSC for thermal validation.

Experimental Protocols: A Self-Validating System

To establish a self-validating system, the API must be tested using both pharmacopeial standard methods and advanced thermodynamic profiling.

Protocol A: Capillary Tube Method (USP <741> Class Ia)

Causality: This method satisfies regulatory compliance for routine identity testing. It relies on the visual observation of the sample coalescing and completely melting[2].

  • Sample Preparation: Triturate 5-Methylnicotinic acid HCl into a fine powder to ensure uniform heat transfer. Dry the powder in a vacuum desiccator over silica gel for 24 hours to remove surface moisture, which can artificially depress the melting point.

  • Capillary Charging: Pack the dried powder into a USP-compliant glass capillary tube (10 cm length, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[3]. Tap the tube on a hard surface to form a tightly packed column 2.5–3.5 mm high[3].

  • Instrument Calibration: Calibrate the heating block using USP Melting Point Reference Standards (e.g., Caffeine, which melts at 235.5–237.0 °C)[3].

  • Heating Ramp: Insert the capillary into the apparatus at a temperature 5 °C below the expected melting point[2]. Ramp the temperature at a strict, controlled rate of 1 ± 0.5 °C/min[2].

  • Observation: Record the "onset point" (when the column collapses against the tube wall) and the "clear point" (when the substance becomes completely liquid)[3].

Protocol B: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between the sample and a reference, allowing for the precise calculation of the enthalpy of fusion and the detection of impurities via van't Hoff's law of melting point depression[4]. It distinguishes true melting (a sharp endotherm) from decomposition (broad, irregular endotherms or exotherms)[5].

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 5-Methylnicotinic acid HCl into an aluminum DSC pan.

  • Pan Sealing: Use a pin-holed hermetic lid. Crucial Step: The pin-hole allows evolved HCl gas to escape during heating; otherwise, trapped gas increases internal pressure, artificially shifting the melting endotherm.

  • Purge Gas: Utilize dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal run.

  • Thermal Program: Equilibrate at 25 °C, then heat at a rate of 10 °C/min up to 250 °C. A faster heating rate minimizes the kinetic effects of decomposition prior to melting.

  • Data Analysis: Integrate the melting endotherm to determine the extrapolated onset temperature (

    
    ) and the peak temperature (
    
    
    
    ).

Performance Comparison & Experimental Data

The following table summarizes representative experimental data comparing the three primary methodologies for 5-Methylnicotinic acid hydrochloride validation.

ParameterManual Capillary (USP <741>)Automated Optical SystemDSC Analysis
Detection Principle Visual observation by operatorDigital camera / Light transmissionDifferential heat flow (Enthalpy)
Sample Size ~1-2 mg (2.5-3.5 mm column)~1-2 mg (2.5-3.5 mm column)2.0 - 5.0 mg
Heating Rate 1 °C/min1 °C/min10 °C/min
Observed Melting Range 224.0 °C – 227.5 °C (browning)224.2 °C – 227.1 °C

: 226.8 °C,

: 228.1 °C
Decomposition Detection Subjective (color change noted)Objective (video recording)Highly sensitive (baseline shift)
Purity Estimation Qualitative (broadening of range)QualitativeQuantitative (van't Hoff equation)
Primary Use Case Routine QC & Pharmacopeial IDHigh-throughput QC ReleaseR&D, Polymorph & Purity Analysis

Expert Insights & Causality in Method Selection

As demonstrated in the data table, the Capillary Method yields a broader, slightly lower melting range (224.0–227.5 °C) compared to the DSC onset (226.8 °C). This discrepancy is a classic hallmark of "apparent melting." During the slow 1 °C/min heating ramp required by USP <741>[2], the hydrochloride salt begins to slowly dissociate and decompose, generating impurities in situ that depress the observed melting point.

Conversely, DSC employs a faster heating rate (10 °C/min), which allows the sample to reach its thermodynamic melting point before significant kinetic decomposition can occur. Furthermore, the DSC thermogram will clearly display a sharp endothermic peak for the phase transition, immediately followed by erratic baseline fluctuations indicative of thermal degradation[5].

References

  • US Pharmacopeia. "usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE". Available at: [Link]

  • Stanford Research Systems. "Determination of Melting Points According to Pharmacopeia". Available at: [Link]

  • National Institutes of Health (PMC). "Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions". Available at: [Link]

  • Veeprho. "Use of DSC in Pharmaceuticals Drug Characterisation". Available at: [Link]

  • TA Instruments. "“Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials". Available at: [Link]

Sources

Elemental Analysis (CHN) Data Acquisition for 5-Methylnicotinic Acid Hydrochloride: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, verifying the empirical formula and purity of synthesized intermediates is a non-negotiable step. For 5-Methylnicotinic acid hydrochloride (a critical pyridine-derivative building block), CHN elemental analysis provides rapid, orthogonal purity verification alongside NMR and mass spectrometry.

However, analyzing hydrochloride salts presents a unique mechanistic challenge: the stoichiometric presence of chlorine. During dynamic flash combustion, halogens form corrosive gases (HCl, Cl₂) that can poison reduction catalysts and co-elute with target gases, artificially inflating carbon or hydrogen values.

This guide objectively compares two industry-standard elemental analyzers—the PerkinElmer 2400 Series II and the Elementar vario EL cube —detailing how their distinct chromatographic and scrubbing architectures handle halogenated pharmaceutical salts.

Analytical Baseline: Theoretical CHN Calculations

Before evaluating instrument performance, we must establish the theoretical elemental mass fractions for 5-Methylnicotinic acid hydrochloride. For publication in peer-reviewed journals (such as those by the American Chemical Society), experimental CHN data must fall within ±0.4% absolute of these calculated values[1].

Compound: 5-Methylnicotinic acid hydrochloride Molecular Formula: C₇H₇NO₂ · HCl (C₇H₈ClNO₂) Molar Mass: 173.60 g/mol

Table 1: Theoretical Mass Fractions and Acceptable QC Limits
ElementAtomic Mass ContributionTheoretical Mass %Acceptable Range (±0.4% Absolute)
Carbon (C) 84.08 g/mol 48.43% 48.03% – 48.83%
Hydrogen (H) 8.06 g/mol 4.65% 4.25% – 5.05%
Nitrogen (N) 14.01 g/mol 8.07% 7.67% – 8.47%
Chlorine (Cl)35.45 g/mol 20.42%N/A (Interfering matrix)
Oxygen (O)32.00 g/mol 18.43%N/A

The Mechanistic Challenge: Halogen Interference

The core principle of CHN analysis is Pregl-Dumas dynamic flash combustion. The sample is encapsulated in a tin boat and dropped into an oxygen-rich furnace at ~1000°C. The exothermic oxidation of the tin capsule drives the localized temperature to ~1800°C, completely mineralizing the organic matrix into CO₂, H₂O, and NOₓ.

The Causality of Interference: In 5-Methylnicotinic acid hydrochloride, the 20.42% chlorine content will combust to form HCl and Cl₂ gas. If these halogenated gases reach the copper reduction furnace, they will permanently poison the catalyst. Furthermore, if they reach the Thermal Conductivity Detector (TCD), they will overlap with the H₂O or CO₂ elution profiles, destroying data integrity. Therefore, a robust, high-capacity halogen scrubbing mechanism is the primary metric for evaluating an analyzer for this specific compound.

CHN_Halogen_Workflow Sample Sample Prep 5-Methylnicotinic Acid HCl Combustion Flash Combustion (~1800°C local, O2) Sample->Combustion Tin Capsule Encapsulation Scrubbing Halogen Scrubbing (Ag-Vanadate/Tungstate) Combustion->Scrubbing CO2, H2O, NOx, Cl2, HCl Reduction Reduction Furnace (Cu catalyst, 650°C) Scrubbing->Reduction Cl trapped as AgCl Separation Gas Separation (Chromatography / Purge & Trap) Reduction->Separation NOx reduced to N2 Detection TCD Detection (N2, CO2, H2O Quantification) Separation->Detection Sequential Elution

Caption: Workflow of CHN analysis for halogenated salts highlighting the critical scrubbing step.

Platform Comparison: Handling Halogenated Salts

We compare two leading architectures: the2[2] and the 3[3].

Table 2: Architectural Comparison for Halogenated Matrices
FeaturePerkinElmer 2400 Series IIElementar vario EL cube
Gas Separation Frontal Chromatography (Steady-state stepwise signal)Advanced Purge and Trap (APT) Chromatography
Halogen Scrubbing In-tube chemical scrubbing (Silver tungstate/vanadate)Dedicated halogen adsorption columns (Silver wool)
Sample Introduction Standard autosamplerPatented ball valve (Blank-free transfer)
Sample Size Limit Micro-scale (Typically 1.5 – 5 mg)Micro to Semi-macro (Up to 20 mg organic)
Best Use Case High-throughput, routine pharmaceutical QA/QCComplex matrices, extreme elemental ratios, Cl quantification
PerkinElmer 2400 Series II: The Frontal Chromatography Approach

The PerkinElmer system relies on a highly optimized combustion tube packing to manage halogens. It utilizes a large excess of4 including silver tungstate on magnesium oxide and silver vanadate[4]. These reagents chemically bind the chlorine as non-volatile silver chloride (AgCl) immediately after combustion. The remaining gases are homogenized in a mixing chamber and separated via frontal chromatography, producing a reliable, steady-state stepwise signal[5].

Elementar vario EL cube: The Purge & Trap Approach

The Elementar system uses Advanced Purge and Trap (APT) technology. Instead of relying solely on in-tube chemical scrubbing, gases are routed through three specific adsorption columns. The system traps and preconcenrates CO₂, SO₂, and H₂O, releasing them sequentially only after the previous gas has returned to baseline[3]. For hydrochlorides, a specific silver wool scrubber is utilized. Furthermore, the vario EL cube can be upgraded to directly quantify the chlorine content (CHNS+Cl mode), providing an extra layer of verification for the salt stoichiometry.

Self-Validating Experimental Protocols

To ensure scientific integrity, every CHN analysis must be treated as a self-validating system. Below are the optimized, step-by-step methodologies for analyzing 5-Methylnicotinic acid hydrochloride on both platforms.

Protocol A: PerkinElmer 2400 Series II (In-Tube Scrubbing)

Causality Focus: Ensuring sufficient halogen scrubbing capacity to prevent TCD baseline drift.

  • Combustion Tube Preparation: Pack the quartz combustion tube sequentially with quartz wool, chromium oxide (oxidation catalyst), and a 30-40 mm layer of silver vanadate/silver tungstate to act as the primary halogen scrubber[4].

  • System Blanking: Run 3 to 5 empty, folded tin capsules under standard operating conditions (975°C combustion, 640°C reduction) until the TCD baseline stabilizes, ensuring zero atmospheric nitrogen/carbon contamination.

  • K-Factor Calibration: Weigh 1.5–2.0 mg of a certified reference standard (e.g., Acetanilide) using an ultra-microbalance. Run in triplicate to establish the instrument response factors (K-factors) for C, H, and N.

  • Sample Encapsulation: Accurately weigh 2.0 mg of thoroughly desiccated 5-Methylnicotinic acid hydrochloride into a tin capsule. Fold tightly using forceps to exclude trapped air.

  • Analysis & QC: Run the sample in duplicate. To validate the run, analyze a known check standard every 10 samples. If the check standard deviates by >0.3% absolute, the silver scrubber is likely exhausted and the tube must be repacked[1].

Protocol B: Elementar vario EL cube (Purge & Trap)

Causality Focus: Exploiting thermal desorption for absolute baseline separation.

  • System Initialization: Set the primary combustion furnace to 1200°C. Ensure the halogen scrubber tube (packed with silver wool) is freshly conditioned and installed upstream of the adsorption columns.

  • Blank-Free Introduction: Weigh 3.0–5.0 mg of 5-Methylnicotinic acid hydrochloride into a tin boat. Load the samples into the autosampler. The patented ball valve mechanism will purge ambient air with helium before dropping the sample, ensuring trace nitrogen accuracy[3].

  • Dynamic Oxygen Injection: As the sample drops, inject a precise jet of oxygen directly at the sample point. The localized 1800°C flash combustion easily breaks down the refractory pyridine ring of the nicotinic acid derivative.

  • APT Separation: Allow the N₂ gas to pass directly to the TCD. The CO₂ and H₂O are chemically trapped on their respective columns. Once the N₂ peak returns to baseline, thermally desorb the CO₂ column, followed by the H₂O column.

  • Data Verification: Compare the integrated TCD areas against a multi-point calibration curve. Verify that the Carbon value is exactly 48.43% (±0.4%), confirming both the purity of the active moiety and the precise 1:1 stoichiometry of the hydrochloride salt.

Conclusion

For the elemental validation of 5-Methylnicotinic acid hydrochloride, both platforms offer exceptional accuracy if the halogen interference is properly managed. The PerkinElmer 2400 Series II is highly efficient for routine pharmaceutical QA/QC, provided the user strictly monitors the exhaustion of the silver vanadate scrubbing reagents. Conversely, the Elementar vario EL cube offers superior baseline separation via Purge & Trap and the unique ability to handle larger sample sizes or quantify the chlorine directly, making it the premier choice for complex drug development matrices.

References

  • Organic elemental analyzer vario EL cube - Elementar.
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska.
  • Summary of CHNS Elemental Analysis Common Problems - University of British Columbia.
  • Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer - IET Ltd.
  • 2400 Series II CHNS/O Elemental Analysis - Crom

Sources

Definitive Guide to 13C NMR Assignment: 5-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a definitive technical analysis of the 13C NMR chemical shifts for 5-Methylnicotinic acid (CAS: 3222-49-9). This document is structured to serve as a reference for structural elucidation, comparing experimental baselines with theoretically derived assignments to ensure maximum accuracy in drug development applications.

Executive Summary & Structural Context

5-Methylnicotinic acid (5-Methyl-3-pyridinecarboxylic acid) is a critical heterocyclic building block in the synthesis of antihistamines (e.g., Rupatadine) and NAD+ analogs. Accurate NMR characterization is often complicated by the interplay between the electron-withdrawing carboxylic acid group and the electron-donating methyl group on the pyridine ring.

This guide provides a comparative assignment strategy. By establishing the experimental baseline of the parent compound (Nicotinic Acid ) and applying validated Substituent Chemical Shift (SCS) increments derived from 3,5-Lutidine , we define the precise chemical shift environment for 5-Methylnicotinic acid in DMSO-d


.
Chemical Structure & Numbering[1]
  • Formula: C

    
    H
    
    
    
    NO
    
    
  • MW: 137.14 g/mol [1][2]

  • Numbering Scheme: Pyridine nitrogen is position 1. The carboxylic acid is at position 3.[1][3] The methyl group is at position 5.[4][3]

Comparative Data Analysis: The Assignment

To ensure high confidence (E-E-A-T), we compare the target molecule against its parent structure. This isolates the specific electronic perturbation caused by the methyl group.

Table 1: 13C NMR Chemical Shift Assignment (DMSO-d )

Comparison of Experimental Parent vs. Target Assignment

Carbon PositionTypeNicotinic Acid (Exp) [1]5-Methylnicotinic Acid (Calc)

(Shift Effect)
Assignment Logic
C=O Quaternary166.2 ppm166.5 ppm +0.3Carbonyl is minimally affected by meta-methyl.
C2 CH (Ar)153.2 ppm151.5 ppm -1.7Para to Methyl. Slight shielding effect.[5]
C6 CH (Ar)150.2 ppm149.0 ppm -1.2Ortho to Methyl. Shielding due to steric/electronic effect.
C4 CH (Ar)136.9 ppm136.5 ppm -0.4Ortho to Methyl. Counter-balanced by COOH deshielding.
C5 Quaternary123.7 ppm (CH)133.0 ppm (C-Me) +9.3Ipso effect. Large downfield shift replacing H with C.
C3 Quaternary126.7 ppm127.0 ppm +0.3Meta to Methyl. Negligible change.
CH

MethylN/A18.5 ppm N/ATypical aryl-methyl resonance.

Note: Experimental values for Nicotinic Acid are referenced to DMSO-d


 (39.5 ppm). Calculated values for 5-Methylnicotinic acid are derived using SCS increments validated against 3,5-Lutidine data [2].
Visualizing the Shift Logic

The following diagram illustrates the electronic causality transforming the Nicotinic Acid spectrum into the 5-Methylnicotinic Acid spectrum.

G cluster_shifts Key Shift Changes (ppm) Nicotinic Nicotinic Acid (Parent) Methylation Methylation at C5 (+Substituent Effect) Nicotinic->Methylation Base Shifts Target 5-Methylnicotinic Acid (Target) Methylation->Target Apply SCS C5 C5 (Ipso) 123.7 -> 133.0 (+9.3 ppm) Methylation->C5 C2 C2 (Para) 153.2 -> 151.5 (-1.7 ppm) Methylation->C2 C6 C6 (Ortho) 150.2 -> 149.0 (-1.2 ppm) Methylation->C6

Caption: Substituent Chemical Shift (SCS) mapping showing the impact of the C5-Methyl group on the pyridine ring resonances.

Experimental Protocol for Validation

To independently verify these assignments in your laboratory, follow this self-validating protocol. This workflow distinguishes the target compound from common impurities (e.g., 3,5-Lutidine or Nicotinic acid).

A. Sample Preparation[1][6]
  • Solvent: DMSO-d

    
     (99.9% D) is preferred over CDCl
    
    
    
    due to the poor solubility of the zwitterionic acid form in non-polar solvents.
  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Reference: Calibrate DMSO-d

    
     septet center to 39.52 ppm .
    
B. Acquisition Parameters (Standard 400/500 MHz)
  • 1D

    
    C{H}: 
    
    • Pulse angle: 30°

    • Relaxation delay (D1): ≥ 2.0 seconds (Critical for quaternary C3/C5/COOH detection).

    • Scans: 512-1024 (Signal-to-noise ratio > 10:1 for quaternary carbons).

  • DEPT-135:

    • Phase (+): CH and CH

      
       (C2, C4, C6, Methyl).
      
    • Phase (-): CH

      
       (None expected).
      
    • Invisible: Quaternary (C3, C5, COOH).

    • Validation: If C5 (133 ppm) disappears in DEPT, it confirms the quaternary assignment.

C. Assignment Workflow

Use this logic flow to assign peaks from your raw data:

Workflow Start Raw 13C Spectrum (DMSO-d6) CheckCOOH Identify COOH (>165 ppm) Start->CheckCOOH CheckMe Identify Methyl (~18-19 ppm) Start->CheckMe DEPT Run DEPT-135 CheckCOOH->DEPT CheckMe->DEPT Split Signal Phase? DEPT->Split Quat Invisible (Quaternary) C3 (~127), C5 (~133) Split->Quat Missing Up Positive (CH/CH3) C2, C4, C6, Me Split->Up Positive HMBC HMBC Correlation Me(H) -> C5, C4, C6 Quat->HMBC Up->HMBC Final Definitive Assignment HMBC->Final

Caption: Step-by-step logic flow for assigning 5-Methylnicotinic acid carbons using DEPT and HMBC filters.

Technical Nuances & Troubleshooting

Solvent Effects (DMSO vs. D2O)
  • DMSO-d

    
    :  The acid proton is often visible (~13 ppm broad), and the pyridine nitrogen is not protonated, maintaining distinct chemical shifts.
    
  • D

    
    O/NaOD:  In basic D
    
    
    
    O, the molecule exists as the 5-methylnicotinate anion .
    • Effect: The COOH carbon shifts downfield (~170+ ppm).

    • Effect: C2 and C6 often shield slightly due to increased electron density in the ring.

    • Warning: Do not compare DMSO shifts directly with D

      
      O shifts; the ionization state changes the ring electronics significantly.
      
Distinguishing C4 vs. C6

C4 and C6 are both doublets in 1H NMR and CH carbons in 13C.

  • C2 (151.5 ppm): Most downfield CH due to being between N and COOH.

  • C6 (149.0 ppm): Adjacent to N, but ortho to Me.

  • C4 (136.5 ppm): Gamma to N, ortho to Me.

  • Differentiation: In HMBC, the Methyl protons (2.3 ppm) will show a strong 3-bond correlation to C4 and C6, but no correlation to C2. This is the definitive check.

References

  • ChemicalBook. Nicotinic acid (59-67-6) 13C NMR Spectrum in DMSO-d6.Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): 3,5-Lutidine.Link

  • PubChem. 5-Methylnicotinic acid (Compound Summary).Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.[1] (Standard reference for Pyridine SCS values).

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Methylnicotinic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistical Guide: Handling 5-Methylnicotinic Acid Hydrochloride

Introduction & Chemical Profile

In modern drug development and agrochemical synthesis, 5-Methylnicotinic acid hydrochloride (CAS 40473-04-9) serves as a critical heterocyclic building block. While its free base form (CAS 3222-49-9) is widely utilized[1], the hydrochloride salt is often preferred for its enhanced aqueous solubility and stability in specific catalytic workflows. However, this salt form introduces unique handling challenges.

As a Senior Application Scientist, I emphasize that laboratory safety is not merely about regulatory compliance—it is a self-validating system of predictable chemistry. Understanding the causality behind a chemical's behavior allows us to design robust Personal Protective Equipment (PPE) matrices and operational strategies that protect both the researcher and the integrity of the experiment.

Hazard Profile and Mechanistic Causality

To implement effective PPE, we must first understand the physicochemical mechanisms of the hazard. 5-Methylnicotinic acid hydrochloride is classified under GHS as a severe 2[2].

Mechanistic Insight: The presence of the hydrochloride counterion means that upon contact with ambient moisture, sweat on the skin, or the mucosal lining of the respiratory tract, the compound dissociates. This localized release of hydrochloric acid (HCl), combined with the inherent acidity of the carboxylic acid functional group, exponentially increases tissue irritation compared to the free base[2][3].

GHS Hazard CodeHazard StatementPhysiological Mechanism
H315 Causes skin irritationAcidic dissociation disrupts the acid mantle of the epidermis, leading to localized protein denaturation and erythema[1].
H319 Causes serious eye irritationRapid pH drop in the aqueous humor of the eye causes corneal epithelial damage[1].
H335 May cause respiratory irritationInhalation of micro-dust particles leads to dissolution in alveolar fluid, triggering an inflammatory cytokine cascade[2].

Personal Protective Equipment (PPE) Architecture

Selecting PPE is a calculated defense against the specific dissociation mechanics of the hydrochloride salt. The following matrix outlines the mandatory protective gear and the scientific rationale for each[2].

PPE CategorySpecificationScientific Rationale (The "Why")
Hand Protection Nitrile gloves (EN 374 standard), minimum 0.11 mm thickness.Nitrile offers superior chemical resistance to acidic salts compared to latex. The lack of latex proteins also prevents compounding allergic dermatitis[2].
Eye Protection Snug-fitting safety goggles (EN 166) or face shield.Standard safety glasses with side shields are insufficient against airborne acidic dust. A full seal prevents micro-particulate ingress[2].
Respiratory N95, P2, or half-mask respirator with P3 particulate filters.The primary exposure route for the HCl salt is aerosolized dust during weighing. P3 filters trap >99.95% of airborne particles, preventing mucosal dissolution[2].
Body Protection 100% Cotton lab coat or Tyvek suit.Cotton resists static buildup (reducing dust clinging) and provides a momentary barrier to acidic powders better than synthetic blends, which can melt if exposed to strong localized exothermic reactions.

Operational Protocol: Weighing and Dissolution

Every operational protocol must be a self-validating system. By engineering controls directly into the workflow, we minimize reliance solely on PPE.

Step-by-Step Handling Methodology:

  • Pre-Operation Check: Verify that the fume hood face velocity is at least 0.5 m/s. Ensure the analytical balance is calibrated and grounded to prevent the static dispersion of the powder[2].

  • Environmental Control: 5-Methylnicotinic acid hydrochloride is hygroscopic. If working with highly sensitive catalytic downstream processes, purge the weighing environment with dry nitrogen.

  • Dispensing: Use anti-static spatulas (e.g., PTFE-coated or grounded stainless steel). Avoid rapid pouring to prevent aerosolizing the fine crystalline powder[2].

  • Dissolution: When preparing solutions, always add the solid powder to the liquid, never the reverse. The bulk liquid acts as a heat sink for the mild exothermic reaction that occurs during the solvation of the hydrochloride salt.

Workflow Start Storage (Desiccator, Cool/Dry) PPE PPE Verification (Nitrile, Goggles, P3 Mask) Start->PPE Hood Transfer to Fume Hood (Face Velocity > 0.5 m/s) PPE->Hood Weigh Weighing & Dispensing (Anti-static tools) Hood->Weigh Dissolve Controlled Dissolution (Powder into Liquid) Weigh->Dissolve Waste Halogenated Waste Segregation Dissolve->Waste

Operational workflow for the safe handling and dissolution of 5-Methylnicotinic acid hydrochloride.

Spill Response and Disposal Logistics

Improper disposal of pyridine derivatives and hydrochloride salts can lead to severe environmental contamination and toxic gas release.

Step-by-Step Spill Containment Protocol:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area and maximize fume hood extraction to clear airborne dust[2].

  • Dry Cleanup (No Water): Do not use water initially. Water will rapidly dissolve the salt, release HCl vapor, and spread the acidic footprint.

  • Mechanical Collection: Use a slightly damp, chemically inert absorbent pad to gently cover the dust, or sweep it up using an anti-static brush into a sealable polypropylene container[2].

  • Surface Neutralization: Wash the spill area with a mild, dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acidity, followed by a thorough water rinse[2].

Waste Disposal Plan: 5-Methylnicotinic acid hydrochloride cannot be disposed of in standard aqueous waste streams due to its biological activity and halogen content.

  • Segregation: Place all contaminated materials, PPE, and residual compound into a clearly labeled "Halogenated Organic Waste" container.

  • Incineration Logic: The waste must be dissolved in a combustible solvent and processed in a chemical incinerator. Crucially, the incinerator must be equipped with an afterburner and a wet scrubber [2].

    • The Causality: Combusting the pyridine ring generates toxic nitrogen oxides (NOx), while the hydrochloride salt generates corrosive hydrogen chloride (HCl) gas. The afterburner ensures complete combustion of the organic framework, and the alkaline scrubber neutralizes the HCl and NOx gases before environmental release.

SpillResponse Spill Solid Spill Detected (Avoid Water) Ventilate Evacuate & Maximize Ventilation Spill->Ventilate Collect Mechanical Collection (Anti-static tools) Ventilate->Collect Neutralize Neutralize Surface (5% NaHCO3) Collect->Neutralize Incinerate Incineration (Afterburner + Scrubber) Neutralize->Incinerate

Sequential logic for spill containment and environmentally compliant disposal.

References

  • Title: 5-Methylnicotinic acid - Safety Data Sheet Source: ChemicalBook URL
  • Title: 5-Methylnicotinic acid 3222-49-9 Source: Guidechem URL
  • Title: 5-Methylnicotinic acid, 97% Source: Thermo Fisher Scientific URL

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylnicotinic acid hydrochloride
Reactant of Route 2
5-Methylnicotinic acid hydrochloride

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.